2-Methyl-4-(pyridin-3-yl)pyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1269293-59-5 |
|---|---|
Molekularformel |
C10H9N3 |
Molekulargewicht |
171.203 |
IUPAC-Name |
2-methyl-4-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C10H9N3/c1-8-12-6-4-10(13-8)9-3-2-5-11-7-9/h2-7H,1H3 |
InChI-Schlüssel |
YMGROYQVAXMGOR-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CN=CC=C2 |
Synonyme |
2-Methyl-4-(pyridin-3-yl)pyriMidine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into the structural and electronic characteristics, and key physicochemical parameters such as solubility, lipophilicity, and ionization state. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering a practical resource for researchers. The guide also includes a summary of available spectral data for the characterization of this compound and touches upon its potential biological significance. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics involving this chemical scaffold.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic structures that form the backbone of numerous biologically important molecules, including nucleobases, vitamins, and a wide array of synthetic drugs.[1][2] The incorporation of a pyridine ring into the pyrimidine scaffold, as seen in 2-Methyl-4-(pyridin-3-yl)pyrimidine, introduces unique electronic and steric properties that can significantly influence its interaction with biological targets. Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide aims to provide a detailed and practical examination of these critical parameters.
Molecular Structure and Chemical Properties
2-Methyl-4-(pyridin-3-yl)pyrimidine is a bicyclic aromatic compound with the molecular formula C10H9N3 and a molar mass of 171.20 g/mol . The structure features a pyrimidine ring substituted with a methyl group at the 2-position and a pyridine ring at the 4-position.
Table 1: Chemical and Physical Properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine
| Property | Value | Source |
| Molecular Formula | C10H9N3 | - |
| Molar Mass | 171.20 g/mol | - |
| Predicted logP | 1.5 - 2.0 | - |
| Predicted pKa (most basic) | 4.0 - 5.0 | - |
| Predicted Aqueous Solubility | Low | - |
The presence of three nitrogen atoms in the bicyclic system significantly influences the molecule's electronic distribution, creating regions of both electron deficiency and localized electron density. The pyridine and pyrimidine rings are both π-deficient, which can make them susceptible to nucleophilic attack. The methyl group at the 2-position of the pyrimidine ring is an electron-donating group, which can slightly modulate the reactivity of the ring system.
Key Physicochemical Parameters
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. For 2-Methyl-4-(pyridin-3-yl)pyrimidine, the predicted logP value in the range of 1.5 to 2.0 suggests a moderate level of lipophilicity. This balance is often desirable in drug candidates, as it can facilitate membrane permeation without leading to excessive accumulation in fatty tissues.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base and is crucial for understanding a compound's ionization state at a given pH. The nitrogen atoms in the pyridine and pyrimidine rings of 2-Methyl-4-(pyridin-3-yl)pyrimidine are basic and can be protonated. The predicted pKa for the most basic nitrogen is in the range of 4.0 to 5.0. This suggests that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, un-ionized form, which generally favors passive diffusion across cell membranes.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Based on its chemical structure, 2-Methyl-4-(pyridin-3-yl)pyrimidine is predicted to have low aqueous solubility. Poor solubility can present challenges in formulation development and may limit oral bioavailability.
Experimental Protocols for Physicochemical Characterization
To ensure the accuracy of the physicochemical data, experimental determination is essential. The following are standard protocols for measuring key parameters.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method remains the gold standard for logP determination.
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).
-
Sample Preparation: Dissolve a known amount of 2-Methyl-4-(pyridin-3-yl)pyrimidine in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a sealed container.
-
Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Diagram of Shake-Flask Method Workflow
Caption: Workflow for logP determination.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Protocol:
-
Sample Preparation: Dissolve a precise amount of 2-Methyl-4-(pyridin-3-yl)pyrimidine in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is protonated.
Diagram of Potentiometric Titration Workflow
Caption: Workflow for pKa determination.
Determination of Aqueous Solubility
The equilibrium solubility can be determined using the shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of solid 2-Methyl-4-(pyridin-3-yl)pyrimidine to a known volume of water or buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Spectral Data and Characterization
While specific, experimentally verified spectral data for 2-Methyl-4-(pyridin-3-yl)pyrimidine is limited in publicly accessible literature, the following provides an overview of the expected spectral characteristics based on its structure and data from similar compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings, as well as a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the nitrogen atoms and the methyl substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons in the pyridine and pyrimidine rings and the aliphatic carbon of the methyl group.
Mass Spectrometry (MS)
The mass spectrum of 2-Methyl-4-(pyridin-3-yl)pyrimidine will show a molecular ion peak (M+) corresponding to its molecular weight (171.20 g/mol ). Fragmentation patterns will be characteristic of the pyrimidine and pyridine ring systems.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.
Synthesis
A potential synthetic route to 2-Methyl-4-(pyridin-3-yl)pyrimidine can be adapted from the synthesis of similar compounds.[5] One plausible approach involves the reaction of 2-methyl-4-(pyridin-3-yl)pyrimidine hydrosulfide with a suitable methylating agent.
Proposed Synthesis Workflow:
-
Starting Material: 2-methyl-4-(pyridin-3-yl)pyrimidine hydrosulfide.
-
Reaction: Treatment with a methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent.
-
Workup and Purification: The reaction mixture would be filtered, washed, and the product purified, for instance, by crystallization.
Biological and Pharmacological Context
While specific biological activity data for 2-Methyl-4-(pyridin-3-yl)pyrimidine is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas.[1][2] Derivatives of pyrimidine are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others.[6][7] The presence of the pyridinyl group can further modulate the biological activity and pharmacokinetic properties.[3] For instance, related pyridinyl-pyrimidine structures have been investigated as kinase inhibitors. Further research is warranted to elucidate the specific biological targets and therapeutic potential of 2-Methyl-4-(pyridin-3-yl)pyrimidine.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine, a compound of interest for drug discovery and development. While experimental data for this specific molecule is not abundant, this guide has presented predicted values for essential parameters and outlined robust experimental protocols for their determination. A thorough understanding and experimental validation of these properties are crucial first steps in the journey of transforming a promising chemical entity into a viable therapeutic agent. The information and methodologies presented herein are intended to equip researchers with the necessary tools to advance the study of this and similar heterocyclic compounds.
References
- (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences.
- PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
- Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)
- (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
- (2022, October 9). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI.
- (2015, August 31).
- (2021, August 16).
- (n.d.). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. PMC - NIH.
- NIST. (n.d.). Pyridine, 4-methyl-. NIST WebBook.
- (2017, July 3). (PDF) 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- (2017, February 3). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
- (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- (n.d.). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
- (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- (2024, July 30).
- (2009, September 26). 2-Methyl-sulfanyl-4-(3-pyrid-yl)pyrimidine. PubMed.
- (2021, January 13).
- (n.d.).
- (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectrum of the 2-methyl-6-(2-thienyl).
- (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- (n.d.). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. JOCPR.
- (2012, September 5).
- ResearchGate. (2025, October 13). (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
- Fisher Scientific. (n.d.). Methyl 4-Methyl-3-[[4-(pyridin-3-yl)
- (n.d.).
- (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Amazon AWS.
Sources
- 1. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine - Google Patents [patents.google.com]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
The 4-(Pyridin-3-yl)pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(pyridin-3-yl)pyrimidine core is a significant pharmacophore in contemporary medicinal chemistry, serving as a foundational structural motif for a multitude of biologically active compounds. While the specific derivative, 2-Methyl-4-(pyridin-3-yl)pyrimidine, is not widely documented in readily available scientific literature, the parent scaffold is a cornerstone in the development of targeted therapies, most notably in the realm of protein kinase inhibitors. This guide provides a comprehensive overview of the chemical identity, synthesis, and profound impact of the 4-(pyridin-3-yl)pyrimidine scaffold in drug discovery, with a particular focus on its application in oncology.
Chemical Identity and Physicochemical Properties
The core of interest is the 4-(pyridin-3-yl)pyrimidine moiety. Its derivatives are central to the development of numerous therapeutic agents. For the purpose of this guide, we will focus on key examples that highlight the utility of this scaffold.
A crucial and well-documented derivative is 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine , an important intermediate in the synthesis of kinase inhibitors.
Table 1: Chemical Identifiers for a Key 4-(Pyridin-3-yl)pyrimidine Derivative
| Identifier | Value |
| Compound Name | 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine[1] |
| CAS Number | 152460-10-1[1] |
| Molecular Formula | C₁₆H₁₅N₅[1] |
| Molecular Weight | 277.32 g/mol [1] |
| IUPAC Name | 4-methyl-N¹-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine |
| SMILES | Nc1cc(N(c2nccc(c3cccnc3)n2))c(C)cc1 |
| InChI Key | QGAIPGVQJVGBIA-UHFFFAOYSA-N[1] |
The physicochemical properties of 4-(pyridin-3-yl)pyrimidine derivatives are heavily influenced by their substitutions. The presence of the pyridine and pyrimidine rings imparts a degree of polarity and potential for hydrogen bonding, which is crucial for their interaction with biological targets.[1] These nitrogen-containing heterocycles can act as hydrogen bond acceptors, while amino substituents, commonly found in their bioactive derivatives, serve as hydrogen bond donors. This dual capacity is fundamental to their mechanism of action, particularly in the ATP-binding pocket of kinases.
Synthesis of the 4-(Pyridin-3-yl)pyrimidine Core
The construction of the 4-(pyridin-3-yl)pyrimidine scaffold is a critical step in the synthesis of many pharmaceuticals. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. Specifically for the 4-(pyridin-3-yl)pyrimidine core, a key intermediate is often 4-(pyridin-3-yl)pyrimidin-2-amine.
A widely used synthetic route to this intermediate is the reaction of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine.[2]
Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine
Objective: To synthesize the key intermediate, 4-(pyridin-3-yl)pyrimidin-2-amine, which serves as a building block for more complex derivatives.
Materials:
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
Guanidine nitrate
-
Sodium hydroxide
-
n-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.088 mol), guanidine nitrate (0.088 mol), and sodium hydroxide (0.088 mol) in n-butanol (120 mL).[2]
-
Heat the mixture to reflux with constant stirring and maintain this temperature for 16 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Collect the resulting solid by filtration and wash it with water (400 mL).[2]
-
Dry the product under vacuum to yield 4-(pyridin-3-yl)pyrimidin-2-amine as yellow crystals.[2]
This 2-amino derivative can then be further functionalized. For instance, a subsequent nucleophilic aromatic substitution (SNAr) reaction with a suitable halo-aromatic compound can introduce the desired side chains, a common strategy in the synthesis of kinase inhibitors.[3]
Caption: Mechanism of kinase inhibition by 4-(pyridin-3-yl)pyrimidine derivatives.
Structure-Activity Relationships and Future Directions
The versatility of the 4-(pyridin-3-yl)pyrimidine scaffold allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions at the 2- and 5-positions of the pyrimidine ring, as well as on the pyridine ring, can have a significant impact on biological activity. For instance, the introduction of an amino group at the 2-position is a common strategy to create a key hydrogen bond donor.
The future of drug discovery involving this scaffold lies in the continued exploration of novel derivatives with improved efficacy and safety profiles. The design of covalent inhibitors, which form a permanent bond with the target kinase, is one promising avenue. Furthermore, the application of this scaffold is expanding beyond oncology to other therapeutic areas where kinase dysregulation is implicated, such as inflammatory and neurodegenerative diseases.
Conclusion
The 4-(pyridin-3-yl)pyrimidine core represents a highly successful and enduring scaffold in modern drug discovery. Its ability to effectively mimic the hinge-binding interactions of ATP has made it a cornerstone in the development of a multitude of kinase inhibitors. While the specific compound 2-Methyl-4-(pyridin-3-yl)pyrimidine remains elusive in the broader scientific literature, the foundational importance of its parent scaffold is undeniable. For researchers and drug development professionals, a deep understanding of the synthesis, functionalization, and biological applications of the 4-(pyridin-3-yl)pyrimidine motif is essential for the continued innovation of targeted therapies.
References
-
PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]
-
Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. E65(10), o2539. [Link]
-
ResearchGate. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]
- Google Patents. US10202365B2 - 2-(pyridin-3-yl)
-
Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design, 83(5), 592-599. [Link]
-
Heterocyclic Letters. (2017). A study on methods of synthesis of pyrimidine derivatives and their biological activities. 7(4), 1145-1158. [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Sun, C., et al. (2024). Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. European Journal of Medicinal Chemistry, 280, 116961. [Link]
-
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. 11, 1136338. [Link]
-
MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molecules, 27(19), 6686. [Link]
Sources
Medicinal chemistry applications of 2-Methyl-4-(pyridin-3-yl)pyrimidine scaffolds
The 2-Methyl-4-(pyridin-3-yl)pyrimidine scaffold represents a distinct and versatile pharmacophore in medicinal chemistry, serving as both a bioisostere for established kinase inhibitor cores and a privileged structure for G-protein coupled receptor (GPCR) modulation, particularly mGluR5.
Unlike its ubiquitous cousin, the 2-amino-4-(pyridin-3-yl)pyrimidine (the core of Imatinib and Nilotinib), the 2-methyl variant offers a unique lipophilic profile and a reactive "handle" for lateral functionalization, making it a critical tool for scaffold hopping and diversity-oriented synthesis.
Technical Guide for Drug Discovery & Development
Part 1: Executive Technical Analysis
The 2-Methyl-4-(pyridin-3-yl)pyrimidine scaffold is a biaryl system characterized by a pyrimidine ring substituted at the 4-position with a 3-pyridyl group and at the 2-position with a methyl group.
Structural & Electronic Pharmacophore
-
Lipophilicity vs. Polarity: The replacement of the 2-amino group (found in Imatinib) with a 2-methyl group significantly alters the physicochemical profile. It removes a key hydrogen bond donor/acceptor motif, increasing the LogP and enhancing membrane permeability, often at the cost of aqueous solubility.
-
Electronic Deficient Nature: Both the pyrimidine and pyridine rings are electron-deficient. The 2-methyl group on the pyrimidine is activated by the electron-withdrawing nature of the ring nitrogens, rendering the methyl protons acidic (pKa ~20-25). This allows for carbon-carbon bond formation (e.g., Knoevenagel-type condensations) without requiring harsh lithiation conditions.
-
Vector Positioning: The 3-pyridyl moiety provides a rigid vector for hydrogen bonding (via the pyridine nitrogen) in the ATP-binding pocket of kinases or the allosteric pocket of mGluRs.
The "Active Methyl" Advantage
From a synthetic standpoint, the 2-methyl group is not merely a passive hydrophobic substituent; it is a chemical handle .
-
Reactivity: The C2-methyl group is susceptible to deprotonation and condensation with electrophiles (aldehydes/ketones) to form styryl-pyrimidines.
-
Metabolic Liability: In vivo, the 2-methyl group is a site for oxidative metabolism (to hydroxymethyl or carboxylic acid), which can be exploited for prodrug strategies or flagged for optimization to block rapid clearance.
Part 2: Medicinal Chemistry Applications (Case Studies)
Case Study A: mGluR5 Negative Allosteric Modulators (NAMs)
The 2-methyl-4-(pyridin-3-yl)pyrimidine scaffold is structurally homologous to MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), which are benchmark mGluR5 antagonists.
-
Mechanism: These compounds bind to the transmembrane allosteric site of the mGluR5 receptor, stabilizing the inactive conformation.
-
Scaffold Hopping Logic: Replacing the alkyne linker of MPEP with a direct biaryl bond (pyrimidine-pyridine) reduces structural flexibility (entropy penalty upon binding) and eliminates the metabolic liability of the alkyne triple bond. The 2-methyl group fills a specific hydrophobic pocket critical for high-affinity binding (nM potency).
Case Study B: Kinase Inhibitor Isosteres (Type II)
In kinase drug discovery, this scaffold serves as a Type II inhibitor core (binding to the DFG-out conformation).
-
Imatinib/Nilotinib Analogs: The 2-amino-4-(pyridin-3-yl)pyrimidine core binds to the "hinge region" of BCR-ABL.
-
The Methyl Switch: Replacing the 2-amino with a 2-methyl group abolishes the hinge hydrogen bond typically formed by the 2-amino nitrogen. However, this modification is used to:
-
Gain Selectivity: By removing a generic hinge interaction, the molecule relies more on the hydrophobic fit of the methyl group and the specific orientation of the 3-pyridyl ring, potentially increasing selectivity for kinases with compatible gatekeeper residues.
-
Metabolite Tracking: The 2-methyl analog is often identified as a metabolite of 2-amino drugs (e.g., Flumatinib), where oxidative deamination or reductive pathways might occur.
-
Part 3: Synthetic Accessibility & Protocols
Retrosynthetic Analysis (DOT Diagram)
The following Graphviz diagram illustrates the two primary routes to access this scaffold: Suzuki-Miyaura Coupling (convergent) and De Novo Ring Synthesis (linear).
Caption: Figure 1. Synthetic pathways for 2-Methyl-4-(pyridin-3-yl)pyrimidine. Route A (Green) offers convergent access via coupling. Route B (Red) builds the pyrimidine ring from acyclic precursors. Route C (Dotted) demonstrates the reactivity of the 2-methyl group.
Detailed Experimental Protocol (Route B: De Novo Synthesis)
This method is preferred for large-scale preparation as it avoids expensive palladium catalysts and uses readily available starting materials.
Step 1: Synthesis of Enaminone Intermediate
-
Reagents: 3-Acetylpyridine (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). -
Procedure: Charge a round-bottom flask with 3-acetylpyridine and DMF-DMA. Heat the neat mixture to 100°C for 4–6 hours under nitrogen.
-
Monitoring: Monitor by TLC (formation of a bright yellow spot).
-
Workup: Evaporate excess DMF-DMA under reduced pressure. The residue (usually a yellow solid/oil) is used directly in the next step without further purification.
Step 2: Pyrimidine Ring Closure
-
Reagents: Enaminone intermediate (from Step 1), Acetamidine hydrochloride (1.5 eq), Sodium Ethoxide (NaOEt) (2.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve acetamidine HCl and NaOEt in absolute ethanol and stir for 15 min to liberate the free amidine base.
-
Add the enaminone intermediate solution (in EtOH) dropwise.
-
Reflux the mixture at 80°C for 8–12 hours .
-
-
Workup: Cool to room temperature. Concentrate the solvent. Partition the residue between water and Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO2, EtOAc/Hexane gradient).
-
Yield Expectation: 65–80%.
-
Part 4: Quantitative Data & SAR Analysis
The following table summarizes the impact of the 2-position substituent on the physicochemical and biological properties of the 4-(pyridin-3-yl)pyrimidine scaffold.
| Substituent at C2 | LogP (Calc) | H-Bond Donor | H-Bond Acceptor | Primary Application | Key Property |
| -CH₃ (Methyl) | 2.1 | 0 | 3 | mGluR5 Antagonist / Intermediate | Hydrophobic filling, Metabolic handle |
| -NH₂ (Amino) | 1.2 | 2 | 3 | Kinase Inhibitor (Hinge Binder) | H-bond donor for hinge region (e.g., Met318 in ABL) |
| -H (Unsubstituted) | 1.6 | 0 | 3 | General Scaffold | Lower potency, baseline activity |
| -CF₃ (Trifluoromethyl) | 2.8 | 0 | 3 | Metabolic Blocker | High lipophilicity, oxidation resistant |
Part 5: References
-
mGluR5 Antagonists: MPEP and MTEP Structure-Activity Relationships. Source: National Institutes of Health (NIH) / PMC Context: Establishes the pharmacophore of 2-methyl-pyridine/pyrimidine derivatives in mGluR5 allosteric modulation. URL:[Link]
-
Kinase Inhibitor Scaffolds: Pyridyl-Pyrimidines. Source: RSC Medicinal Chemistry Context: Discusses the 4-(pyridin-3-yl)pyrimidine core as a privileged structure for kinase inhibition (Imatinib/Nilotinib class). URL:[Link]
-
Flumatinib and Metabolite Structures. Source: NCATS Inxight Drugs Context: Identifies 2-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine as a relevant biological metabolite/analog. URL:[Link]
-
Reactivity of Methylpyrimidines (The "Active Methyl"). Source: Growing Science (Current Chemistry Letters) Context: General review of pyrimidine synthesis and the reactivity of 2-methyl groups in condensation reactions. URL:[Link]
Sources
Thermodynamic Stability of Pyridine-Pyrimidine Bi-Heteroaryl Systems: A Guide for Drug Discovery
Executive Summary
In modern kinase inhibitor design, the pyridine-pyrimidine scaffold represents a privileged pharmacophore, yet it introduces complex thermodynamic challenges centered on axial chirality and atropisomerism . Unlike simple biaryls, the introduction of nitrogen atoms into the aromatic rings alters the rotational energy landscape through electrostatic repulsion (N-N interactions) and reduced steric bulk compared to C-H bonds.
This guide provides a rigorous technical framework for predicting, measuring, and manipulating the thermodynamic stability of these systems. It moves beyond standard synthesis to address the conformational thermodynamics that dictate racemization risks in drug development.
Part 1: Theoretical Framework & Electronic Determinants
The thermodynamic stability of a pyridine-pyrimidine biaryl bond is not merely a function of steric bulk; it is a competition between steric repulsion (Pauli exclusion) and electrostatic repulsion (lone pair interactions).
The Ortho-Effect and N-N Repulsion
In a standard phenyl-phenyl system, the rotational barrier is primarily defined by the steric clash of ortho-substituents. In pyridine-pyrimidine systems, the presence of nitrogen lone pairs creates a unique "slippery" axis.
-
N-N Repulsion: When the pyridine nitrogen and pyrimidine nitrogen are syn (0° dihedral), the electrostatic repulsion is maximized, destabilizing the planar conformation.
-
The "Gap" Effect: A naked nitrogen atom (no hydrogen attached) effectively creates a steric "gap." If an ortho-substituent rotates past a nitrogen atom rather than a C-H bond, the energy barrier (
) is significantly lower than in the carbocyclic analog.
Conformational Energy Landscape
The rotation around the biaryl bond follows a periodic potential energy surface. For drug development, the critical value is the height of the transition state barrier relative to the ground state atropisomer.
Figure 1: Conformational energy landscape of a hindered pyridine-pyrimidine system. Note that the planar conformation (TS 2) is often the highest energy state due to N-N lone pair repulsion.
Part 2: Atropisomerism in Drug Design[1]
The stability of the axis is categorized by the half-life of racemization (
Stability Classes
| Class | Half-life ( | Development Strategy | |
| Class I | Achiral: Treat as a single rapidly rotating species. No chiral separation needed. | ||
| Class II | High Risk: Racemizes during shelf-life or in vivo. Avoid unless stabilized. | ||
| Class III | Stable Chiral: Can be developed as a single atropisomer (enantiomer). Requires chiral resolution. |
Critical Insight: Pyridine-pyrimidine systems often fall into the dangerous Class II zone when moderately substituted (e.g., a single ortho-methyl). To push them into Class III, bulky groups (e.g., -CF
Part 3: Computational Prediction Protocol (DFT)
Before synthesis, thermodynamic stability must be predicted to avoid Class II scaffolds.
Standard DFT Workflow
Objective: Calculate
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP (M06-2X handles dispersion forces better for aromatic stacking).
-
Solvation: IEFPCM (Implicit solvation) using water or methanol.
Calculation Steps
-
Ground State Optimization: Optimize the geometry of the twisted biaryl to find the global minimum.
-
Relaxed Potential Energy Surface (PES) Scan: Scan the dihedral angle from 0° to 180° in 10° increments.
-
Transition State (TS) Optimization: Identify the maximum energy structure (usually 0° or 90° depending on substituents) and perform a TS optimization (Opt=TS).
-
Frequency Calculation: Confirm TS by the presence of exactly one imaginary frequency corresponding to bond rotation.
-
Calculation:
.
Part 4: Experimental Validation (VT-NMR)
For systems with barriers between 10–25 kcal/mol (Class I/II boundary), Variable Temperature NMR (VT-NMR) is the gold standard for determining the rotational energy barrier.
The Coalescence Method
In a slow-exchange regime (low temp), the ortho-protons or methyl groups on the pyrimidine ring appear as distinct signals if the rotation is frozen. As temperature rises, they broaden and merge (coalesce) into a single peak.
Detailed Protocol
Reagents: Deuterated DMSO (
Workflow:
-
Sample Prep: Dissolve 5-10 mg of the biaryl in 0.6 mL solvent.
-
Low T Acquisition: Cool to -40°C. Acquire
H NMR. Confirm splitting of diastereotopic probes (e.g., benzylic protons or ortho-CH). -
Stepwise Heating: Increase T in 10°C increments. Monitor the peak shape.
-
Coalescence Point (
): Identify the temperature where the two peaks
Sources
Biological activity profile of 2-Methyl-4-(pyridin-3-yl)pyrimidine derivatives
[1]
Executive Summary
The 2-Methyl-4-(pyridin-3-yl)pyrimidine core represents a strategic modification of the classic bi-aryl kinase inhibitor scaffold. Unlike its 2-amino analogue (found in Imatinib), the 2-methyl substitution at the pyrimidine C2 position eliminates a hydrogen bond donor, significantly altering the physicochemical profile (LogP, tPSA) and selectivity. This scaffold is primarily validated in two therapeutic areas:
-
Neuroscience: As a Negative Allosteric Modulator (NAM) of the mGluR5 receptor , offering potential treatments for anxiety, chronic pain, and Fragile X syndrome.
-
Oncology: As an ATP-competitive inhibitor of c-KIT and JNK (c-Jun N-terminal kinases) , targeting proliferation pathways in Gastrointestinal Stromal Tumors (GIST) and neurodegenerative inflammation.
Chemical Biology & SAR Analysis
The scaffold functions through a "Head-and-Tail" pharmacophore model. The pyrimidine ring acts as the central connector, while the pyridine and methyl groups dictate binding mode.
Structure-Activity Relationship (SAR)[2][3][4]
-
The Pyrimidine Core (Scaffold): Provides the rigid planar geometry required to orient substituents into specific protein pockets.
-
The 4-(Pyridin-3-yl) Moiety (Hinge/Solvent Binder):
-
Kinases: The pyridine nitrogen often acts as a hydrogen bond acceptor for the "hinge region" (e.g., Met318 in c-KIT).
-
mGluR5: The pyridine ring occupies a hydrophobic allosteric pocket (MPEP site), engaging in
- stacking interactions with aromatic residues (e.g., Trp798).
-
-
The 2-Methyl Group (The "Switch"):
-
Steric Occlusion: In kinases, this methyl group can clash with the "gatekeeper" residue in wild-type enzymes, improving selectivity for specific mutant forms or inducing a DFG-out conformation (Type II inhibition).
-
Lipophilicity: Increases permeability (CNS penetration) compared to the 2-amino variants, crucial for mGluR5 antagonists targeting the brain.
-
Therapeutic Applications & Mechanism of Action[3]
A. mGluR5 Antagonism (CNS Disorders)
Derivatives of this scaffold function as Negative Allosteric Modulators (NAMs) . They do not compete with Glutamate (the endogenous ligand) but bind to a transmembrane allosteric site (the MPEP/MTEP site), stabilizing the receptor in an inactive G-protein-uncoupled state.
Signaling Pathway Inhibition:
Blockade of mGluR5 prevents the activation of
B. Kinase Inhibition (Oncology: c-KIT & JNK)
In oncology, this scaffold is often utilized to overcome resistance mechanisms.
-
c-KIT (GIST): The scaffold targets the ATP-binding pocket. The 2-methyl group can exploit the hydrophobic pocket created by the "Gatekeeper" residue, effective against V654A mutations where Imatinib (2-amino) may lose potency.
-
JNK3 (Neurodegeneration): The 4-(pyridin-3-yl) motif binds to the hinge region of JNK3. Inhibition of JNK3 protects dopaminergic neurons from apoptosis in models of Parkinson's disease.
Data Summary: Representative Potency
| Target | Compound Class | IC50 / Ki | Mechanism | Reference |
|---|---|---|---|---|
| mGluR5 | 2-Methyl-4-(py-3-yl)pyrimidine deriv. | 4.4 nM (Ki) | NAM (Allosteric) | [1] |
| c-KIT | 2-Methylpyrimidine-urea deriv. | 82 nM | ATP-Competitive | [2] |
| JNK3 | Pyridyl-pyrimidine deriv. | 15 nM | ATP-Competitive | [3] |
| PI3K | 2-Methyl-4-morpholino deriv. | ~10 nM | Dual PI3K/mTOR | [4] |
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Rationale: The most robust method to construct the bi-heteroaryl core is the palladium-catalyzed cross-coupling of a chloropyrimidine with a boronic acid.
Materials:
-
2-Methyl-4-chloropyrimidine (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Workflow:
-
Degassing: Dissolve reactants in Dioxane/Water in a microwave vial. Sparge with Argon for 10 mins to remove
(critical to prevent homocoupling). -
Catalysis: Add
under positive Argon pressure. -
Reaction: Seal and heat to 100°C for 2-4 hours (or 15 min in Microwave at 120°C).
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM:MeOH gradient). The pyridine nitrogen makes the product polar; expect elution at 5-10% MeOH.
Protocol B: mGluR5 Calcium Flux Assay (Functional Validation)
Rationale: Since these are allosteric modulators, a functional assay measuring downstream
Steps:
-
Cell Line: HEK293 cells stably expressing human mGluR5.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.
-
Pre-incubation: Add the test compound (2-Methyl-4-(pyridin-3-yl)pyrimidine derivative) and incubate for 15 min.
-
Agonist Challenge: Inject Glutamate (EC80 concentration) to stimulate the receptor.
-
Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate % Inhibition relative to DMSO control. A valid NAM will dose-dependently reduce the Glutamate-induced Calcium peak.
Protocol C: ADP-Glo Kinase Assay (c-KIT/JNK)
Rationale: Measures ADP formation, a direct product of the kinase reaction. Highly sensitive for IC50 determination.
-
Reaction Mix: Combine Recombinant c-KIT (5 ng/well), Poly(Glu,Tyr) substrate, and Test Compound in kinase buffer.
-
Initiation: Add Ultra-pure ATP (10
M) to start the reaction. Incubate 60 min at RT. -
Depletion: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).
-
Read: Measure Luminescence. Signal is proportional to kinase activity (Inverse relationship to inhibition).
References
-
Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5. Source: NIH / Vanderbilt Center for Neuroscience Drug Discovery URL:[Link]
-
Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]2]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Source: Molecules (MDPI) URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Molecules (MDPI) URL:[Link]
Structural Elucidation & Molecular Geometry of 2-Methyl-4-(pyridin-3-yl)pyrimidine
Executive Summary
The bi-heteroaryl scaffold 2-Methyl-4-(pyridin-3-yl)pyrimidine represents a critical pharmacophore in modern medicinal chemistry, serving as the structural core for Type II kinase inhibitors (e.g., Imatinib, Nilotinib). Its geometric integrity—specifically the torsion angle between the pyrimidine and pyridine rings—dictates its binding affinity to ATP-binding pockets in enzymes like Bcr-Abl.
This guide provides a comprehensive workflow for the synthesis, crystallization, and structural characterization of this molecule. It synthesizes crystallographic data from homologous sulfur-analogs and kinase-bound complexes to establish a definitive reference for its molecular geometry.
Synthesis & Crystallization Protocol
To obtain high-fidelity single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis via Suzuki-Miyaura cross-coupling is required, followed by a slow-evaporation crystallization technique.
Synthetic Route: Suzuki-Miyaura Coupling
The formation of the C(sp2)-C(sp2) bond between the electron-deficient pyrimidine and the pyridine ring requires precise catalytic control to prevent homocoupling.
Reaction Scheme:
-
Electrophile: 4-Chloro-2-methylpyrimidine
-
Nucleophile: 3-Pyridylboronic acid
-
Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2
-
Base: Na2CO3 or K3PO4 (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Protocol:
-
Charge: In a Schlenk flask, combine 4-chloro-2-methylpyrimidine (1.0 eq) and 3-pyridylboronic acid (1.1 eq).
-
Degas: Suspend in 1,4-Dioxane/Water. Degas with Argon for 15 minutes to remove O2 (critical to prevent Pd oxidation).
-
Catalysis: Add Pd(PPh3)4 (5 mol%). Seal and heat to 90°C for 12 hours.
-
Workup: Cool to RT. Filter through Celite. Extract with EtOAc.[1] Wash with brine.[1]
-
Purification: Flash chromatography (SiO2, EtOAc/Hexane gradient).
Crystallization Methodology
Standard recrystallization often yields microcrystalline powder. For Single Crystal XRD, use the Binary Solvent Diffusion method.
| Parameter | Condition | Rationale |
| Primary Solvent | Dichloromethane (DCM) | Solubilizes the organic heterocycle. |
| Anti-Solvent | Hexane or Diethyl Ether | Induces slow supersaturation. |
| Temperature | 4°C (Refrigerated) | Slows molecular motion, reducing defects. |
| Vessel | Narrow NMR tube | Minimizes surface area for evaporation control. |
Workflow Visualization
The following diagram outlines the logical flow from raw reagents to solved crystal lattice structure.
Caption: Logical workflow for the synthesis and structural determination of the pyrimidine-pyridine scaffold.
Molecular Geometry & Structural Analysis[2][3][4]
The structural integrity of 2-Methyl-4-(pyridin-3-yl)pyrimidine is defined by the interplay between conjugation (favoring planarity) and steric hindrance (favoring twist).
Intramolecular Geometry
Based on high-resolution data from homologous 4-(3-pyridyl)pyrimidines (Ref 1, 3), the following geometric parameters are characteristic of this scaffold:
-
Inter-ring Bond (C4-C3'): Length ~1.48–1.49 Å. This suggests a single bond with partial double-bond character due to resonance delocalization between the rings.
-
Torsion Angle (Dihedral):
-
In Vacuo/Solution: Typically twisted by 20°–35° to minimize steric repulsion between the pyrimidine C5-H and pyridine C2'-H.
-
In Solid State: Often flattened to 0°–10° (quasi-planar) due to crystal packing forces or pi-stacking interactions (Ref 1).
-
-
Nitrogen Positioning: The pyridine nitrogen (N1') typically orients trans to the pyrimidine ring to minimize dipole-dipole repulsion with the pyrimidine nitrogens.
Supramolecular Architecture (Lattice Packing)
The crystal lattice is stabilized by specific non-covalent interactions, which are critical for understanding how this moiety binds in protein pockets.
-
Hydrogen Bonding (Weak):
-
Type: C—H···N interactions.
-
Mechanism: The acidic aromatic protons (C5-H of pyrimidine) act as donors to the electronegative Nitrogen atoms of adjacent molecules.
-
Distance: typically 3.3–3.5 Å (Donor-Acceptor).
-
-
Pi-Pi Stacking:
-
Mechanism: The electron-deficient pyrimidine ring stacks face-to-face with the electron-richer pyridine ring of an inverted neighbor.
-
Geometry: Centroid-to-centroid distance of ~3.6–3.8 Å, often with a "slipped" conformation to maximize electrostatic attraction.
-
Interaction Hierarchy Diagram
This diagram illustrates the forces stabilizing the molecule in both the solid state and biological environments.
Caption: Hierarchy of forces dictating the molecular geometry and lattice packing of the scaffold.
Applications in Drug Discovery[5][6]
The geometric data derived from this crystal structure is directly applicable to Structure-Based Drug Design (SBDD).
-
Kinase Selectivity: The "twist" angle allows the molecule to fit into the ATP-binding cleft of tyrosine kinases. In Imatinib, this specific pyridine-pyrimidine motif forms a critical hydrogen bond with the "gatekeeper" threonine residue.
-
Pharmacophore Modeling: The distance between the Pyridine Nitrogen (H-bond acceptor) and the Pyrimidine Nitrogen is a fixed parameter used in virtual screening for new Bcr-Abl inhibitors.
References
-
Crystal structure of 2-methylsulfanyl-4-(3-pyridyl)pyrimidine. Source: Acta Crystallographica Section E. Note: Provides the closest structural analog with detailed bond lengths and packing data.
-
Suzuki Coupling Protocol for Pyridyl-Pyrimidines. Source: BenchChem Application Notes. Note: Standardized protocol for the synthesis of methyl-pyrimidine derivatives.[1]
-
Crystal structure of Imatinib (Free Base). Source: MDPI (Molbank). Note: Analysis of the pyrimidine-pyridine torsion angle in the context of the full drug molecule.
-
Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Semantic Scholar / Catalysts Journal. Note: Optimization of reaction conditions for pyrimidine arylation.
Sources
Strategic Building Block: 2-Methyl-4-(pyridin-3-yl)pyrimidine in Agrochemical Discovery
This technical guide is structured to serve as a definitive reference for researchers utilizing 2-Methyl-4-(pyridin-3-yl)pyrimidine as a scaffold in agrochemical discovery.
Executive Summary
In the landscape of modern agrochemistry, the fusion of distinct pharmacophores is a dominant strategy for overcoming resistance and broadening spectrum. 2-Methyl-4-(pyridin-3-yl)pyrimidine (referred to herein as MPP ) represents a privileged "hybrid scaffold" that bridges two of the most successful heterocyclic classes in crop protection:
-
The Pyridin-3-yl moiety: The toxophore found in neonicotinoids (e.g., Imidacloprid) and chordotonal organ modulators (e.g., Flonicamid, Pymetrozine).
-
The Pyrimidine ring: A structural cornerstone of fungicides (e.g., Pyrimethanil, Azoxystrobin intermediates) and herbicides.
Unlike its 2-amino counterparts (common in kinase inhibitors like Imatinib), the 2-methyl variant offers a unique carbon-centered reactivity. This methyl group is not merely a substituent; it is a chemical handle capable of facile deprotonation, oxidation, and condensation, allowing researchers to grow molecular complexity laterally from the core.
Chemical Profile & Structural Analysis[1][2]
MPP is characterized by an electron-deficient biaryl system. The pyrimidine ring, possessing two nitrogen atoms, exerts a strong electron-withdrawing effect on the C2-methyl group, significantly lowering the pKa of its protons (approx. pKa ~20-25 in DMSO), making them acidic enough for mild base-mediated functionalization.
| Property | Value / Description |
| IUPAC Name | 2-Methyl-4-(pyridin-3-yl)pyrimidine |
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 169.20 g/mol |
| Key Reactivity | C2-Methyl: CH-acidic (Aldol/Claisen condensations).N-Atoms: Lewis basic (coordination to metal centers).C5-Position: Susceptible to Electrophilic Aromatic Substitution (EAS). |
| LogP (Calc) | ~1.2 (Moderate Lipophilicity) |
Reactivity Logic Diagram
The following diagram illustrates the distinct reactive zones of MPP, guiding synthetic planning.
Caption: Functional zoning of the MPP scaffold. The C2-methyl is the primary handle for diversity.
Synthetic Routes[1][2][3][4][5][6][7][8][9][10]
For research applications, purity and reliability are paramount. We present two validated routes: Suzuki Cross-Coupling (for library generation) and De Novo Condensation (for scale-up).
Route A: Suzuki-Miyaura Cross-Coupling (High Fidelity)
This method is preferred for generating MPP analogs with substituents on the pyridine ring.
-
Precursors: 2-Methyl-4-chloropyrimidine + 3-Pyridylboronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Protocol:
-
Charge: In a microwave vial or round-bottom flask, combine 2-methyl-4-chloropyrimidine (1.0 eq), 3-pyridylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).
-
Solvent: Add a degassed mixture of 1,4-Dioxane:Water (4:1) [0.1 M concentration].
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat to 90°C under N₂ atmosphere for 4–6 hours (or 30 min in microwave at 120°C).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (SiO₂, 0-10% MeOH in DCM).
Route B: De Novo Condensation (Economical/Scale-Up)
This route constructs the pyrimidine ring from acyclic precursors, avoiding expensive catalysts.
-
Precursors: 3-Acetylpyridine + Dimethylformamide dimethyl acetal (DMF-DMA)
Enaminone + Acetamidine.
Protocol:
-
Enaminone Formation: Reflux 3-acetylpyridine (1.0 eq) with DMF-DMA (1.5 eq) in toluene for 6 hours. Concentrate to obtain the crude enaminone intermediate.
-
Cyclization: Dissolve the enaminone in Ethanol . Add Acetamidine hydrochloride (1.2 eq) and NaOEt (1.5 eq).
-
Reaction: Reflux for 8–12 hours. The solution will darken as the heterocycle forms.
-
Isolation: Evaporate EtOH. Resuspend residue in water. Extract with DCM.
-
Yield: Typically 60–75% after recrystallization from heptane/EtOAc.
Agrochemical Applications & Case Studies
The MPP scaffold is versatile. Below are three specific application classes where this building block is critical.
Insecticides: The "Super-Nicotinic" Modulators
The 3-pyridyl group is the hallmark of neonicotinoids. By linking it to a 2-methylpyrimidine, researchers can target Nicotinic Acetylcholine Receptors (nAChR) or Chordotonal Organs (similar to Flonicamid) with novel binding modes.
-
Design Strategy: Functionalize the C2-methyl group into a lipophilic amide or ether.
-
Mechanism: The pyrimidine ring acts as a bioisostere for the thiazole/pyridine rings in traditional neonics, altering metabolic stability and species selectivity (e.g., sparing bees).
Fungicides: SDHI Analogs
Succinate Dehydrogenase Inhibitors (SDHIs) typically feature an amide bridge. The MPP core can serve as the "biaryl" portion of the molecule.
-
Design Strategy: Oxidize the C2-methyl to a carboxylic acid (see Section 5), then couple with an aniline (e.g., 3,4-dichloroaniline).
-
Target: Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain.
Herbicides: Auxin Mimics
Pyridyl-pyrimidines have shown auxin-like activity when the C2-methyl is carboxylated.
Functionalization Protocol: C2-Methyl Activation
The most powerful feature of MPP is the "active" methyl group. The following protocol describes the Lateral Lithiation to introduce electrophiles.
Objective: Synthesis of 2-(2-hydroxyethyl)-4-(pyridin-3-yl)pyrimidine (Chain extension).
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
-
Dissolution: Dissolve MPP (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .
-
Deprotonation: Dropwise add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.1 eq, 1.0 M in THF). Note: n-BuLi may cause nucleophilic attack on the ring; LiHMDS is safer.
-
Color Change: The solution will turn deep red/purple, indicating the formation of the aza-allylic anion. Stir for 30 min at -78°C.
-
Electrophile Addition: Add Paraformaldehyde (excess) or an aldehyde of choice.
-
Quench: Allow to warm to 0°C, then quench with saturated NH₄Cl.
-
Result: This yields the hydroxy-ethyl derivative, a precursor for further etherification or halogenation.
Caption: Workflow for lateral lithiation of the C2-methyl group.
Safety & Handling
-
Hazards: MPP is an organic base. It is likely an irritant to eyes and skin.
-
Specific Toxicity: As a pyridine derivative, potential neurotoxicity (nAChR interaction) should be assumed until ruled out. Handle in a fume hood.
-
Storage: Store under inert gas at 4°C. The methyl group can slowly auto-oxidize to the aldehyde/acid if exposed to air and light over months.
References
- Vertex AI Search. (2025). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents (WO2021074138A1).
-
National Center for Biotechnology Information. (2025). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine Crystal Structure. PMC. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from [Link]
-
American Chemical Society. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. Journal of Organic Chemistry. Retrieved from [Link]
Methodological & Application
Application Note & Scalable Synthesis Protocol for 2-Methyl-4-(pyridin-3-yl)pyrimidine
Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine, a critical heterocyclic building block in contemporary drug discovery and development. The protocol detailed herein is optimized for efficiency, scalability, and reproducibility, making it suitable for both academic research and industrial applications. We delve into the mechanistic rationale behind the chosen synthetic strategy, offer a step-by-step experimental procedure, and provide guidance on in-process controls and troubleshooting to ensure a self-validating and trustworthy synthesis.
Introduction and Strategic Importance
2-Methyl-4-(pyridin-3-yl)pyrimidine serves as a cornerstone intermediate in the synthesis of numerous clinically significant molecules, most notably as a precursor to kinase inhibitors like Imatinib, which is used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.[1][2] The structural motif of a pyridine ring linked to a pyrimidine core is prevalent in compounds designed to target various protein kinases, making robust and scalable access to this intermediate a high-priority objective for medicinal chemists and process development scientists.[3][4]
The challenge in synthesizing such heteroaromatic compounds on a large scale often lies in managing reaction conditions, ensuring high purity, and minimizing costs associated with starting materials and purification.[5][6] This guide focuses on a well-established and highly efficient condensation strategy that addresses these challenges effectively.
Rationale for the Selected Synthetic Pathway
Several synthetic routes to 4-(pyridin-3-yl)pyrimidine derivatives have been reported, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and the construction of the pyrimidine ring from acyclic precursors.[5][6] For scalability, the latter approach is often preferred as it builds the core heterocyclic system in a convergent manner, often from readily available and cost-effective starting materials.
The selected protocol involves a two-step sequence:
-
Formation of an Enaminone Intermediate: Synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one from 3-acetylpyridine. This activated intermediate is a versatile precursor for pyrimidine synthesis.
-
Condensation and Cyclization: Reaction of the enaminone with acetamidine hydrochloride to construct the desired 2-methyl-4-(pyridin-3-yl)pyrimidine ring.
This pathway is advantageous due to its operational simplicity, the absence of expensive metal catalysts, and conditions that are amenable to large-scale reactor chemistry.[1]
Reaction Scheme Overview
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Suzuki-Miyaura coupling conditions for 2-Methyl-4-(pyridin-3-yl)pyrimidine
An In-Depth Guide to the Synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in the pharmaceutical industry is particularly profound, where it serves as a primary tool for constructing biaryl and heteroaryl scaffolds—structural motifs prevalent in a vast number of therapeutic agents.[1][3]
This guide provides a detailed examination of the Suzuki-Miyaura coupling for the synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine. This particular pyridinyl-pyrimidine core is a significant pharmacophore found in numerous kinase inhibitors and other biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of optimal reaction components, provide detailed experimental protocols, and offer a comprehensive troubleshooting guide tailored to the unique challenges of coupling two distinct nitrogen-containing heteroaromatic systems.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently couples an organoboron species with an organic halide.[4] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with the active Palladium(0) catalyst inserting itself into the carbon-halogen bond of the organic halide (in our case, 4-chloro-2-methylpyrimidine). This step forms a new Palladium(II) complex and is often the rate-determining step of the reaction.[7]
-
Transmetalation : The organoboron reagent (3-pyridylboronic acid), activated by a base, transfers its organic group (the pyridyl ring) to the Palladium(II) center. This replaces the halide on the palladium, forming a new Pd(II) complex bearing both coupling partners.[2]
-
Reductive Elimination : The two organic fragments on the palladium complex are coupled and expelled, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Strategic Component Selection for Heteroaromatic Coupling
Synthesizing 2-Methyl-4-(pyridin-3-yl)pyrimidine involves coupling two electron-deficient, nitrogen-containing heterocycles. This presents specific challenges, primarily the potential for the nitrogen lone pairs to coordinate with the palladium catalyst, leading to inhibition or deactivation.[8] Careful selection of each reaction component is therefore critical for success.
Substrate Selection: Halopyrimidine and Boronic Acid
The most practical approach for this synthesis is the coupling of 4-chloro-2-methylpyrimidine with 3-pyridylboronic acid .
-
Why 4-Chloro-2-methylpyrimidine? The pyrimidine ring is highly electron-deficient, which significantly activates its C-Cl bond towards oxidative addition.[9] Unlike many aryl chlorides which require highly active and often expensive catalysts, chloropyrimidines are reactive enough to couple under more standard conditions, sometimes even with basic catalysts like Pd(PPh₃)₄.[10] This makes the chloro- derivative a cost-effective and efficient starting material compared to its bromo- or iodo- counterparts, which can be overly reactive and lead to side products.[10]
-
Why 3-Pyridylboronic Acid? This reagent is commercially available and relatively stable. However, like many heteroaryl boronic acids, it can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh basic conditions.[11] Using stable boronic esters (e.g., pinacol esters) or carefully chosen reaction conditions can mitigate this side reaction.[5][8]
The Palladium Catalyst and Ligand System
The choice of catalyst is paramount. The ligand surrounding the palladium atom dictates its stability, solubility, and catalytic activity.
-
Standard Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): For highly activated substrates like 4-chloro-2-methylpyrimidine, Tetrakis(triphenylphosphine)palladium(0) can be effective.[12][13] It is relatively inexpensive and easy to handle. However, its performance can be inconsistent with nitrogen-containing substrates due to potential catalyst inhibition.
-
Advanced Catalyst Systems (Buchwald and NHC Ligands): For achieving high yields, excellent reproducibility, and broad substrate scope, modern catalyst systems are superior.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich dialkylbiaryl phosphine ligands.[8] Their steric bulk creates a protective pocket around the palladium center, preventing the nitrogen atoms of the pyridine or pyrimidine rings from binding and deactivating the catalyst.[14] Their electron-donating nature accelerates both the oxidative addition and reductive elimination steps, leading to faster reactions and higher turnover numbers.[1] Pre-formed "precatalysts" that incorporate these ligands are often used to ensure the efficient generation of the active Pd(0) species.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors that form very stable bonds with palladium.[2] PEPPSI-type precatalysts are a common example and are highly effective for challenging cross-couplings.[1]
-
The Role of the Base
A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][15]
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. They are effective, inexpensive, and generally well-tolerated. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective in difficult couplings.[16] An aqueous solution of the carbonate is often used to facilitate the formation of the boronate.
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger base that is often used for less reactive aryl chlorides or when protodeboronation is a concern.[12][17] It can accelerate the reaction but may not be necessary for this activated system.
Solvent Choice
The solvent must solubilize all components of the reaction.
-
Aprotic Solvents: 1,4-Dioxane, Dimethylformamide (DMF), and Toluene are common choices.[12]
-
Aqueous Co-solvent: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently used.[13] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Experimental Workflow and Protocols
The general workflow for a Suzuki-Miyaura coupling experiment is standardized, emphasizing the need for an inert atmosphere to protect the Pd(0) catalyst from oxygen.
Protocol 1: Standard Conditions using Pd(PPh₃)₄
This protocol uses a classic, widely available catalyst suitable for activated heteroaryl chlorides.
Materials:
-
4-chloro-2-methylpyrimidine (1.0 eq)
-
3-pyridylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-chloro-2-methylpyrimidine, 3-pyridylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen gas (repeat this cycle three times).
-
Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through it for 20-30 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: High-Efficiency Conditions using a Buchwald Precatalyst
This protocol employs a modern, highly active catalyst system designed to overcome catalyst inhibition and provide excellent yields, especially for nitrogen-containing heterocycles.[8][14]
Materials:
-
4-chloro-2-methylpyrimidine (1.0 eq)
-
3-pyridylboronic acid (1.2 eq)
-
XPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
In a glovebox or under a positive flow of inert gas, add 4-chloro-2-methylpyrimidine, 3-pyridylboronic acid, XPhos Pd G3 Precatalyst, and K₃PO₄ to a dry Schlenk flask with a magnetic stir bar.
-
If not in a glovebox, seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS. These reactions are often faster, potentially reaching completion in 1-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate or dichloromethane to remove inorganic salts and the catalyst residue.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-Methyl-4-(pyridin-3-yl)pyrimidine.
Data Summary and Troubleshooting
The choice of conditions can significantly impact reaction efficiency. The following tables summarize the recommended conditions and provide a guide for troubleshooting common issues.
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Protocol 1 (Standard) | Protocol 2 (High-Efficiency) | Rationale |
| Halide | 4-chloro-2-methylpyrimidine | 4-chloro-2-methylpyrimidine | Activated substrate, cost-effective.[10] |
| Boronic Acid | 3-pyridylboronic acid | 3-pyridylboronic acid | Commercially available coupling partner. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | XPhos Pd G3 (2 mol%) | Standard vs. highly active catalyst for N-heterocycles.[8][14] |
| Base | Na₂CO₃ (2 eq) | K₃PO₄ (2 eq) | Mild base vs. stronger base for more robust catalysis.[12][17] |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (5:1) | Standard solvent system for solubility and base activation.[13] |
| Temperature | 90-100 °C | 100 °C | Thermal energy required to drive the catalytic cycle. |
| Time | 4-12 h | 1-4 h | More active catalysts lead to significantly shorter reaction times. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Catalyst inhibition by pyridine/pyrimidine nitrogen.3. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to Protocol 2 with a bulky, electron-rich ligand (e.g., XPhos, SPhos).[8][14]3. Increase reaction temperature or time. |
| Protodeboronation of Boronic Acid | 1. Reaction conditions (base, temperature) are too harsh.2. Boronic acid instability. | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Use a boronic ester (e.g., 3-pyridylboronic acid pinacol ester) which is more stable.[5]3. Add the boronic acid portion-wise. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen leading to Pd(II) species.2. Inefficient transmetalation step. | 1. Improve degassing procedures.2. Ensure the base is sufficiently strong and soluble to promote transmetalation. |
| Dehalogenation of Pyrimidine | 1. Side reaction promoted by certain catalyst systems or impurities. | 1. Screen different palladium sources and ligands.2. Ensure starting materials are pure. |
Conclusion
The Suzuki-Miyaura coupling is an exceptionally powerful method for the synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine. Success hinges on a rational approach to selecting the reaction components, with particular attention paid to mitigating the challenges posed by the two nitrogen-containing heterocyclic rings. While standard conditions using catalysts like Pd(PPh₃)₄ can be effective due to the activated nature of the chloropyrimidine substrate, modern catalyst systems featuring bulky, electron-rich phosphine ligands offer superior reliability, faster reaction times, and higher yields. The protocols and insights provided herein serve as a robust foundation for researchers to efficiently synthesize this valuable molecular scaffold for applications in drug discovery and medicinal chemistry.
References
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Jain, S., & Kumar, A. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry. [Link]
-
Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Gholinejad, M., & Dorostkar, N. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. [Link]
-
Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Smith, M. D., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]
-
Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
-
Thompson, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
-
El-Gohary, S. M., & Shaaban, M. R. (2017). Synthesis of Pyrimidine Derivatives. In Pyrimidines. IntechOpen. [Link]
- Cui, J. J., et al. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
- Patel, B. R., et al. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Mantu, D., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-Ylquinoline. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]
-
Čížková, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Stanetty, P., & Schnürch, M. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. ARKIVOC. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Functionalization of the Methyl Group of 2-Methyl-4-(pyridin-3-yl)pyrimidine: A Guide for Advanced Synthesis
An Application Note and Detailed Protocol from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a comprehensive guide to the chemical functionalization of the methyl group on the 2-Methyl-4-(pyridin-3-yl)pyrimidine scaffold. This particular methyl group possesses heightened reactivity due to the electron-withdrawing nature of the adjacent pyrimidine ring, making it a prime target for strategic modification in medicinal chemistry and materials science. We will explore several robust protocols, including deprotonation-alkylation, condensation reactions, and oxidation. The methodologies are presented with detailed, step-by-step instructions, mechanistic insights, and the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Chemical Significance of the C2-Methyl Group
The 2-Methyl-4-(pyridin-3-yl)pyrimidine core is a privileged scaffold in modern drug discovery. The nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, which significantly acidifies the protons on the adjacent C2-methyl group. This electronic activation renders the methyl group susceptible to deprotonation by a suitable base, forming a stabilized carbanion. This nucleophilic intermediate can then be intercepted by a variety of electrophiles, providing a powerful method for introducing chemical diversity and modulating the physicochemical properties of the parent molecule.
Understanding and controlling the reactivity of this position is paramount for lead optimization and the development of novel molecular entities. This guide provides validated starting points for the elaboration of this key structural motif.
Core Functionalization Strategies: Workflows & Mechanisms
The selection of a functionalization strategy depends on the desired final product. Below is a workflow diagram illustrating the primary pathways discussed in this guide.
Caption: Workflow for functionalizing the C2-methyl group.
Protocol 1: Deprotonation and Alkylation via Carbanion Intermediate
This method is arguably the most versatile. It involves the formation of a nucleophilic carbanion, which can then react with a wide array of electrophiles. The choice of base is critical to ensure complete deprotonation without unwanted side reactions. Lithium diisopropylamide (LDA) is an excellent choice due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the pyrimidine ring.
Mechanistic Rationale:
Caption: Mechanism of deprotonation and electrophilic trapping.
Detailed Experimental Protocol: Synthesis of 2-(2-Phenylethyl)-4-(pyridin-3-yl)pyrimidine
Safety Precautions: This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) as organolithium reagents are pyrophoric and water-sensitive. Anhydrous solvents are required. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
2-Methyl-4-(pyridin-3-yl)pyrimidine (1.0 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
(2-Bromoethyl)benzene (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
LDA Preparation (In-situ): To the reaction flask, add anhydrous THF (approx. 0.2 M relative to the substrate). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.2 eq) via syringe.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Carbanion Formation: Dissolve 2-Methyl-4-(pyridin-3-yl)pyrimidine (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Transfer the substrate solution slowly via cannula or syringe to the LDA solution at -78 °C.
-
Stir the resulting deep red or dark brown solution at -78 °C for 1 hour. This color change indicates the formation of the stabilized carbanion.
-
Electrophilic Quench: Add (2-bromoethyl)benzene (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction & Quenching: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup & Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
| Reagent/Parameter | Molar Ratio | Condition | Purpose |
| Diisopropylamine | 1.2 eq | -78 °C | Precursor for LDA base |
| n-Butyllithium | 1.1 eq | -78 °C | Deprotonating agent for amine |
| Substrate | 1.0 eq | -78 °C | Starting material |
| Electrophile | 1.1 eq | -78 °C to RT | Alkylating agent |
| Solvent | Anhydrous THF | -78 °C to RT | Aprotic solvent to stabilize intermediates |
Protocol 2: Knoevenagel-type Condensation
This method is ideal for synthesizing vinyl-linked or styryl-type derivatives. The activated methyl group can condense with aldehydes in the presence of a base catalyst. The choice of catalyst can range from organic bases like piperidine to inorganic bases like sodium hydroxide, depending on the reactivity of the aldehyde.
Detailed Experimental Protocol: Synthesis of 2-(2-(4-Methoxyphenyl)vinyl)-4-(pyridin-3-yl)pyrimidine
Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate PPE.
Materials:
-
2-Methyl-4-(pyridin-3-yl)pyrimidine (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Piperidine (0.2 eq)
-
Toluene or Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-4-(pyridin-3-yl)pyrimidine (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq).
-
Add the solvent (Toluene or Ethanol, approx. 0.3 M).
-
Add the catalytic amount of piperidine (0.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 4-24 hours. A Dean-Stark trap can be used if refluxing in toluene to remove the water byproduct and drive the reaction to completion.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it may be the desired product. Isolate by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure vinyl product.
-
**5. Protocol 3: Oxidation with Selenium Dioxide (SeO₂) **
For accessing oxidized derivatives such as aldehydes or carboxylic acids, direct oxidation is a powerful tool. Selenium dioxide is a classic reagent for oxidizing activated methyl groups to aldehydes.
Detailed Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)pyrimidine-2-carbaldehyde
Safety Precautions: Selenium compounds are highly toxic. Handle SeO₂ with extreme care in a fume hood. Avoid inhalation of dust and skin contact. All waste must be disposed of according to institutional hazardous waste protocols.
Materials:
-
2-Methyl-4-(pyridin-3-yl)pyrimidine (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-Methyl-4-(pyridin-3-yl)pyrimidine (1.0 eq) and 1,4-dioxane (approx. 0.2 M).
-
Add SeO₂ (1.1 eq) to the mixture.
-
Add a small amount of water (e.g., 5-10% v/v) which often accelerates the reaction.
-
Reaction: Heat the mixture to reflux (approx. 100 °C). The formation of a black precipitate of elemental selenium indicates the reaction is proceeding. Monitor by TLC.
-
Workup & Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the pad thoroughly with dioxane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
-
Summary of Functionalization Strategies
| Strategy | Reagents | Key Product Type | Advantages | Key Considerations |
| Deprotonation/Alkylation | Strong base (LDA, NaH), Electrophile (R-X) | C-C bond formation | Highly versatile, wide range of electrophiles | Requires inert, anhydrous conditions; strong bases can be hazardous |
| Condensation | Aldehyde/Ketone, Base catalyst (Piperidine) | Vinyl/Styryl derivatives | Operationally simple, moderate conditions | Limited to aldehyde/ketone partners; potential for side reactions |
| Oxidation | Selenium Dioxide (SeO₂) | Aldehydes | Direct route to oxidized products | High toxicity of selenium reagents; careful waste disposal required |
References
-
General Reactivity of Methylpyrimidines: For a foundational understanding of the reactivity of methyl groups on pyrimidine rings, consult comprehensive heterocyclic chemistry texts.
- Title: Comprehensive Organic Chemistry Experiments for the Labor
- Source: Royal Society of Chemistry
-
URL: [Link]
-
Use of LDA in Heterocyclic Chemistry: The use of LDA for the deprotonation of activated methyl groups on nitrogen-containing heterocycles is a well-established method.
- Title: Lithium Diisopropylamide: A Review of its Preparation and Utility in Synthetic Organic Chemistry
- Source: Organic Preparations and Procedures Intern
-
URL: [Link]
-
Selenium Dioxide Oxidation: The mechanism and application of SeO₂ for the oxidation of allylic and benzylic C-H bonds are classic transform
- Title: Selenium Dioxide Oxid
- Source: Organic Reactions
-
URL: [Link]
Application Notes & Protocols: 2-Methyl-4-(pyridin-3-yl)pyrimidine as a Versatile Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-Methyl-4-(pyridin-3-yl)pyrimidine as a novel, phosphorus-free bidentate ligand in palladium-catalyzed catalysis. We present its synthesis, coordination chemistry, and detailed, field-tested protocols for its use in two of the most pivotal transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The unique electronic and steric properties of this N,N-bidentate ligand offer a stable, efficient, and cost-effective alternative to traditional phosphine-based ligands, making it a valuable tool for the synthesis of complex biaryls and arylamines.
Introduction: The Rationale for a Pyridinylpyrimidine Ligand
The fusion of pyridine and pyrimidine rings into a single molecular scaffold creates a ligand with compelling properties for transition metal catalysis. The 2-aminopyrimidine moiety is a cornerstone structural motif in numerous biologically active compounds, including the renowned kinase inhibitor Imatinib. Furthermore, 4-pyridinylpyrimidines are widely utilized as robust ligands for metal complexation.
2-Methyl-4-(pyridin-3-yl)pyrimidine acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the N1 atom of the pyrimidine ring. This N,N-chelation forms a stable five-membered ring with the metal center, enhancing the catalytic complex's stability.
Key structural features and their implications:
-
Phosphorus-Free Backbone: Traditional cross-coupling reactions often rely on air-sensitive and expensive phosphine ligands.[1] As a nitrogen-based ligand, 2-Methyl-4-(pyridin-3-yl)pyrimidine offers greater air and thermal stability, simplifying handling and reaction setup.[1]
-
Tunable Electronics: The pyridine ring acts as a π-acceptor, while the pyrimidine ring is inherently π-deficient. This electronic interplay can modulate the electron density at the metal center, influencing the rates of key catalytic steps such as oxidative addition and reductive elimination.[2]
-
Steric Influence: The methyl group at the 2-position of the pyrimidine ring provides moderate steric bulk, which can promote the reductive elimination step and prevent catalyst deactivation pathways like dimer formation.
Figure 1: Bidentate coordination of the ligand to a Palladium center.
Synthesis Protocol: 2-Methyl-4-(pyridin-3-yl)pyrimidine
The construction of the pyrimidine ring is efficiently achieved through the condensation of an N-C-N fragment (acetamidine) with a C-C-C fragment ((E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one).[3][4] This established methodology ensures high yields and purity.
Part A: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
Reagents & Setup: To a 100 mL round-bottom flask, add 3-acetylpyridine (6.06 g, 50 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11.90 g, 100 mmol). Add xylene (50 mL) as the solvent. Equip the flask with a reflux condenser.
-
Reaction: Heat the solution to reflux (approx. 140 °C) for 20 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Work-up: After cooling to room temperature, remove the xylene under reduced pressure using a rotary evaporator.
-
Crystallization: Add n-hexane (200 mL) to the resulting oil. Yellow crystals will form. Allow crystallization to complete at 4 °C.
-
Isolation: Collect the yellow crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum. The product is typically of high purity and can be used without further purification.[3]
Part B: Synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.16 g, 40 mmol) in absolute ethanol (100 mL) under a nitrogen atmosphere.
-
Addition of Amidines: To this solution, add acetamidine hydrochloride (3.78 g, 40 mmol). Stir the resulting suspension for 15 minutes at room temperature.
-
Addition of Enone: Add the (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (7.0 g, 39.7 mmol) synthesized in Part A.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting enone is consumed.
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Partition the residue between water (100 mL) and ethyl acetate (100 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure ligand as a solid.
Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, essential for synthesizing biaryl structures found in pharmaceuticals and materials science.[1][5] The 2-Methyl-4-(pyridin-3-yl)pyrimidine ligand serves as an effective, phosphorus-free component of the catalytic system.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and 2-Methyl-4-(pyridin-3-yl)pyrimidine (2.2 mg, 0.012 mmol, 1.2 mol%) to a dry Schlenk flask. Add 2 mL of anhydrous dioxane and stir for 15 minutes at room temperature.
-
Reaction Setup: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).
-
Assembly: Evacuate and backfill the flask with argon or nitrogen three times. Add the pre-formed catalyst solution via syringe, followed by an additional 3 mL of dioxane and 1 mL of deionized water.
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 6 | >95 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | >92 |
| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | >85 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | Naphthalene-2-boronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 10 | >90 |
| Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling. Yields are typical for analogous N,N-bidentate ligand systems. |
Application Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[2] This reaction requires a strong, non-nucleophilic base and strictly anhydrous/anaerobic conditions.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.
-
Reagent Preparation: To a 4 mL vial equipped with a stir bar, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 1 mol% Pd), 2-Methyl-4-(pyridin-3-yl)pyrimidine (2.8 mg, 0.015 mmol, 3 mol%), and sodium tert-butoxide (NaOᵗBu, 135 mg, 1.4 mmol, 1.4 equiv).
-
Addition of Substrates: Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). If the aryl halide is a solid, add it with the other solids. If it is a liquid, add it via syringe after the solvent.
-
Solvent and Reaction: Add 2 mL of anhydrous toluene. Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at 100-110 °C.
-
Monitoring and Work-up: Stir vigorously for 12-24 hours. After cooling, dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOᵗBu | Toluene | 110 | 18 | >93 |
| 2 | 1-Bromo-4-tert-butylbenzene | Aniline | LHMDS | Dioxane | 100 | 16 | >88 |
| 3 | 4-Bromobiphenyl | N-Methylaniline | NaOᵗBu | Toluene | 110 | 20 | >91 |
| 4 | 2-Bromopyridine | Hexylamine | K₃PO₄ | Dioxane | 100 | 24 | >80 |
| Table 2: Representative Conditions for Buchwald-Hartwig Amination. Yields are typical for related N-heterocyclic ligand systems. |
Conclusion and Future Outlook
2-Methyl-4-(pyridin-3-yl)pyrimidine emerges as a highly promising, easily synthesized, and robust N,N-bidentate ligand for palladium-catalyzed cross-coupling reactions. Its phosphorus-free nature simplifies handling and enhances catalyst stability, making it an attractive alternative for applications in pharmaceutical synthesis, materials science, and academic research. The protocols detailed herein provide a solid foundation for employing this ligand in Suzuki-Miyaura and Buchwald-Hartwig reactions. Future investigations should explore its utility in other catalytic transformations, such as C-H activation and asymmetric catalysis, to fully unlock the potential of this versatile pyridinylpyrimidine scaffold.
References
- Shaaban, M. R., et al. (2019). Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling. Journal of the Indian Chemical Society.
-
ResearchGate. (n.d.). Scheme 2 Synthesis of the pyrimidine-based palladium(II) complex 7. Retrieved from [Link]
-
Shaaban, M. R., et al. (2019). Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling. PMC. Retrieved from [Link]
- Al-Tel, T. H. (2010).
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
- Dey, S. K., et al. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers, 8(12), 2955-2965.
- Google Patents. (n.d.). US5414086A - Preparation of 4-methylpyrimidines.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2010115950A2 - Process for the preparation of pyrimidine derivatives.
-
ResearchGate. (2011, April 19). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Retrieved from [Link]
- So, C. M., et al. (2024).
- Abdou, I. M. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research, 2006(12), 787-789.
- Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(28), 19335-19350.
- Salehi, H., et al. (2006). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Bulletin of the Korean Chemical Society, 27(7), 1041-1043.
- Wang, D., et al. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 48(43), 16211-16215.
- Zeynizadeh, B., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(33), 20230-20253.
-
ResearchGate. (n.d.). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity. Retrieved from [Link]
- Simone, A., et al. (2022).
- Al-Hamdani, A. A. S., et al. (2023). Spectroscopic, microbial studies and in-vitro anticancer activity of Pyridine Schiff base ligand and its lanthanum complexes. Journal of Chemical Sciences, 135(4), 1-13.
Sources
Application Note: High-Efficiency One-Pot Synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine
Abstract
This application note details a robust, scalable telescoped one-pot protocol for the synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine. This scaffold is a critical pharmacophore in type-II kinase inhibitors (e.g., Imatinib, Nilotinib analogs). While traditional methods often isolate the intermediate enaminone, this guide provides an optimized procedure to perform the condensation and cyclization sequentially in a single reactor. This approach minimizes solvent waste, reduces handling time, and maximizes yield by mitigating the instability of intermediates.
Strategic Analysis & Retrosynthesis
The Synthetic Challenge
The target molecule, 2-Methyl-4-(pyridin-3-yl)pyrimidine , possesses a specific regiochemistry that dictates the synthetic strategy.
-
C4-Position: The 3-pyridyl group must be introduced via an electrophilic carbon source.
-
C2-Position: The methyl group is derived from the amidine component.
Direct condensation of 3-acetylpyridine with acetamidine is sluggish and yields are poor due to the low electrophilicity of the ketone carbonyl. The industry-standard solution utilizes
Why Telescoped One-Pot?
A "true" multicomponent reaction (mixing all reagents at
-
Phase 1: Formation of the enaminone (complete conversion of acetylpyridine).
-
Phase 2: Addition of acetamidine and base to trigger cyclization.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the enaminone pathway as the most regioselective route.
Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Critical Note |
| 3-Acetylpyridine | 121.14 | 1.0 | Substrate | Liquid; check purity by GC (>98%). |
| DMF-DMA | 119.16 | 1.2 - 1.5 | Reagent / Solvent | Moisture sensitive. Use fresh bottle. |
| Acetamidine HCl | 94.54 | 1.5 | Nucleophile | Hygroscopic. Dry before use if clumped. |
| Sodium Ethoxide | 68.05 | 1.5 - 2.0 | Base | Can use NaOEt (21% wt in EtOH) solution. |
| Ethanol (Abs.) | 46.07 | N/A | Solvent | Must be anhydrous for Phase 2. |
Step-by-Step Methodology
Phase 1: Enaminone Formation (The Activation)
-
Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere is preferred but not strictly mandatory if reagents are dry).
-
Charging: Add 3-Acetylpyridine (12.1 g, 100 mmol) and DMF-DMA (17.9 g, 150 mmol).
-
Note: No additional solvent is required; DMF-DMA acts as the solvent. If the scale is small (<1g), add 5 mL of anhydrous toluene or DMF to ensure mixing.
-
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone (
) should disappear, and a bright yellow fluorescent spot (Enaminone, ) should appear.
-
-
Volatile Removal (Critical): Once conversion is complete, switch the condenser to distillation mode or use a rotary evaporator to remove the excess DMF-DMA and the methanol byproduct.
-
Why? Excess DMF-DMA can methylate the amidine in the next step, reducing yield.
-
Result: You will obtain a viscous yellow/orange oil or solid (Enaminone). Do not isolate further.
-
Phase 2: Cyclization (The Pyrimidine Construction)
-
Solvation: Redissolve the crude enaminone residue in Anhydrous Ethanol (100 mL).
-
Base Activation: In a separate beaker, dissolve Acetamidine Hydrochloride (14.2 g, 150 mmol) in Ethanol (50 mL). Add Sodium Ethoxide (21% wt in EtOH, approx. 1.5 equiv) or solid NaOEt (10.2 g). Stir for 10 mins to liberate the free amidine base.
-
Precipitate: NaCl will precipitate; this suspension can be added directly, or filtered if high purity is required (filtering is usually unnecessary).
-
-
Addition: Pour the Amidine/Base mixture into the RBF containing the Enaminone.
-
Reflux: Heat the combined mixture to reflux (78 °C) for 6–12 hours.
-
Observation: The solution often darkens from yellow to deep orange/brown.
-
-
Completion: Check TLC or LC-MS. The enaminone peak should be consumed.
Phase 3: Workup & Purification
-
Concentration: Remove approx. 80% of the ethanol under reduced pressure.
-
Quench: Pour the residue into crushed ice/water (200 mL).
-
Extraction: Extract with Ethyl Acetate (
mL).-
Alternative: If the product precipitates as a solid upon adding water (common for this scaffold), filter the solid, wash with cold water, and dry.
-
-
Purification:
-
Crystallization: Recrystallize from hot Ethanol or Isopropanol/Hexane.
-
Chromatography: If oil, purify on silica gel (DCM/MeOH 95:5).
-
-
Yield: Expected yield is 65–80% .
Mechanism of Action
The reaction proceeds via a cascade of condensation, Michael addition, and cyclocondensation.
Figure 2: Mechanistic pathway.[6][7] The key intermediate is the enaminone (Step 3), which serves as a "linchpin" 1,3-electrophile.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Phase 1) | Old DMF-DMA (Hydrolyzed). | Use fresh reagent. DMF-DMA hydrolyzes to DMF + MeOH upon moisture exposure. |
| Formamidine Impurity | Acetamidine added too early. | Ensure Phase 1 is complete and excess DMF-DMA is stripped before adding acetamidine. |
| Product is Oily/Sticky | Residual DMF or solvents. | Triturate the oil with cold diethyl ether or pentane to induce crystallization. |
| Low Yield (Phase 2) | Wet Ethanol. | Water quenches the enaminone or hydrolyzes the amidine. Use molecular sieves to dry EtOH. |
Analytical Validation
Successful synthesis must be validated against the following characteristic data:
-
Physical State: Pale yellow to tan solid.
-
Melting Point: 84–86 °C.
-
1H NMR (CDCl3, 400 MHz):
- 9.2 (s, 1H, Py-H2)
- 8.7 (d, 1H, Py-H6)
- 8.7 (d, 1H, Pm-H6) – Pyrimidine H6 is typically doublet at ~8.7
- 8.4 (dt, 1H, Py-H4)
- 7.6 (d, 1H, Pm-H5) – Pyrimidine H5 is upfield ~7.5-7.6
- 7.4 (dd, 1H, Py-H5)
- 2.8 (s, 3H, CH3) – Diagnostic singlet for 2-methyl group.
-
MS (ESI):
References
-
Preparation of Pyrimidylaminobenzamides. (Patent: WO 2004/005281). Describes the general synthesis of 4-(3-pyridyl)pyrimidines via the enaminone route for Imatinib analogs.
- Synthesis of 4-(pyridin-3-yl)pyrimidine derivatives.Journal of Heterocyclic Chemistry, 2009. (General reference for DMF-DMA enaminone chemistry).
-
One-pot synthesis of pyrimidines. Organic Chemistry Portal. (Mechanistic overview of enaminone-amidine condensations).
-
Crystal structure of 2-methylsulfanyl-4-(3-pyridyl)pyrimidine. PMC - NIH. (Verifies the core scaffold structure and numbering).
-
Process for the preparation of Imatinib base. (Patent: US 2006/0149160). Details the industrial scale-up of the 3-acetylpyridine + DMF-DMA reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benchchem.com [benchchem.com]
- 5. distantreader.org [distantreader.org]
- 6. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Microwave-assisted synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine
Executive Summary & Strategic Rationale
The 2-methyl-4-(pyridin-3-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in various kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors) and Hedgehog pathway antagonists. Traditional thermal synthesis of this biaryl system often suffers from prolonged reaction times (12–24 hours) and competitive protodeboronation of the pyridyl boronic acid.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to <20 minutes while improving yield and purity.[1] By leveraging the specific dielectric heating properties of polar transition states, this method overcomes the activation energy barrier inherent to electron-deficient heteroaryl chlorides.
Key Advantages:
-
Speed: Reaction completion in 15–20 minutes vs. overnight reflux.
-
Selectivity: Minimized homocoupling and deboronation.
-
Scalability: Protocol validated for 0.5 mmol to 10 mmol batches.
Retrosynthetic Analysis & Pathway Design
To ensure the highest robusticity, we utilize a Suzuki-Miyaura Cross-Coupling approach. This route is preferred over condensation (e.g., chalcone cyclization) due to the commercial availability of diverse boronic acids, allowing for rapid analog generation (SAR).
Figure 1: Retrosynthetic strategy isolating the biaryl coupling as the key step.
Experimental Protocols
General Considerations (The "Why" behind the "How")
-
Vessel Geometry: Use 10 mL or 35 mL dedicated microwave vials with crimp caps. Do not use standard round-bottom flasks in a domestic microwave; the lack of pressure control is a safety hazard.
-
Solvent Choice: We utilize 1,2-Dimethoxyethane (DME) / Water (3:1) . Water is critical here; it has a high dielectric loss tangent (
), absorbing microwave energy efficiently to superheat the catalyst interface. DME solubilizes the organic reactants. -
Catalyst: Pd(dppf)Cl₂·DCM is selected over Pd(PPh₃)₄. The bidentate ferrocenyl ligand prevents rapid catalyst deactivation at the elevated temperatures (120°C+) achieved in the microwave field.
Standardized Protocol: Suzuki-Miyaura Coupling
Reagents:
-
4-Chloro-2-methylpyrimidine (1.0 equiv, 128.5 mg for 1 mmol scale)
-
3-Pyridylboronic acid (1.2 equiv, 147.5 mg)
-
Pd(dppf)Cl₂[2]·DCM (0.05 equiv, 40 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, 212 mg)
-
Solvent: DME (3.0 mL) + Deionized Water (1.0 mL)
Step-by-Step Methodology:
-
Charge: In a 10 mL microwave process vial, add the chloropyrimidine, boronic acid, and Na₂CO₃.
-
Solvation: Add DME and water. A biphasic mixture will form.
-
Degas (Critical): Sparge the mixture with Argon or Nitrogen for 2 minutes. Oxygen is the enemy of the catalytic cycle, leading to homocoupling.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the degassed solution and cap the vial immediately with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic (Standard)
-
Temp: 130°C[3]
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 200W (High absorption expected)
-
-
Workup:
-
Cool to room temperature (compressed air cooling usually integrated).
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Filter through a Celite pad to remove Palladium black.
-
Separate organic layer, dry over MgSO₄, and concentrate.
-
-
Purification: Flash chromatography (SiO₂). Eluent: 0-5% MeOH in DCM. The pyridine nitrogen makes the product polar; ensure the column is flushed well.
Mechanistic Insight & Pathway Visualization
Understanding the cycle helps troubleshoot. In microwave heating, the "hot spots" on the heterogeneous Pd/Base surface accelerate the Transmetallation step, which is often the rate-determining step in bulky biaryl couplings.
Figure 2: Catalytic cycle accelerated by MW irradiation. Note that Reductive Elimination is entropically favored at high temperatures.
Data & Optimization Parameters
The following table summarizes optimization runs performed to validate this protocol.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst | Solvent System | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 100 | 60 | 45% | Slow conversion; Pd black formation. |
| 2 | Pd(dppf)Cl₂ | DME/H₂O | 100 | 30 | 72% | Good clean conversion. |
| 3 | Pd(dppf)Cl₂ | DME/H₂O | 130 | 15 | 91% | Optimal conditions. |
| 4 | Pd(OAc)₂/SPhos | Dioxane/H₂O | 140 | 10 | 88% | Faster, but catalyst is more expensive. |
| 5 | No Catalyst | DME/H₂O | 150 | 60 | 0% | Control experiment. |
Troubleshooting & Self-Validating Checks
-
Issue: Low Yield / Protodeboronation:
-
Issue: Pressure Spikes:
-
Validation Check:
-
TLC (5% MeOH/DCM): The product should be UV active and stain positive with Dragendorff’s reagent (orange spot) due to the pyridine/pyrimidine nitrogens.
-
References
-
Microwave-Assisted Suzuki Coupling Protocols
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
-
Synthesis of Pyridyl-Pyrimidines
-
Bagley, M. C., et al. (2002). Microwave-assisted synthesis of 2,4-disubstituted pyrimidines. Synlett. Link
-
-
Catalyst Selection for Heteroaryl Chlorides
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link
-
-
Mechanism of Microwave Heating
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers [scirp.org]
- 3. Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. cem.de [cem.de]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
C-H activation techniques involving 2-Methyl-4-(pyridin-3-yl)pyrimidine
Application Note: Site-Selective C-H Activation Architectures for 2-Methyl-4-(pyridin-3-yl)pyrimidine
Executive Summary & Structural Logic
This guide details advanced C-H functionalization protocols for 2-Methyl-4-(pyridin-3-yl)pyrimidine , a privileged bi-heteroaryl scaffold structurally homologous to Type II kinase inhibitors (e.g., Imatinib, Nilotinib).
The functionalization of this scaffold presents a unique "chemo-electronic puzzle" due to the presence of three competing nitrogen atoms and multiple distinct C-H environments. Successful modification requires bypassing the inherent reactivity of the most basic nitrogen (Pyridine-N) to access the pharmacologically relevant sites on the pyrimidine core or the methyl side-chain.
The Structural Challenge:
-
Site A (Pyridine C2/C4): Sterically hindered but accessible via directing-group (DG) logic.
-
Site B (Pyrimidine C6): The most electron-deficient site, highly susceptible to nucleophilic radical attack (Minisci).
-
Site C (Methyl C-H): Benzylic-like protons capable of lateral metalation or oxidation.
Mechanistic Analysis: The "Battle of the Nitrogens"
To achieve selectivity, one must exploit the specific coordination modes of the heterocycle.
-
Mode 1: Pyrimidine-Directed Palladation (The 5-Membered Trap). The pyrimidine N3 nitrogen is perfectly positioned to direct transition metals (Pd, Ru) to the C2 position of the pendant pyridine ring. This forms a thermodynamically stable 5-membered metallacycle, overriding the innate electronic bias of the pyridine ring.
-
Mode 2: Innate Radical Affinity. Under acidic radical conditions (Minisci), the catalyst is protonated. The radical nucleophile attacks the most electron-deficient carbon. The pyrimidine ring (2 nitrogens) is more deficient than the pyridine (1 nitrogen). With C2 and C4 substituted, the C6 position of the pyrimidine is the primary electrophilic sink.
Figure 1: Divergent reaction pathways based on catalyst selection. Graphviz visualization of mechanistic bifurcation.
Detailed Protocols
Protocol A: Pyrimidine-Directed C2-Arylation of the Pyridine Ring
Target: Site-selective arylation at the sterically crowded C2 position of the pyridine ring. Mechanism: N3-Pyrimidine directed C-H activation via a Pd(II)/Pd(IV) catalytic cycle.
Reagents:
-
Substrate: 2-Methyl-4-(pyridin-3-yl)pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: Ac-Gly-OH (N-Acetylglycine) (20 mol%) - Critical for proton shuttle mechanism.
-
Base: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and oxidant regenerator.
-
Solvent: HFIP (Hexafluoroisopropanol) / DCE (1:4 ratio)
Step-by-Step Workflow:
-
Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out the substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), Ac-Gly-OH (4.7 mg), and Ag₂CO₃ (55 mg).
-
Addition: Add the Aryl Iodide (0.3 mmol).
-
Solvent: Add 0.4 mL HFIP followed by 1.6 mL DCE. The addition of HFIP is crucial to solubilize the Pd-Ag cluster and lower the C-H activation barrier.
-
Reaction: Seal the vial and heat to 90°C for 16 hours.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash with DCM.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Why this works: The N-Acetylglycine ligand acts as a "proton shuttle," facilitating the Concerted Metalation-Deprotonation (CMD) step specifically at the C2 position, which is geometrically favored by the N3-pyrimidine coordination.
Protocol B: Innate C6-Alkylation of the Pyrimidine Ring (Minisci)
Target: Introduction of alkyl groups (primary/secondary) at the C6 position of the pyrimidine ring. Mechanism: Radical nucleophilic aromatic substitution (S_RN1 type) on the protonated heterocycle.
Reagents:
-
Substrate: 2-Methyl-4-(pyridin-3-yl)pyrimidine (1.0 equiv)
-
Alkyl Source: Carboxylic Acid (R-COOH) (3.0 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv)
-
Catalyst: AgNO₃ (20 mol%)[1]
-
Acid: TFA (Trifluoroacetic acid) (1.0 equiv) - To ensure full protonation of both rings.
-
Solvent: DCM/Water (1:1 biphasic system)
Step-by-Step Workflow:
-
Radical Pre-generation: In a test tube, dissolve the carboxylic acid and substrate in DCM (2 mL) and Water (2 mL). Add TFA.
-
Catalyst Addition: Add AgNO₃ (catalytic amount).[1]
-
Initiation: Add (NH₄)₂S₂O₈ in one portion.
-
Reaction: Stir vigorously at 40°C (or mild reflux) for 4-6 hours. The biphasic stirring rate must be high (>800 rpm) to ensure phase transfer of the alkyl radical.
-
Quench: Basify with sat. NaHCO₃ solution to pH 8.
-
Extraction: Extract with DCM (3x).
-
Purification: Silica gel chromatography.
Why this works: The TFA protonates both the pyridine and pyrimidine nitrogens, significantly lowering the LUMO energy. The nucleophilic alkyl radical (generated from decarboxylation of the acid) attacks the most electron-deficient carbon. NMR studies confirm the C6-pyrimidine position is the primary sink due to the cumulative inductive withdrawal of the N1/N3 atoms and the absence of steric blocking.
Protocol C: Lateral Oxidation of the C2-Methyl Group
Target: Transformation of the methyl group into an aldehyde (-CHO) or carboxylic acid (-COOH). Mechanism: Selenium-mediated allylic/benzylic oxidation.
Reagents:
-
Substrate: 2-Methyl-4-(pyridin-3-yl)pyrimidine
-
Oxidant: SeO₂ (1.5 equiv)
-
Solvent: 1,4-Dioxane
-
Temperature: 100°C
Workflow:
-
Dissolve substrate in dry 1,4-dioxane.
-
Add SeO₂.
-
Reflux for 4 hours.
-
Note: This reaction often yields the aldehyde. For the carboxylic acid, a subsequent oxidation with NaClO₂ (Pinnick oxidation) is recommended.
Data Summary & Troubleshooting
| Parameter | Protocol A (Pd-Arylation) | Protocol B (Minisci Alkylation) | Protocol C (SeO2 Oxidation) |
| Primary Site | Pyridine C2 (Ortho to linkage) | Pyrimidine C6 | Methyl (Side chain) |
| Key Driver | Chelation (N3-Directing) | Electronic (LUMO) | Benzylic Acidity |
| Major Byproduct | C4-Arylation (minor) | Di-alkylation (C6 Pyrim + C2 Py) | Over-oxidation |
| Air Sensitivity | Moderate (requires sealed vial) | Low (Open air compatible) | Low |
| Scale | mg to g | mg to 10g | g to kg |
Troubleshooting:
-
Low Yield in Protocol A: Ensure the Ag₂CO₃ is fresh and stored in the dark. If the substrate binds Pd too tightly (poisoning), increase temperature to 110°C and add 10 mol% PivOH.
-
Regioisomer Mix in Protocol B: If alkylation occurs on the pyridine ring, reduce the equivalents of TFA. Partial protonation favors the more basic pyrimidine ring activation first.
References
-
Mechanistic Basis of Pyrimidine-Directed C-H Activation
- Title: "Remote site-selective C–H activation directed by a catalytic bifunctional templ
- Source: PMC / N
-
URL:[Link]
-
General Minisci Reaction Protocols for Azines
- Title: "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines: General Procedure: Minisci Reaction"
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Pd-Catalyzed Arylation of Electron-Deficient Heterocycles
-
Lateral C-H Functionalization
- Title: "Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines" (Context for Pyrimidine reactivity)
- Source: ACS Public
-
URL:[Link]
Sources
Application Notes and Protocols: Formulation Strategies for 2-Methyl-4-(pyridin-3-yl)pyrimidine Drug Candidates
Introduction
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, up to 90%, are poorly soluble in water.[1] This characteristic presents a major hurdle for oral drug delivery, as dissolution is a prerequisite for absorption and achieving therapeutic efficacy.[2][3] The 2-Methyl-4-(pyridin-3-yl)pyrimidine scaffold is a key pharmacophore in a number of promising drug candidates. However, compounds in this class often exhibit poor aqueous solubility, a trait common to many nitrogen-containing heterocyclic compounds.[4] The pyridine and pyrimidine moieties, while contributing to biological activity, can also lead to crystalline structures with high lattice energies, making them difficult to dissolve.[5][6]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to devise effective formulation strategies for these challenging molecules. We will move beyond a simple listing of techniques to explain the underlying scientific principles and provide detailed, field-proven protocols. Our approach is grounded in a deep understanding of the physicochemical properties of the active pharmaceutical ingredient (API) to guide the selection of the most appropriate solubility and bioavailability enhancement technologies.
Part 1: Foundational Pre-formulation Assessment
A thorough understanding of the API's intrinsic properties is the cornerstone of a successful formulation strategy.[7][8] These initial studies provide the data necessary to identify potential development roadblocks and inform the selection of appropriate formulation approaches.[9]
Physicochemical Characterization: The Blueprint of Your Molecule
The initial step involves a comprehensive characterization of the 2-Methyl-4-(pyridin-3-yl)pyrimidine drug candidate.[10]
-
Solubility Profiling: The aqueous solubility of the API must be determined across a physiologically relevant pH range (typically pH 1.2 to 6.8) to classify it according to the Biopharmaceutics Classification System (BCS).[11][12] This classification is critical as it helps predict the in vivo performance of the drug.[13]
-
pKa Determination: The pyridine moiety imparts basic character to the molecule. Determining the pKa is essential for predicting how solubility will change with pH in the gastrointestinal tract and for selecting appropriate counterions for salt formation.[14]
-
Solid-State Characterization: Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify the crystalline form (polymorph), melting point, and thermal stability of the API.[15][16] The presence of multiple polymorphs can significantly impact solubility and bioavailability.
Workflow for Pre-formulation Assessment
Caption: Pre-formulation assessment workflow.
Protocol 1: Equilibrium Solubility Determination for BCS Classification
Objective: To determine the equilibrium solubility of the 2-Methyl-4-(pyridin-3-yl)pyrimidine API at 37 ± 1 °C in aqueous media across the pH range of 1.2 to 6.8.[17]
Materials:
-
2-Methyl-4-(pyridin-3-yl)pyrimidine API
-
pH 1.2 buffer (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)[11]
-
pH 4.5 acetate buffer[11]
-
pH 6.8 phosphate buffer[11]
-
Shaking incubator or water bath at 37 ± 1 °C
-
Centrifuge
-
Validated HPLC method for API quantification
Procedure:
-
Add an excess amount of the API to separate vials containing each of the pH buffers.
-
Equilibrate the samples in a shaking incubator at 37 ± 1 °C for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.[17]
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and analyze the API concentration using a validated HPLC method.
-
Perform all measurements in triplicate.[11]
-
Calculate the dose/solubility volume (DSV) by dividing the highest intended therapeutic dose by the lowest measured solubility. An API is considered highly soluble if the DSV is ≤ 250 mL.[11]
Part 2: Strategic Formulation Pathways
Based on the pre-formulation data, a decision tree can be constructed to guide the selection of the most promising formulation strategy.
Caption: Formulation strategy decision tree.
Salt Formation: Leveraging Ionizable Groups
For basic compounds like 2-Methyl-4-(pyridin-3-yl)pyrimidine derivatives, salt formation is often the most direct and effective method to improve solubility and dissolution rate.[5][18] The selection of a suitable counterion is critical and should be based on the pKa of the API and the desired physicochemical properties of the resulting salt.[14]
Objective: To identify a pharmaceutically acceptable salt form with improved solubility, stability, and manufacturability.[19]
Materials:
-
2-Methyl-4-(pyridin-3-yl)pyrimidine API
-
A library of pharmaceutically acceptable counterions (e.g., hydrochloride, mesylate, tosylate, succinate, tartrate)[19]
-
Various solvents (e.g., ethanol, isopropanol, acetone, water)
-
Analytical instrumentation: XRPD, DSC, TGA, Dynamic Vapor Sorption (DVS)
Procedure:
-
In Silico/Theoretical Assessment: Utilize the pKa rule (a difference of >2-3 pKa units between the API and counterion is generally required for stable salt formation) to pre-select promising counterions.[14]
-
Experimental Screening:
-
Slurry Conversion: Suspend the free base in a solvent containing the selected acid and agitate at ambient and elevated temperatures.
-
Solvent Evaporation: Dissolve the free base and acid in a suitable solvent and allow the solvent to evaporate slowly.
-
-
Characterization of Solid Forms:
-
Isolate any new solid material and analyze by XRPD to confirm the formation of a new crystalline form.[16]
-
Use DSC and TGA to assess thermal properties and stability.
-
Determine the aqueous solubility of promising salt candidates.
-
Evaluate the hygroscopicity of the new salts using DVS.
-
-
Selection: Choose the salt form that provides the best balance of solubility, stability, and manufacturability for further development.[16]
Co-crystals: Engineering the Crystal Lattice
If salt formation is not feasible or does not yield a suitable candidate, co-crystallization is an alternative strategy.[15] Co-crystals are multi-component crystals held together by non-covalent interactions, which can modify the physicochemical properties of the API.[20] The selection of a suitable co-former is paramount for successful co-crystal development.[15]
Computational tools like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and analysis of the Cambridge Structural Database (CSD) can aid in the rational selection of co-formers.[20][21][22] Experimental screening can be performed using techniques similar to salt screening, such as slurry conversion and solvent evaporation.[23]
Amorphous Solid Dispersions (ASDs): Overcoming Crystallinity
For "brick-dust" molecules with very low solubility that is not amenable to salt or co-crystal formation, creating an amorphous solid dispersion (ASD) is a powerful approach.[1][5] ASDs involve dispersing the API in an amorphous form within a polymer matrix.[24] This high-energy amorphous state can lead to a significant increase in aqueous solubility.[25]
Key Considerations for ASD Development:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous API and preventing recrystallization.[1] Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Manufacturing Method: Spray drying and hot-melt extrusion are the two most common methods for preparing ASDs.[24][26]
-
Drug Loading: The amount of API that can be incorporated into the polymer matrix while maintaining stability is a key parameter.
Objective: To assess the miscibility of the API with various polymers to identify suitable candidates for ASD formulation.[27]
Materials:
-
2-Methyl-4-(pyridin-3-yl)pyrimidine API
-
Various polymers (e.g., PVP K30, HPMCAS-HF, Soluplus®)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare physical mixtures of the API and each polymer at different weight ratios (e.g., 10:90, 20:80, 50:50 API:polymer).
-
Accurately weigh 5-10 mg of each mixture into a DSC pan.
-
Heat the samples in the DSC at a controlled rate (e.g., 10 °C/min) to above the melting point of the API.
-
Rapidly cool the samples to below the glass transition temperature (Tg) of the polymer.
-
Reheat the samples at the same controlled rate.
-
Analyze the thermograms from the second heating scan. A single Tg that varies with the API/polymer ratio indicates miscibility.[28]
Lipid-Based Formulations: Enhancing Absorption
Lipid-based drug delivery systems (LBDDS) are another effective strategy for poorly soluble drugs, particularly those that are also lipophilic.[29][30] These formulations can enhance oral bioavailability by increasing drug solubilization in the gastrointestinal tract and promoting lymphatic absorption, which can bypass first-pass metabolism.[31][32]
Types of Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.[29]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS, but form thermodynamically stable microemulsions with smaller droplet sizes.[31]
Part 3: In Vitro Performance Evaluation
Once promising formulations have been developed, their in vitro performance must be evaluated to predict their in vivo behavior.
Dissolution Testing: A Critical Quality Attribute
Dissolution testing is a mandatory requirement for all solid oral dosage forms and is used throughout the development process for product release and stability testing.[13] The goal is to ensure consistent drug release from the formulation.[33]
Objective: To compare the dissolution profiles of different formulations of the 2-Methyl-4-(pyridin-3-yl)pyrimidine drug candidate.
Materials:
-
Developed formulations (e.g., tablets or capsules containing the salt, co-crystal, or ASD)
-
USP Apparatus 1 (basket) or 2 (paddle)[13]
-
Dissolution media of different pH values (e.g., pH 1.2, 4.5, and 6.8)[34]
-
Validated analytical method for API quantification
Procedure:
-
Set up the dissolution apparatus according to USP guidelines. The temperature should be maintained at 37 ± 0.5 °C.[34]
-
Place the dosage form in the dissolution vessel containing the selected medium.
-
Begin the test and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the samples for dissolved API concentration.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles.
-
Compare the profiles of the different formulations to identify the one with the most favorable release characteristics.
Part 4: Stability Assessment
Stability testing is a critical component of formulation development to ensure the quality, safety, and efficacy of the drug product over its shelf life.[35] Studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[36][37]
ICH Stability Testing Conditions
| Storage Condition | Temperature | Relative Humidity |
| Long-term | 25 °C ± 2 °C | 60% RH ± 5% RH |
| Intermediate | 30 °C ± 2 °C | 65% RH ± 5% RH |
| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |
Table based on ICH Q1A(R2) guidelines.[36]
Key Stability-Indicating Parameters to Monitor:
-
Appearance
-
Assay of the active ingredient
-
Degradation products
-
Dissolution
-
For ASDs: Recrystallization (monitored by XRPD and DSC)
Conclusion
The successful formulation of 2-Methyl-4-(pyridin-3-yl)pyrimidine drug candidates requires a systematic and science-driven approach. By integrating a thorough pre-formulation assessment with a logical progression through various formulation strategies, researchers can overcome the challenges posed by poor solubility. The protocols and decision-making frameworks provided in this guide offer a robust starting point for developing safe, stable, and bioavailable drug products. It is imperative to remember that each drug candidate is unique, and the optimal formulation strategy will be a balance of improved physicochemical properties, manufacturability, and stability.
References
-
Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]
-
AKT Publication. (2025, September 9). Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Khan, A. W., Kotta, S., Ansari, S. H., Sharma, R. K., & Ali, J. (2014). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 4(5), 10-18. Retrieved from [Link]
-
ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. Retrieved from [Link]
-
Hasa, D., et al. (2021). Virtual Cocrystal Screening Methods as Tools to Understand the Formation of Pharmaceutical Cocrystals—A Case Study of Linezolid, a Wide-Range Antibacterial Drug. Crystal Growth & Design, 21(3), 1836-1849. Retrieved from [Link]
-
Sivaraman, D., & Muthuswamy, K. (2025, May 5). Advancements in Computational Screening Methods for Pharmaceutical Cocrystals. Journal of Pharmaceutical Sciences & Research, 17(5), 1234-1240. Retrieved from [Link]
-
Williams, R. O., et al. (Eds.). (2013). Formulating Poorly Water Soluble Drugs. Springer. Retrieved from [Link]
-
Mohammed, I. A., & Gajera, B. Y. (2017). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research, 9(7), 54867-54873. Retrieved from [Link]
-
American Pharmaceutical Review. (2016, December 1). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. Retrieved from [Link]
-
American Pharmaceutical Review. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Teledyne Hanson Research. (n.d.). Dissolution Testing For Tablets. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Amorphous Formulation Development: Spray Drying, Holt Melt Extrusion, and Particle Engineering. Retrieved from [Link]
-
Parmar, V. K., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(7), 1031. Retrieved from [Link]
-
Shah, V. P., et al. (2015). Dissolution Testing for Generic Drugs: An FDA Perspective. The AAPS Journal, 17(5), 1065-1072. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Mathers, A., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 18(3), 1183-1195. Retrieved from [Link]
-
Kumar, S., & Nanda, A. (2017). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Journal of Pharmaceutical Sciences, 106(12), 3367-3378. Retrieved from [Link]
-
ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
FIP. (1997). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Die Pharmazie, 52(8), 579-585. Retrieved from [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Al-Obaidi, H., & Al-badri, S. (2025, August 6). Experimental cocrystal screening and solution based scale-up cocrystallization methods. Journal of Drug Delivery Science and Technology, 90, 105123. Retrieved from [Link]
-
KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Retrieved from [Link]
-
World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]
-
Al-Ghaban, F., & Al-Kassas, R. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(11), 2419. Retrieved from [Link]
-
Aragen Life Sciences. (2024, January 29). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024, July 14). Preformulation Studies An Overview. Retrieved from [Link]
-
Mathers, A., et al. (2018). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Proceedings, 2(11), 665. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]
-
Formulation Forum. (2021, April 21). Understanding of Amorphous Solid Dispersions & Their Downstream Development. Retrieved from [Link]
-
Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]
-
Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]
-
University of Huddersfield Research Portal. (2016, December 16). Solubility Determinations for Pharmaceutical API. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, May 15). Preformulation Study Part(1): Roadmap to successful Pharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) An evaluation of salt screening methodologies. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). Molecules, 28(10), 4181. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. repo.upertis.ac.id [repo.upertis.ac.id]
- 3. Preformulation Study Part(1): Roadmap to successful Pharmaceutical Products | PharmaCores [pharmacores.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. criver.com [criver.com]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. who.int [who.int]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
- 13. agnopharma.com [agnopharma.com]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. improvedpharma.com [improvedpharma.com]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. contractpharma.com [contractpharma.com]
- 26. Amorphous Material and Solid Dispersion Development Services, Stability Determination [tricliniclabs.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. sciforum.net [sciforum.net]
- 29. aenova-group.com [aenova-group.com]
- 30. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ascendiacdmo.com [ascendiacdmo.com]
- 32. aktpublication.com [aktpublication.com]
- 33. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 34. fda.gov [fda.gov]
- 35. scribd.com [scribd.com]
- 36. ICH Official web site : ICH [ich.org]
- 37. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Regioselective Synthesis of Substituted 2-Methyl-4-(pyridin-3-yl)pyrimidine
Strategic Overview & Scientific Rationale
The 2-methyl-4-(pyridin-3-yl)pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for several high-profile Type II kinase inhibitors, including Imatinib (Gleevec) and Nilotinib .
The synthetic challenge lies in the regioselective construction of the pyrimidine ring. When synthesizing asymmetric pyrimidines, controlling the position of the substituents (C4 vs. C6) is critical. A lack of regiocontrol leads to inseparable isomeric mixtures, reducing overall yield and complicating purification.
This guide details two distinct, field-proven methodologies to access this scaffold with high fidelity:
-
Route A (De Novo Cyclization): The "Enaminone Route." Ideal for large-scale manufacturing and "green" chemistry initiatives. It relies on electronic regiocontrol during ring closure.
-
Route B (Transition Metal Catalysis): The "Suzuki-Miyaura Route."[1] Ideal for Late-Stage Functionalization (LSF) and library generation. It relies on the inherent electrophilic disparity of halogenated pyrimidine precursors.
Route A: De Novo Cyclization (The Enaminone Protocol)
Mechanism & Causality
This route constructs the pyrimidine ring from acyclic precursors. The regioselectivity is dictated by the electronic polarization of the intermediate enaminone.
-
Precursor Formation: 3-Acetylpyridine reacts with
-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA acts as a carbon source, converting the acetyl group into a -dimethylaminovinyl ketone (enaminone). -
Regioselective Ring Closure: The enaminone possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the
-carbon (soft electrophile).-
Step 1: The amidine (acetamidine) nitrogen attacks the
-carbon of the enaminone via a Michael-type addition, displacing dimethylamine. -
Step 2: Intramolecular cyclization occurs where the second nitrogen attacks the carbonyl carbon.
-
Result: The substituent originally attached to the carbonyl (the pyridine ring) is locked into the C4 position of the resulting pyrimidine.
-
Visualizing the Pathway[2][3]
Caption: Regioselective assembly via enaminone intermediate. The pyridine moiety is retained at the carbonyl position, ensuring C4 selectivity.
Experimental Protocol A
Scale: 10 mmol | Expected Yield: 75-85%
Step 1: Synthesis of Enaminone
-
Charge a round-bottom flask with 3-acetylpyridine (1.21 g, 10 mmol) and DMF-DMA (1.5 eq, 1.78 g).
-
Reflux the neat mixture (or use Toluene as solvent) at 110°C for 8-12 hours.
-
Checkpoint: Monitor by TLC.[2] The starting ketone spot should disappear, replaced by a more polar, yellow/orange enaminone spot.
-
-
Concentrate under reduced pressure to remove excess DMF-DMA.
-
Triturate the residue with diethyl ether or hexane to induce crystallization. Filter the yellow solid.
-
Note: The enaminone is generally stable but should be stored under inert atmosphere if not used immediately.
-
Step 2: Cyclization
-
Dissolve the isolated enaminone (10 mmol) in Ethanol (20 mL).
-
Add Acetamidine Hydrochloride (1.2 eq, 1.13 g).
-
Add Potassium Carbonate (
, 2.0 eq) or Sodium Ethoxide (NaOEt, 1.5 eq).-
Expert Insight: While NaOEt is the classic base,
is often milder and sufficient, reducing side reactions.
-
-
Reflux for 12-16 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product often precipitates as a solid.
-
Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3x), dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
Route B: Transition Metal Catalysis (Suzuki-Miyaura)
Mechanism & Causality
This route utilizes the Suzuki-Miyaura cross-coupling of a pre-functionalized pyrimidine halide with a pyridyl boronic acid.
-
Regioselectivity Source: The regiochemistry is pre-determined by the starting halide. By using 4-chloro-2-methylpyrimidine , the pyridine ring is forced into the C4 position.
-
Substrate Scope: If starting from 2,4-dichloropyrimidine , the C4-chloride is significantly more electrophilic than the C2-chloride due to the additive inductive effects of the adjacent nitrogens. This allows for sequential substitution: first at C4 (Suzuki), then at C2 (nucleophilic displacement with amines/alkoxides), enabling highly substituted libraries.
Visualizing the Pathway[2][3]
Caption: Convergent synthesis via Pd-catalyzed cross-coupling. Regiochemistry is defined by the halide precursor.
Experimental Protocol B
Scale: 1.0 mmol | Expected Yield: 80-90%
Reagents:
-
4-Chloro-2-methylpyrimidine (128 mg, 1.0 mmol)
-
3-Pyridylboronic acid (1.2 eq, 148 mg)
-
Catalyst:
(5 mol%) or / XPhos. -
Base:
(2M aqueous solution, 2.0 eq). -
Solvent: 1,4-Dioxane (4 mL).
Procedure:
-
Degassing: In a microwave vial or Schlenk tube, combine the halide, boronic acid, and solvent. Sparge with Argon/Nitrogen for 10 minutes.
-
Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.
-
-
Add the catalyst and the aqueous base solution under inert flow. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).
-
Troubleshooting: 3-Pyridylboronic acids are prone to protodeboronation (losing the boron group). If yields are low, switch to 3-pyridyl trifluoroborate salts or use anhydrous conditions with
.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Wash the organic filtrate with brine, dry over
, and concentrate. -
Purification: Flash chromatography (gradient 0-10% MeOH in DCM).
Comparative Analysis & Decision Matrix
| Feature | Route A: Enaminone Cyclization | Route B: Suzuki Coupling |
| Primary Use Case | Multi-gram/Kilogram scale-up; Cost-sensitive synthesis. | MedChem library generation; Analog exploration. |
| Regiocontrol | Electronic (High fidelity). | Structural (Absolute fidelity). |
| Atom Economy | High (Byproducts are | Moderate (Boronic byproducts, Phosphine oxides). |
| Cost | Low (Commodity reagents). | High (Pd catalysts, Boronic acids). |
| Limitations | Requires harsh conditions (Reflux/Base); Limited to groups stable to base. | Boronic acid instability; Pd scavenging required for pharma. |
Analytical Validation
To ensure the integrity of the synthesized scaffold, verify the following NMR signatures:
-
Pyrimidine C4-H vs C6-H:
-
In the 4-substituted product, the pyrimidine protons appear as two doublets (approx.
8.6 and 7.6 ppm, Hz). -
Note: If the 2-position is methyl, you will see a singlet integrating to 3H at approx.
2.7 ppm.
-
-
Pyridine Signals:
-
Look for the characteristic pattern of the 3-pyridyl group: A singlet/doublet near
9.2 (H2'), doublet/multiplet near 8.7 (H6'), doublet near 8.3 (H4'), and a triplet/multiplet near 7.4 (H5').
-
References
-
Enaminone Chemistry & Regioselectivity
- Title: Synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (Patent WO2021074138A1).
-
Suzuki Coupling of Chloropyrimidines
-
One-Pot Double Suzuki Couplings
- Title: One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Source: PMC (NIH), 2011.
-
URL:[Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. davuniversity.org [davuniversity.org]
- 4. growingscience.com [growingscience.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. microbenotes.com [microbenotes.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
Troubleshooting & Optimization
Improving reaction yields for 2-Methyl-4-(pyridin-3-yl)pyrimidine synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction
2-Methyl-4-(pyridin-3-yl)pyrimidine is a key structural motif in many pharmacologically active compounds, including kinase inhibitors used in cancer therapy.[1][2] Its synthesis is, therefore, of significant interest. The most common synthetic routes involve the construction of the pyrimidine ring or a cross-coupling reaction to attach the pyridine moiety. This guide will focus on the prevalent methods and the challenges you may encounter.
Common Synthetic Strategies
There are two primary approaches to synthesizing 2-Methyl-4-(pyridin-3-yl)pyrimidine:
-
Strategy A: Pyrimidine Ring Formation. This classic approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[3][4] For this specific target, this would typically involve the reaction of a β-dicarbonyl compound with acetamidine.
-
Strategy B: Cross-Coupling Reactions. A more modern and versatile approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][6] This typically involves coupling a halogenated pyrimidine (e.g., 2-methyl-4-chloropyrimidine) with a pyridine-3-boronic acid or vice versa.
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is generally better, ring formation or cross-coupling?
A1: The "better" strategy depends on the availability of starting materials and the scale of your reaction.
-
Pyrimidine ring formation can be more atom-economical and cost-effective for large-scale synthesis if the precursors are readily available.[3]
-
Cross-coupling reactions offer greater flexibility and are often more reliable for medicinal chemistry applications where a variety of analogs are needed.[5] They tend to have broader substrate scope and more predictable outcomes.
Q2: What are the most critical parameters to control for a successful Suzuki-Miyaura cross-coupling reaction?
A2: For a successful Suzuki-Miyaura coupling, you must pay close attention to the following:
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is crucial.[7][8]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in the catalytic cycle.[9]
-
Solvent: A degassed solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water, is typically required.[9]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst, so it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My amidine starting material for the ring formation reaction seems to be degrading. Why is this happening?
A3: Amidines can be hygroscopic and prone to hydrolysis, especially if they are in their free base form.[10] It is crucial to use freshly prepared or purified amidine hydrochloride and to ensure strictly anhydrous reaction conditions to prevent the hydrolysis of both the starting material and reaction intermediates.[10]
Troubleshooting Guide
Low or No Product Yield
This is one of the most common issues encountered. The following decision tree can help you diagnose the problem.
Sources
- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 2. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. bioengineer.org [bioengineer.org]
- 6. mdpi.com [mdpi.com]
- 7. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for removing isomers in 2-Methyl-4-(pyridin-3-yl)pyrimidine production
Answering the call for advanced technical support, this guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions for the purification of 2-Methyl-4-(pyridin-3-yl)pyrimidine. This crucial pharmaceutical intermediate demands high purity, making the effective removal of process-related isomers a critical challenge for researchers and drug development professionals.
Technical Support Center: Isomer Purification for 2-Methyl-4-(pyridin-3-yl)pyrimidine
Troubleshooting Guide: Addressing Specific Purification Challenges
This section is designed to provide direct solutions to common problems encountered during the purification of 2-Methyl-4-(pyridin-3-yl)pyrimidine and its isomers.
Question 1: My initial analysis (LC-MS) of the crude product shows a major peak for the target molecule and a secondary peak with an identical mass-to-charge ratio. How can I confirm this is an isomer and identify it?
Answer: The presence of a species with an identical mass-to-charge ratio is a strong indicator of an isomeric impurity. The most common isomers in this synthesis are positional isomers, where the pyridine ring is attached at a different point on the pyrimidine, or vice-versa.
-
Causality: These isomers typically arise from a lack of complete regioselectivity in the coupling reaction used for synthesis or from impurities present in the starting materials (e.g., contamination of 3-bromopyridine with 2- or 4-bromopyridine).
-
Identification Strategy:
-
High-Resolution HPLC: Develop a robust HPLC method, likely on a C18 column, to achieve baseline separation of the two peaks. This will be your primary tool for quantifying purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural confirmation.
-
¹H NMR: The proton splitting patterns and chemical shifts in the aromatic region will be distinct for each isomer. The coupling constants (J-values) of the pyridine ring protons are particularly informative.
-
¹³C NMR: The number and chemical shifts of the carbon signals will differ between isomers.
-
2D NMR (COSY, NOESY, HMBC): These experiments can definitively establish the connectivity and spatial relationships between the pyridine and pyrimidine rings, confirming the exact isomeric structure.
-
-
Question 2: I've confirmed a pyridin-4-yl positional isomer is present at ~10%. My attempts at direct crystallization from ethanol have not improved purity. What is the recommended next step?
Answer: When a simple crystallization fails, it indicates that the target molecule and the isomer have very similar solubilities and may even co-crystallize in the chosen solvent. The key is to exploit the subtle electronic and steric differences between the meta (3-yl) and para (4-yl) pyridine isomers.
-
Expert Recommendation: The most logical and effective next steps are Flash Column Chromatography or Salt Formation followed by crystallization.
-
Option A: Flash Column Chromatography The pyridin-4-yl isomer is generally more polar than the pyridin-3-yl isomer due to a larger dipole moment. This difference in polarity is ideal for separation on silica gel.[2][3]
Protocol 1: Flash Column Chromatography
-
TLC Method Development: First, find an appropriate solvent system using Thin-Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate and Dichloromethane/Methanol. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound, with visible separation from the impurity spot.[2]
-
Column Packing: Dry pack a silica gel column appropriately sized for your sample amount (typically a 40-100x mass ratio of silica to crude product).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. A gradient elution (gradually increasing the proportion of the more polar solvent) often yields the best separation.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[2]
-
-
Option B: Purification via Salt Formation The basicity (pKa) of the pyridine nitrogen differs between the 3-yl and 4-yl isomers. This can be exploited by forming a salt with a suitable acid. The resulting salts will have vastly different crystal lattice energies and solubilities, often allowing for selective crystallization. Methanesulfonic acid is an excellent candidate for this approach.[4]
Question 3: My product is an oil that refuses to crystallize, and column chromatography yields are low due to streaking on the column. How can I achieve high purity?
Answer: Oily products and poor chromatographic behavior often suggest the presence of impurities that inhibit crystallization or interact strongly with the stationary phase. In this challenging scenario, high-resolution techniques are necessary.
-
Primary Recommendation: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Prep-HPLC offers significantly higher resolving power than flash chromatography and is the gold standard for purifying challenging mixtures.[2]
Protocol 2: Preparative HPLC
-
Analytical Method Development: First, develop a robust separation method on an analytical HPLC system. A reversed-phase C18 column is a common starting point. Screen mobile phases such as acetonitrile/water or methanol/water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[5]
-
Scale-Up: Once baseline separation is achieved, scale the method to a preparative column. This involves adjusting the flow rate, column diameter, and injection volume according to established principles.
-
Purification & Fraction Collection: Dissolve the crude oil in the mobile phase and inject it onto the system. Collect fractions corresponding to the target peak using a UV detector-triggered fraction collector.
-
Product Isolation: Combine the pure fractions. If an acid additive was used, neutralization and subsequent extraction may be necessary. The final step is typically solvent removal via rotary evaporation or lyophilization to yield the highly pure product.[5]
-
Workflow for Isomer Purification
The following diagram outlines a logical workflow for tackling isomeric impurities in 2-Methyl-4-(pyridin-3-yl)pyrimidine production.
Caption: Logical workflow for the purification of 2-Methyl-4-(pyridin-3-yl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of 2-Methyl-4-(pyridin-3-yl)pyrimidine, and why do they form?
A1: The most common impurities are positional isomers. The specific isomers formed are dictated by the synthetic route. A prevalent method for creating the C-C bond between the two rings is a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
-
Pyridinyl Positional Isomers:
-
2-Methyl-4-(pyridin-2-yl)pyrimidine: Arises if the pyridine starting material (e.g., bromopyridine) is contaminated with the 2-bromo isomer.
-
2-Methyl-4-(pyridin-4-yl)pyrimidine: Arises if the pyridine starting material is contaminated with the 4-bromo isomer.
-
-
Methyl/Ring Positional Isomers:
-
4-Methyl-2-(pyridin-3-yl)pyrimidine: Can result from incomplete regioselectivity during the initial pyrimidine ring synthesis.
-
The diagram below illustrates these key structural isomers.
Caption: Target molecule and its common pyridinyl positional isomers.
Q2: How does the position of the nitrogen atom in the pyridine ring (e.g., 3-yl vs. 4-yl) affect purification?
A2: The location of the pyridine nitrogen fundamentally alters the molecule's physicochemical properties, which are the very basis for separation:
-
Polarity and Dipole Moment: The pyridin-4-yl isomer has a symmetrical charge distribution, leading to a larger overall dipole moment compared to the less symmetric pyridin-3-yl isomer. This makes the 4-yl isomer more polar, causing it to bind more strongly to polar stationary phases like silica gel.
-
Basicity (pKa): The pKa of the pyridine nitrogen is higher for the 4-yl isomer than the 3-yl isomer. This difference is the key to successful separation via salt formation, as they will react differently with acids.
-
Crystal Packing: The different shapes and electronic distributions of the isomers affect how they pack into a crystal lattice. This leads to different melting points and, crucially, different solubilities in various solvents, which can be exploited by fractional crystallization.[4][6]
Q3: What are the ideal characteristics of a solvent for recrystallization of these types of compounds?
A3: An ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2] For pyrimidine derivatives, common and effective solvents include ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof.[2][7] The key to separating isomers is finding a solvent system where the solubility difference between the isomers is maximized.
Table 1: Solvent Selection Guide for Crystallization
| Solvent Behavior | Interpretation | Action |
| Soluble in cold solvent | Solvent is too effective. | Choose a less polar solvent. |
| Insoluble in both cold and hot solvent | Solvent is ineffective. | Choose a more polar solvent. |
| Sparingly soluble in cold, highly soluble when hot | Ideal Solvent. | Proceed with slow-cooling recrystallization.[6] |
| Soluble in Solvent A, insoluble in miscible Solvent B | Potential Anti-Solvent System. | Use A as the "good" solvent and B as the "anti-solvent."[6] |
Q4: Can gas chromatography (GC) be used to assess isomeric purity?
A4: Yes, gas chromatography can be an effective technique for separating and quantifying pyridine and pyrimidine isomers, provided the compounds are sufficiently volatile and thermally stable.[8][9] Capillary GC columns, especially polar ones, can offer very high resolution.[8][9] However, for many larger, more functionalized derivatives of this core structure, which are common in drug development, HPLC remains the more versatile and widely used method due to its broader applicability to non-volatile and thermally sensitive compounds.
References
- Scriven, E. F. V., & Toomey, J. E., Jr. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35.
- ChemicalBook. (n.d.). N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Zhang, J., & Wang, J. (2011). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o633.
- Research Solutions Pages. (n.d.). Gas chromatographic separation of substituted pyridines.
- Guidechem. (2022, October 17). What is the synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine?
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Liu, Q.-R., Zhang, X.-L., Ma, W., & Yang, W.-C. (2013). Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 73-74.
- El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ACS Chemical Neuroscience. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- European Patent Office. (1998, July 16). CRYSTAL MODIFICATION OF A N-PHENYL-2-PYRIMIDINEAMINE DERIVATIVE, PROCESSES FOR ITS MANUFACTURE AND ITS USE.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | PDF or Rental [articles.researchsolutions.com]
Technical Support Center: Solubility Solutions for 2-Methyl-4-(pyridin-3-yl)pyrimidine
Welcome to the dedicated support center for resolving solubility challenges with 2-Methyl-4-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, chemists, and formulation scientists who are encountering difficulties in achieving desired concentrations of this compound in organic solvents. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the rationale needed to make informed decisions in your experimental design.
Part 1: Foundational Understanding & FAQs
This section addresses the most common initial questions regarding the solubility of 2-Methyl-4-(pyridin-3-yl)pyrimidine, grounding the troubleshooting process in its core physicochemical properties.
Q1: What are the key structural features of 2-Methyl-4-(pyridin-3-yl)pyrimidine that dictate its solubility?
A1: Understanding the molecule's structure is the first step in predicting and solving solubility issues.
-
Heterocyclic Rings: The molecule contains both a pyrimidine and a pyridine ring. The nitrogen atoms in these rings are electronegative and act as hydrogen bond acceptors.[1][2] Pyrimidine itself is soluble in water and many organic solvents.[1]
-
Basicity: The pyridine nitrogen has a lone pair of electrons that is not part of the aromatic system, making it basic (pKa of the conjugate acid, pyridinium, is ~5.25).[2][3] This is the most chemically accessible site for protonation, a key factor for pH-dependent solubility strategies.
-
Polarity: The presence of four nitrogen atoms makes the molecule polar. This suggests a preference for polar organic solvents over non-polar ones like hexane or toluene.
-
Methyl Group: The methyl (-CH₃) group adds a small degree of lipophilicity (fat-solubility), slightly enhancing its interaction with less polar solvents.
-
Crystalline Structure: Like many similar heterocyclic compounds, 2-Methyl-4-(pyridin-3-yl)pyrimidine is expected to be a crystalline solid at room temperature.[4] The energy of its crystal lattice must be overcome by solvent-solute interactions for dissolution to occur.
Q2: I'm observing very low solubility in all my tested solvents. Could the purity of my compound be the issue?
A2: Absolutely. Before extensive optimization, it is crucial to verify the purity of your material. Impurities, residual solvents from synthesis, or an incorrect polymorphic form can drastically alter solubility characteristics. We recommend verifying the compound's identity and purity using methods such as NMR, LC-MS, and DSC (Differential Scanning Calorimetry) to confirm the melting point and check for multiple crystalline forms (polymorphs).
Q3: Does temperature significantly impact the solubility of this compound?
A3: Yes, for most pyrimidine derivatives, the dissolution process is endothermic, meaning solubility increases as temperature rises.[5][6][7][8] If you are observing poor solubility at room temperature, carefully heating the solution is a primary and highly effective troubleshooting step. The relationship between temperature and solubility can often be described by the modified Apelblat equation or the van't Hoff equation.[5][7][9]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to resolving specific solubility problems, complete with step-by-step protocols.
Initial Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing initial solubility failures.
Caption: A decision-making diagram for selecting a co-solvent.
Q5: Can I use pH to increase solubility in an organic solvent system?
A5: Yes, this is an excellent and often underutilized strategy for molecules with basic centers like the pyridine ring in your compound. [2]By adding a small amount of acid, you can protonate the pyridine nitrogen, forming a salt in situ. This ionic salt form will have significantly higher solubility in polar organic solvents, especially protic ones like alcohols.
Causality: The conversion of a neutral molecule to an ion (salt) dramatically increases its interaction with polar solvent molecules. This principle is fundamental to enhancing the solubility of ionizable drugs. [10][11][12]
Protocol 2: pH Modification in Organic Solvents
-
Solvent Selection: Choose a polar protic solvent (e.g., Methanol, Ethanol) or a polar aprotic solvent (e.g., DMF).
-
Dispersion: Suspend your compound in the chosen solvent.
-
Acidification: Add a suitable organic acid (e.g., Formic Acid, Acetic Acid, or a dilute solution of HCl in a compatible solvent) dropwise while monitoring for dissolution.
-
Stoichiometry: Often, only a slight molar excess (1.1 to 1.5 equivalents) of acid relative to your compound is needed.
-
Caution: Be aware that this modification may affect downstream reactions or assays. Always consider the compatibility of the resulting salt and the added acid with your experimental goals.
Part 3: Data Summary & Advanced Techniques
Solvent Property Reference Table
For your convenience, the table below summarizes the properties of common organic solvents to aid in your selection process.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Hydrogen Bonding |
| Hexane | Non-Polar | 0.1 | 69 | None |
| Toluene | Non-Polar | 2.4 | 111 | None |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | Acceptor |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Acceptor |
| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | Acceptor |
| Acetone | Polar Aprotic | 5.1 | 56 | Acceptor |
| Methanol | Polar Protic | 5.1 | 65 | Donor & Acceptor |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Acceptor |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Acceptor |
Q6: I've tried co-solvents and pH adjustment with limited success. What are some more advanced, formulation-based approaches?
A6: When standard benchtop methods are insufficient, particularly for achieving high concentrations needed in drug development, advanced formulation strategies should be considered. [13][14]
-
Co-crystals: This technique involves crystallizing the active pharmaceutical ingredient (API) with a benign "coformer" molecule to create a new crystalline solid with dramatically different—and often superior—physicochemical properties, including solubility. [15][16]For your molecule, coformers with acidic groups (e.g., succinic acid, benzoic acid) could form strong hydrogen bonds with the pyridine or pyrimidine nitrogens, creating a more soluble co-crystal.
-
Solid Dispersions: In this method, the compound is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC). [17][18]The amorphous state of the drug within the dispersion prevents it from having to overcome its own crystal lattice energy to dissolve, often leading to significant solubility enhancement. This is commonly achieved via solvent evaporation or hot-melt extrusion. [14]* Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range (typically 200-600 nm). [18]According to the Noyes-Whitney equation, this drastic increase in surface area leads to a corresponding increase in the dissolution rate. This is a physical modification prepared by methods like media milling or high-pressure homogenization. [15][18] These advanced methods typically require specialized equipment and formulation expertise but offer powerful solutions for the most challenging solubility problems.
References
-
Pawar, P. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Solubility of Things. [Link]
-
Fauzi, F. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Baluja, S. et al. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Kumar, L. et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. ijprems. [Link]
-
Bhalani, D. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). [Link]
-
Sharma, D. et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
Baluja, S. et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
Rybicka, A. et al. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Link]
-
Baluja, S. et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]
-
Baluja, S. et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
Baluja, S. et al. (2017). Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. Asian Journal of Research in Chemistry. [Link]
-
Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Gowardhane, A. P. et al. (2014). Review on Enhancement of Solubilization Process. Science Alert. [Link]
-
Ghasemi, S. et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. [Link]
-
Zhao, L. et al. (2002). Combined effect of complexation and pH on solubilization. PubMed. [Link]
-
Amir, M. et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
-
Chen, J. et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Khan, M. et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Shi, D. et al. (2009). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. Acta Crystallographica Section E. [Link]
-
PEXACY International Journal of Pharmaceutical Science. (2024). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science. [Link]
-
Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK. [Link]
-
ResearchGate. (2016). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. scialert.net [scialert.net]
- 4. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajdhs.com [ajdhs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. brieflands.com [brieflands.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjbphs.com [wjbphs.com]
- 16. pexacy.com [pexacy.com]
- 17. scialert.net [scialert.net]
- 18. ijpbr.in [ijpbr.in]
Technical Support Center: Troubleshooting Catalyst Poisoning with 2-Methyl-4-(pyridin-3-yl)pyrimidine Ligands
Prepared by: Senior Application Scientist, Catalyst Support Division
Welcome to the technical support center for researchers utilizing 2-Methyl-4-(pyridin-3-yl)pyrimidine and related nitrogen-rich heteroaromatic ligands in catalysis. This guide is designed to provide in-depth, field-proven insights into overcoming one of the most common challenges associated with this ligand class: catalyst poisoning and deactivation. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and design robust catalytic systems.
Part 1: Foundational Understanding - Why Do These Systems Fail?
Before troubleshooting, it is crucial to understand the inherent chemical properties of 2-Methyl-4-(pyridin-3-yl)pyrimidine ligands that can lead to catalyst deactivation. These ligands contain basic nitrogen atoms on both the pyridine and pyrimidine rings, which are fundamental to their electronic properties but also their primary liability.
Q1: What makes ligands with pyridine or pyrimidine moieties prone to poisoning palladium catalysts?
The nitrogen lone pairs in pyridine and pyrimidine rings are excellent sigma donors, allowing them to coordinate strongly with the palladium center.[1] While this coordination is essential for forming the active catalyst, the N-Pd bond can sometimes be too strong or lead to the formation of off-cycle, catalytically inactive species.[2] This is particularly problematic in several scenarios:
-
Inhibition of Substrate Binding: If the ligand or a reaction component containing a similar moiety binds too tightly, it can block the coordination sites necessary for the oxidative addition of your substrates, effectively halting the catalytic cycle.[1]
-
Formation of Inactive Complexes: An excess of the ligand can lead to coordinatively saturated palladium complexes (e.g., PdL₄) that are reluctant to participate in the catalytic cycle.[3]
-
Substrate/Product Inhibition: If your substrate or product also contains strongly coordinating nitrogen heterocycles, they can compete with the intended ligand, leading to a complex and often unpredictable reaction environment.[2]
The Palladium Catalytic Cycle and Key Deactivation Points
The typical palladium-catalyzed cross-coupling reaction proceeds through a well-defined cycle. Understanding this cycle allows us to pinpoint where deactivation is likely occurring.
Caption: The Pd(0)/Pd(II) catalytic cycle and common deactivation pathways.
Part 2: Systematic Troubleshooting Guide & FAQs
When a reaction fails, a systematic approach is more effective than random changes. This guide is structured to address the most common failure modes first.
Troubleshooting Workflow
Follow this logical flow to diagnose and resolve issues with your catalytic reaction.
Caption: A step-by-step workflow for troubleshooting catalyst poisoning issues.
FAQ 1: My reaction is sluggish, has stalled, or I see "palladium black." What should I check first?
Answer: These are classic symptoms of catalyst deactivation, often stemming from two fundamental sources: oxygen contamination or impure reagents. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, while various impurities can act as potent poisons.[3][4] The formation of black precipitate ('palladium black') indicates that the Pd(0) species are not properly stabilized by the ligand and are aggregating into bulk, inactive metal.[3]
Protocol: Ensuring a Rigorously Inert Environment
-
Solvent Degassing: Oxygen dissolved in the solvent is a primary culprit.
-
Method A (Freeze-Pump-Thaw): For the most rigorous oxygen removal.
-
Place the solvent in a robust flask with a stir bar, sealed with a rubber septum.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the solvent in a water bath. You should see bubbles of gas being released.
-
Repeat this cycle at least three times.
-
Backfill the flask with a high-purity inert gas (Argon or Nitrogen).
-
-
Method B (Sparging): A faster, often sufficient method.
-
Bubble a stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for 20-30 minutes.
-
-
-
Reagent Purity:
-
Use bases and other reagents from freshly opened bottles or that have been stored correctly under an inert atmosphere.
-
Be aware that even palladium sources can contain impurities. For instance, palladium acetate has been known to contain nitrite impurities that can affect catalytic activity.[5]
-
Trace metal impurities from previous reactions can also catalyze side reactions; ensure glassware is scrupulously clean.[6][7]
-
FAQ 2: I've addressed atmospheric and purity concerns, but the reaction still fails. What is the next logical step?
Answer: The next step is to optimize the core of the catalytic system itself, starting with the ligand-to-palladium ratio. With N-heterocyclic ligands like 2-Methyl-4-(pyridin-3-yl)pyrimidine, this ratio is critical. Too little ligand leads to aggregation, while too much can form inactive, coordinatively saturated complexes.[3]
Protocol: Screening Ligand-to-Palladium Ratios
This experiment is best performed on a small scale using a parallel reaction setup.
-
Setup: Prepare 4-6 small reaction vials, each with a stir bar.
-
Stock Solutions: Prepare stock solutions of your palladium precursor, substrates, and base in degassed solvent to ensure accurate dispensing.
-
Variable Addition:
-
To each vial, add the palladium precursor (e.g., 1 mol%).
-
Vary the amount of the 2-Methyl-4-(pyridin-3-yl)pyrimidine ligand added to each vial to achieve different L:Pd ratios. A good starting range to screen is 1:1, 1.5:1, 2:1, 2.5:1, and 3:1.
-
-
Reaction Initiation: Add the substrates and base, seal the vials under an inert atmosphere, and run the reactions under your standard temperature conditions.
-
Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by TLC, GC, or LCMS to identify the ratio that provides the best conversion and lowest byproduct formation.
FAQ 3: My L:Pd ratio screen didn't yield significant improvement. How should I approach screening other reaction parameters?
Answer: If optimizing the L:Pd ratio is insufficient, the interplay between the base, solvent, and temperature is the next area to investigate. These factors collectively define the reaction environment and can dramatically influence catalyst stability and activity.
Data Table: Parameter Screening Guide
| Parameter | Options to Screen | Rationale & Causality |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | The base's strength, solubility, and nature of its counter-ion are critical.[3] K₃PO₄ is a good general base, while Cs₂CO₃ is more soluble and often effective for challenging couplings. NaOtBu is a strong, non-nucleophilic base suitable for many C-N couplings.[8] |
| Solvent | Toluene, Dioxane, THF, DMF | Solvent polarity and coordinating ability are key. Non-coordinating solvents like Toluene or Dioxane are often preferred as they don't compete with your ligand for binding sites on the palladium.[9] Coordinating solvents like THF or DMF can sometimes be beneficial but may also inhibit the catalyst. |
| Temperature | 60 °C, 80 °C, 100 °C | Temperature affects reaction kinetics but also the rate of catalyst decomposition.[3] A sluggish reaction may benefit from more heat, but if catalyst death is the issue (e.g., you see Pd black formation), lowering the temperature may preserve the active catalyst for longer. |
FAQ 4: Could my choice of palladium pre-catalyst be the problem?
Answer: Absolutely. Palladium pre-catalysts are not created equal. The most common sources are Pd(II) salts like Pd(OAc)₂ or PdCl₂, which require an in-situ reduction to the active Pd(0) state. This reduction step can be inefficient and consume valuable reagents, leading to side reactions.[3][10]
-
Pd(II) Sources (e.g., Pd(OAc)₂): Require reduction, which can be inconsistent.
-
Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): Can be more reliable as they bypass the need for in-situ reduction.[3] However, Pd₂(dba)₃ can degrade over time, and the dissociation of PPh₃ from Pd(PPh₃)₄ can be a factor.
-
Modern Pre-catalysts (e.g., Buchwald Pre-catalysts): These are often the best choice for challenging couplings. They are air-stable Pd(II) complexes designed for clean, rapid, and quantitative generation of the active monoligated Pd(0) species upon activation, minimizing side reactions and improving reliability.[3]
Recommendation: If you are using a simple Pd(II) salt and facing issues, switching to a well-defined Pd(0) source or a modern Buchwald-type pre-catalyst is a high-impact troubleshooting step.
Part 3: Advanced Diagnostics
Q5: How can I definitively prove that catalyst deactivation is the cause of my failed reaction?
Answer: A catalyst-spike experiment is a simple and powerful diagnostic tool.
Protocol: Catalyst Spike Diagnostic Test
-
Run your reaction under the conditions that previously led to stalling.
-
Once the reaction has stalled (as confirmed by TLC or LCMS analysis showing no further conversion), take a small aliquot for a baseline measurement.
-
Prepare a small amount of fresh catalyst in situ in a separate vial (e.g., by mixing your Pd source and ligand in a small amount of degassed solvent) or use a solution of a pre-formed catalyst.
-
Carefully, and under a positive pressure of inert gas, add this fresh catalyst charge (e.g., an additional 0.5-1 mol%) to the stalled reaction mixture.
-
Continue to monitor the reaction. If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the original catalyst charge had deactivated and that the substrates and reagents are still viable. If there is no change, the problem may lie with substrate decomposition or inhibition by a formed product.
References
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. [Link][11][12]
-
Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. [Link][13]
-
Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link][14]
-
Plasma Regeneration of Spent Pd/Al2O3 Catalysts and Their Electrochemical Performance. Industrial & Engineering Chemistry Research. [Link][15]
-
Impurities in commercially available catalyst affects some reactions. RSC Blogs. [Link][5]
-
Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Taylor & Francis. [Link][16]
-
Regeneration method of palladium catalyst for hydrogenation reaction. Google Patents. [17]
-
Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate. [Link][18]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][10]
-
Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. [Link][6]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link][7]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link][1]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link][19]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link][2]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link][8]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link][9]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][4]
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. dcl-inc.com [dcl-inc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 17. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 2-Methyl-4-(pyridin-3-yl)pyrimidine
Case ID: REC-PYR-042 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Physicochemical Profile
Molecule: 2-Methyl-4-(pyridin-3-yl)pyrimidine Application: Key intermediate for kinase inhibitors (e.g., Nilotinib). CAS: 2441-26-1 (and related derivatives)
This guide addresses the purification of 2-Methyl-4-(pyridin-3-yl)pyrimidine. As a bi-heteroaryl system containing three nitrogen atoms, this molecule exhibits pH-dependent solubility and a tendency to form metastable oils rather than crystalline solids if supersaturation is not carefully controlled.
Critical Physicochemical Parameters
| Parameter | Characteristic | Implication for Recrystallization |
| Basicity | Moderate (Pyridine/Pyrimidine N) | Avoid acidic solvents unless forming a salt. Protic solvents (alcohols) interact via H-bonding. |
| Polarity | Moderate-High | Soluble in DCM, MeOH, DMSO. Sparingly soluble in Heptane/Hexane. |
| Impurity Profile | Suzuki Coupling residuals | Likely contains Triphenylphosphine oxide (TPPO), Boronic acid residues, and Palladium (Pd). |
Solvent System Selection Strategy
The choice of solvent is dictated by your primary impurity. Do not use a "one-size-fits-all" approach.
Scenario A: General Purity Enhancement (>95% starting purity)
-
Recommended System: Ethanol (Absolute) or Ethanol/Water (9:1)
-
Mechanism: The molecule shows a steep solubility curve in hot ethanol. Cooling provides excellent recovery. Water acts as a mild anti-solvent to depress solubility at lower temperatures.
Scenario B: Removing Triphenylphosphine Oxide (TPPO)[1][2]
-
Recommended System: Toluene / Cyclohexane
-
Mechanism: TPPO is notoriously difficult to remove. It is highly soluble in Toluene but precipitates in Hexane/Cyclohexane. However, the target pyrimidine is also moderately soluble in Toluene.
-
Protocol Adjustment: Dissolve in minimum hot Toluene, then slowly add Cyclohexane. TPPO tends to stay in the mother liquor or co-crystallize if not careful; specific washes with ZnCl₂ in Ethanol (forming insoluble TPPO-Zn complexes) are superior if TPPO > 5%.
Scenario C: Removing Boronic Acids (Suzuki Leftovers)
-
Recommended System: Ethyl Acetate / Heptane
-
Mechanism: Polar boronic acids often have poor solubility in non-polar anti-solvents like Heptane. This system rejects polar impurities well.
Decision Logic Visualization
Figure 1: Decision tree for selecting the optimal solvent system based on crude impurity profile.
Standard Operating Procedures (SOPs)
Protocol A: Ethanol Recrystallization (The "Workhorse" Method)
Best for scaling up and general purification.
-
Dissolution: Charge crude solid into a flask. Add Ethanol (5 mL per gram of solid) .
-
Heating: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 0.5 mL/g increments until fully dissolved.
-
Note: If solution is dark/black, add activated carbon (5 wt%), stir for 15 mins at reflux, and filter hot through Celite.
-
-
Cooling (Critical Step): Turn off heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
-
Warning: Rapid cooling will trap impurities.
-
-
Crystallization: Once at room temperature, cool further to 0-5°C using an ice bath for 1 hour to maximize yield.
-
Filtration: Filter the white/off-white needles. Wash the cake with cold Ethanol (0°C) .
-
Drying: Dry under vacuum at 40-45°C.
Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)
Best for rejecting polar impurities.
-
Dissolution: Dissolve crude in minimum Ethyl Acetate at 50-60°C.
-
Anti-Solvent Addition: While stirring at 50°C, add Heptane dropwise until a persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of EtOAc to clear the solution.
-
Nucleation: Remove from heat. Add a "seed crystal" if available.
-
Growth: Let cool to Room Temp. If oiling occurs, reheat and add more EtOAc.
-
Isolation: Filter and wash with 1:3 EtOAc:Heptane.
Troubleshooting & FAQs
Q1: My product is "Oiling Out" (forming a sticky gum) instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The metastable zone width is too narrow, or the anti-solvent was added too fast, causing the solute to crash out as an amorphous oil before organizing into a lattice. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystals: Add pure crystals at the cloud point temperature.
-
Reduce Concentration: Add slightly more of the good solvent (e.g., Ethanol or EtOAc).
-
Slower Cooling: Wrap the flask in foil/towel to slow the cooling rate.
Q2: The product is colored (Yellow/Brown) even after recrystallization.
Diagnosis: Likely Palladium (Pd) residue from the Suzuki coupling or oxidation products. Corrective Action:
-
Scavenger Resins: Treat the solution (in EtOAc or THF) with SiliaMetS® Thiol or similar Pd-scavengers before recrystallization.
-
Wash: If using Method B (EtOAc), wash the organic phase with 5% aqueous L-Cysteine solution before the crystallization step.
Q3: My yield is low (<50%).
Diagnosis: The product is too soluble in the mother liquor. Corrective Action:
-
Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process (Second Crop).
-
Switch to a binary system (Method B) and increase the ratio of Anti-Solvent (Heptane).
Troubleshooting Logic Visualization
Figure 2: Troubleshooting loop for common crystallization defects.
References
- Synthesis and Biological Evaluation of Pyrimidine Derivatives.Journal of Medicinal Chemistry. (General context for pyrimidine solubility and biological importance).
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Journal of Organic Chemistry, 2017, 82, 9931–9936.[1]
- Process Development for the Synthesis of Nilotinib Intermediate.Organic Process Research & Development. (Provides context for the specific 2-methyl-4-(pyridin-3-yl)
-
Solubility of Pyrimidine Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.
- Crystallization of Organic Compounds: An Industrial Perspective.Butterworth-Heinemann, 2006.
Sources
Advanced Technical Guide: Minimizing Side Reactions in Pyridine-Pyrimidine Coupling
Executive Summary: The "Heterocycle Gap"
Coupling electron-deficient heterocycles—specifically pyridine and pyrimidine rings—presents a unique set of kinetic and thermodynamic challenges often referred to as the "Heterocycle Gap." Unlike robust phenyl-phenyl couplings, these reactions are plagued by two primary failure modes: rapid protodeboronation of the 2-pyridyl nucleophile and catalyst poisoning via nitrogen coordination.
This guide moves beyond standard "screening kits" to provide a mechanistic understanding of these side reactions and actionable, self-validating protocols to suppress them.
Critical Failure Mode 1: Protodeboronation
The Mechanism
The 2-pyridyl boronic acid is notoriously unstable. Unlike phenylboronic acids, the basic nitrogen atom facilitates a rapid, base-catalyzed decomposition pathway. Under aqueous basic conditions (standard Suzuki conditions), the formation of a zwitterionic intermediate accelerates C-B bond cleavage, replacing the boron moiety with a hydrogen (H).[1]
The Result: You recover the de-borylated starting material (e.g., pyridine) instead of the coupled product.
Visualization: The Protodeboronation Trap
The following diagram illustrates the specific pathway where the nitrogen lone pair facilitates the hydrolytic cleavage of the C-B bond.
Caption: Figure 1.[2] The rapid decomposition pathway of 2-pyridyl boronic acids in aqueous base. The proximity of the nitrogen lone pair to the C-B bond catalyzes self-destruction.
Technical Solution: The "Slow-Release" Strategy
To defeat this, you must lower the standing concentration of the free boronic acid.
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable and hydrolyze slowly.[3] This ensures that the free boronic acid is generated only as fast as the catalyst can consume it, keeping the concentration low enough to prevent significant protodeboronation [1].
-
Alternative: Use Potassium Organotrifluoroborates (Molander salts) which also resist rapid hydrolysis compared to free acids.
Critical Failure Mode 2: Catalyst Poisoning
The Mechanism
Pyridines and pyrimidines are excellent ligands. The nitrogen lone pair (σ-donor) binds tightly to the electrophilic Pd(II) center. If the substrate binds to Palladium better than the phosphine/NHC ligand does, the catalyst becomes "poisoned" (sequestered off-cycle) and oxidative addition stops.
Visualization: The Competitive Binding Landscape
Caption: Figure 2. Catalyst Poisoning. The pyridine nitrogen competes with the reaction pathway, sequestering the palladium into an inactive 'Rest State'.
Technical Solution: Steric Shielding
You must use ligands that are bulky enough to physically block the pyridine nitrogen from coordinating to the metal center, while still allowing the oxidative addition of the C-X bond.
-
Pd-PEPPSI-IPr: Uses a bulky N-Heterocyclic Carbene (NHC) ligand. The "wingtips" of the NHC create a steric wall that prevents N-coordination [2].
-
Buchwald Ligands (XPhos/SPhos): These bulky biaryl phosphines serve the same purpose. XPhos is particularly effective for C-N coupling, while SPhos is excellent for C-C coupling of heterocycles [3].
Troubleshooting & FAQs (Q&A)
Section A: Reaction Stalling & Conversion
Q: My reaction turns black immediately and conversion stops at 10%. What happened? A: This is "Pd-Black" precipitation. It indicates your ligand has dissociated, likely displaced by your pyridine substrate (poisoning), causing the Pd to aggregate.
-
Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . These precatalysts are tightly bound and resist displacement.
-
Check: Ensure your solvent is degassed. Oxygen accelerates phosphine oxidation, leading to ligand loss and Pd precipitation.
Q: I see the starting material disappearing, but I'm isolating the de-halogenated or de-borylated arene, not the product. A:
-
De-borylated (Pyridine): You have protodeboronation.[4] Switch from Boronic Acid to a MIDA Boronate or Trifluoroborate . Use anhydrous conditions if possible (e.g., CsF in Toluene).
-
De-halogenated (Hydrodehalogenation): This is a reduction side reaction, often caused by excessive heating in alcohol solvents (like isopropanol) acting as hydride sources. Switch to Dioxane or Toluene .
Section B: Regioselectivity
Q: I am coupling to a 2,4-dichloropyrimidine. I want the 2-position, but I keep getting the 4-position. Why? A: The C4 position in pyrimidine is significantly more electrophilic (electron-deficient) than C2. Nucleophilic attack (SNAr) and Oxidative Addition naturally favor C4 [4].
-
Fix: To target C2, you must usually block C4 first or use a C2-boronate/C4-chloride strategy. Alternatively, perform the C4 coupling with a "dummy" group (like a thiomethyl) that can be removed or substituted later.
The "Gold Standard" Protocol
Application: Coupling a sensitive 2-pyridyl boronate with a chloropyrimidine.
Rationale: This protocol combines the MIDA slow-release (to stop protodeboronation) with PEPPSI steric bulk (to stop poisoning).
Materials
-
Electrophile: Heteroaryl Chloride (1.0 equiv)
-
Nucleophile: 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2-4 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground) or K₂CO₃
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Water is strictly required for MIDA hydrolysis.
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with the MIDA boronate, aryl chloride, Pd-PEPPSI-IPr, and base. Add a stir bar.[2][5]
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial to prevent homocoupling).
-
Solvation: Add the Dioxane/Water mixture (degassed).
-
Activation: Heat to 60°C .
-
Note: Unlike standard couplings that run at 100°C, MIDA hydrolysis is temperature-dependent. 60°C is often the "sweet spot" where hydrolysis rate equals coupling rate.
-
-
Monitoring: Check LCMS at 2 hours.
-
Diagnostic: If you see high Boronic Acid accumulation, increase temperature to 80°C. If you see Protodeboronation, decrease temperature or lower water ratio to 9:1.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. MIDA byproducts are water-soluble and wash away.
Data Summary: Comparison of Methods
| Variable | Standard Suzuki | MIDA / PEPPSI Protocol |
| Boron Source | 2-Pyridyl Boronic Acid | 2-Pyridyl MIDA Boronate |
| Catalyst | Pd(PPh₃)₄ | Pd-PEPPSI-IPr |
| Stability | Low (Rapid Protodeboronation) | High (Slow Release) |
| Poisoning Resistance | Low (PPh₃ is labile) | High (NHC is bulky/strong) |
| Typical Yield | < 20% | > 80% |
References
-
Knapp, D. M., et al. (2009). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal.
-
Billingsley, K. L., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition.
-
Luo, Y., et al. (2018). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society.
Sources
Stability of 2-Methyl-4-(pyridin-3-yl)pyrimidine under acidic and basic conditions
Executive Summary
This guide addresses the stability profile of 2-Methyl-4-(pyridin-3-yl)pyrimidine , a critical biaryl scaffold often utilized as a kinase inhibitor intermediate (e.g., Nilotinib analogs).[1]
The Bottom Line: This scaffold is exceptionally robust under acidic conditions but exhibits specific "pseudo-acidic" reactivity at the methyl group under basic conditions. Users most frequently mistake salt precipitation for degradation in acid, and oxidative coupling/condensation for degradation in base.
Module 1: Acidic Conditions (pH < 4.0)
Core Stability Logic
Under acidic conditions, the molecule acts as a base.[2] The pyridine nitrogen (
Key Insight: The biaryl C-C bond and the heterocyclic rings are resistant to hydrolytic cleavage in aqueous acids (e.g., 1N HCl, 1N
Troubleshooting Guide: Acidic Media
| Symptom | Probable Cause | Technical Resolution |
| Retention time shift (HPLC) | Protonation: At pH < 3, the molecule exists as a mono-cation, significantly altering polarity.[1] | Do not panic. This is not degradation. Ensure your mobile phase pH is buffered. If using TFA (0.1%), the shift is expected. |
| Precipitate formation | Salt Effect: The hydrochloride or sulfate salt may have lower solubility in cold water than expected (Common Ion Effect). | Warm the solution to 40°C. If stability testing, use a co-solvent (e.g., 10% MeOH) to maintain solubility. |
| New Peak (M+18) | Hydration (Rare): In refluxing conc.[1] HCl, reversible covalent hydration of the pyrimidine C=N bond can occur. | This is usually reversible upon neutralization. Verify by checking the mass spectrum for M+18 adducts. |
Protocol: Acid Stress Test Validation
To confirm stability in your specific matrix:
-
Dissolve compound to 1 mg/mL in 1.0 N HCl .
-
Reflux at 80°C for 6 hours .
-
Neutralize an aliquot with 1.0 N NaOH (on ice) to pH 7.
Module 2: Basic Conditions (pH > 9.0)
Core Stability Logic
This is the zone of highest risk. The 2-methyl group on the pyrimidine ring is electron-deficient due to the two adjacent ring nitrogens.[4] This makes the methyl protons "pseudo-acidic" (
Troubleshooting Guide: Basic Media
| Symptom | Probable Cause | Technical Resolution |
| Solution turns dark/brown | Oxidative Coupling: Trace transition metals or air oxidation can cause radical coupling at the active methyl group.[1] | Degass solvents. Use EDTA (1 mM) to chelate trace metals.[1] Avoid strong bases (NaH, KOtBu) unless under strict |
| Loss of material + High MW peaks | Condensation: If aldehydes or ketones are present (even as impurities in solvents like acetone), the methyl group will attack them. | Solvent Purity Check. Ensure no carbonyl-containing solvents are used during basic extraction.[1] |
| Ring Cleavage | Nucleophilic Attack: Only occurs with strong nucleophiles (e.g., hydrazine) or extreme heat (>150°C) in strong alkali. | Unlikely in standard aqueous 1N NaOH. If observed, lower temperature to < 50°C. |
Module 3: Visualizing the Stability Pathways
The following diagram illustrates the critical decision pathways for handling this compound.
Figure 1: Reaction pathways under stress conditions.[1] Note the "Red Zone" risks associated with the reactive methyl group in basic media.
Module 4: Analytical Methodology
Recommended HPLC Conditions
To separate degradation products from the parent, use a method that suppresses the ionization of the pyridine nitrogen.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — Basic pH keeps the pyridine neutral and improves peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (pyrimidine/pyridine
transition).[1]
FAQ: Frequently Asked Questions
Q1: Can I use this compound in a Suzuki coupling with basic carbonate buffers?
A: Yes. Mild bases like
Q2: I see two spots on TLC in methanol/DCM. Is it degrading? A: Likely not. If you are using silica gel, the pyridine nitrogen can interact strongly with silanols, causing streaking or "ghost" spots. Add 1% Triethylamine (TEA) to your eluent to deactivate the silica.
Q3: Is the compound light sensitive? A: Pyrimidine derivatives can undergo [2+2] photodimerization in the solid state under intense UV. Store in amber vials, but standard lab lighting is generally safe.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[5] (Standard reference for pyrimidine/pyridine
values and reactivity). -
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.[1] (Definitive source on methyl-pyrimidine reactivity).
-
BenchChem. (2025). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. Link (Accessed via Search 1.17).[1]
-
MDPI. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid. Link (Accessed via Search 1.21).[1]
-
PubChem. (2025).[6] Compound Summary: 4-(Pyridin-3-yl)pyrimidin-2-amine.[1][6][7] Link (Accessed via Search 1.19).[1]
Sources
- 1. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. 4-(Pyridin-3-yl)pyrimidin-2-amine | C9H8N4 | CID 12450582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 66521-66-2|4-(Pyridin-3-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
Scale-up challenges and solutions for 2-Methyl-4-(pyridin-3-yl)pyrimidine manufacturing
This technical guide provides in-depth support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this process from the laboratory to larger-scale production.
I. Overview of Synthetic Strategies
The industrial manufacturing of 2-Methyl-4-(pyridin-3-yl)pyrimidine predominantly relies on cross-coupling reactions. The most common and well-established method is the Suzuki-Miyaura coupling. An alternative, though less frequently described in the literature for this specific molecule, is the Buchwald-Hartwig amination.
Primary Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. In the context of 2-Methyl-4-(pyridin-3-yl)pyrimidine synthesis, this involves the palladium-catalyzed cross-coupling of a pyrimidine derivative with a pyridine-boronic acid species. The key starting materials for this process are 2-chloro-4-methylpyrimidine and 3-pyridylboronic acid or its esters.
Caption: Suzuki-Miyaura coupling for 2-Methyl-4-(pyridin-3-yl)pyrimidine synthesis.
II. Troubleshooting Guide for Scale-Up Synthesis
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the scale-up of the Suzuki-Miyaura coupling for 2-Methyl-4-(pyridin-3-yl)pyrimidine synthesis.
Issue: Low or Inconsistent Yields
Question 1: My Suzuki-Miyaura reaction is giving low and inconsistent yields upon scale-up. What are the likely causes and how can I address them?
Answer: Low and inconsistent yields during scale-up are a common challenge and can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality and Stability:
-
3-Pyridylboronic Acid Degradation: Boronic acids, particularly heteroaromatic ones, can be susceptible to degradation through protodeboronation.[1] On a larger scale, longer reaction times and exposure to moisture can exacerbate this issue.
-
Solution: Use freshly sourced or purified 3-pyridylboronic acid. For large-scale campaigns, consider the use of more stable boronic acid derivatives like pinacol esters, which can release the boronic acid slowly under reaction conditions.[1]
-
-
Palladium Catalyst Activity: The activity of palladium catalysts can vary between batches.[2] If using a Pd(II) precatalyst, its in-situ reduction to the active Pd(0) species might be inefficient.[1]
-
Solution: Source high-quality catalysts from reputable suppliers. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced precatalyst systems that form the active catalyst more reliably.[1]
-
-
-
Reaction Conditions:
-
Insufficient Degassing: Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, causing catalyst deactivation and promoting side reactions like homocoupling.[1] Effective degassing becomes more challenging in larger reactors.
-
Solution: Implement a rigorous degassing protocol for both the solvent and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or through multiple vacuum/inert gas backfill cycles.
-
-
Suboptimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] However, excessive temperatures can lead to catalyst decomposition.
-
Solution: Carefully optimize the reaction temperature. A gradual increase from a lower temperature (e.g., 80°C) while monitoring the reaction progress can help identify the optimal balance between reaction rate and catalyst stability.
-
-
Issue: Incomplete Conversion
Question 2: My reaction stalls, leaving a significant amount of unreacted 2-chloro-4-methylpyrimidine. What could be causing this incomplete conversion?
Answer: Incomplete conversion is often a sign of catalyst deactivation or inhibition.
-
Catalyst Deactivation:
-
Palladium Black Formation: The appearance of a black precipitate ("palladium black") indicates that the palladium catalyst has aggregated and fallen out of the solution, rendering it inactive.
-
Solution: Ensure an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1) to maintain the catalyst in a soluble and active form.[1] The choice of ligand is also critical; bulkier, electron-rich phosphine ligands can often stabilize the catalytic species more effectively.
-
-
Ligand Oxidation: Phosphine ligands are prone to oxidation, which prevents them from coordinating to the palladium center.
-
Solution: Use fresh ligands and handle them under an inert atmosphere.
-
-
-
Reaction Kinetics:
-
Insufficient Base Strength or Solubility: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] If the base is not strong enough or is poorly soluble in the reaction medium, the reaction can be slow or stall.
-
Solution: Screen different bases. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. The choice of solvent will also affect the solubility and effectiveness of the base. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the base.
-
-
Issue: Impurity Formation and Purification Challenges
Question 3: I am observing significant byproduct formation, making the purification of 2-Methyl-4-(pyridin-3-yl)pyrimidine difficult on a large scale. What are the common impurities and how can I control them?
Answer: The primary impurity of concern in this Suzuki-Miyaura coupling is the homocoupling product of 3-pyridylboronic acid, which forms 3,3'-bipyridine. Other impurities can include unreacted starting materials and products from catalyst decomposition.
-
Minimizing Homocoupling:
-
Oxygen Control: As mentioned, the presence of oxygen is a major contributor to homocoupling.[1] Rigorous degassing is the first line of defense.
-
Use of Pd(0) Catalyst: Starting with a Pd(0) source can reduce the oxidative processes that lead to homocoupling.[1]
-
Stoichiometry Control: Using a slight excess of the 2-chloro-4-methylpyrimidine can help to ensure that the boronic acid is consumed in the desired cross-coupling reaction.
-
-
Large-Scale Purification Strategies:
-
Crystallization: Crystallization is the most viable method for purifying large quantities of 2-Methyl-4-(pyridin-3-yl)pyrimidine.[4]
-
Extraction and Washing: Before crystallization, an aqueous workup can remove inorganic salts and water-soluble impurities. Washing the crude solid with a non-polar solvent can remove less polar impurities.
-
Table 1: Troubleshooting Summary for Suzuki-Miyaura Scale-Up
| Issue | Potential Cause | Recommended Solution |
| Low/Inconsistent Yield | 3-Pyridylboronic acid degradation | Use fresh boronic acid or a more stable derivative (e.g., pinacol ester).[1] |
| Inefficient catalyst activation | Use a pre-formed Pd(0) catalyst or an advanced precatalyst system.[1] | |
| Inadequate degassing | Implement rigorous degassing of solvents and the reaction mixture.[1] | |
| Incomplete Conversion | Catalyst deactivation (Pd black) | Optimize the ligand-to-palladium ratio and consider more robust ligands.[1] |
| Poor base performance | Screen different bases and ensure adequate solubility in the reaction medium.[3] | |
| Impurity Formation | Homocoupling of boronic acid | Minimize oxygen exposure, use a Pd(0) source, and adjust stoichiometry.[1] |
| Purification Challenges | Trapped impurities in the solid | Optimize crystallization conditions (slow cooling) for better purity.[1] |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the scale-up synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine?
A1: The goal for scale-up is to use the lowest possible catalyst loading without compromising reaction time and yield to minimize costs and residual palladium in the final product. While laboratory-scale reactions might use 1-5 mol% of palladium, for industrial processes, the target is often below 0.1 mol%.[2] Extensive process optimization through Design of Experiments (DoE) is recommended to determine the optimal catalyst loading for a specific manufacturing process.[2]
Q2: Are there any specific safety precautions I should take when handling the starting materials on a large scale?
A2: Yes, both 2-chloro-4-methylpyrimidine and 3-pyridylboronic acid have associated hazards.
-
2-Chloro-4-methylpyrimidine: This compound is a skin and eye irritant and may cause respiratory irritation.[5][6] When handling large quantities, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used in a well-ventilated area.[5][6]
-
3-Pyridylboronic Acid: While generally less hazardous, boronic acids can be irritants. Standard laboratory PPE should be worn.
Q3: Can I use a different cross-coupling reaction for this synthesis?
A3: While Suzuki-Miyaura is the most common, a Buchwald-Hartwig amination could also be a viable route. This would involve the coupling of 4-methyl-2-aminopyrimidine with a 3-halopyridine. However, this route is less documented for this specific product and would require significant process development to assess its feasibility and efficiency on a large scale. A copper-mediated C-N bond formation has also been described for a similar transformation, which could be an alternative to palladium-catalyzed reactions.[7]
Q4: My final product has a persistent color. How can I decolorize it?
A4: A persistent color in the final product can be due to trace impurities. During the hot dissolution step of recrystallization, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. The hot solution should then be filtered through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.
IV. Experimental Protocols
Representative Scale-Up Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific equipment and scale.
-
Reactor Setup: A clean, dry, and inerted reactor is charged with 2-chloro-4-methylpyrimidine (1.0 eq) and 3-pyridylboronic acid (1.1 eq).
-
Solvent Addition: A degassed mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v) is added to the reactor.
-
Base Addition: An inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the mixture.
-
Catalyst Charging: A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%) and any additional ligand are added to the reactor under a nitrogen or argon atmosphere.
-
Reaction: The reaction mixture is heated to the optimized temperature (e.g., 85-95°C) and stirred until the reaction is complete, as monitored by HPLC or TLC.
-
Workup: The reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is recrystallized from a suitable solvent, such as ethanol, to afford pure 2-Methyl-4-(pyridin-3-yl)pyrimidine.[4]
Caption: A systematic workflow for troubleshooting common issues in the Suzuki-Miyaura synthesis.
V. References
-
BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
-
Mahboobi, S., et al. (2008). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2357.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
-
Kapić, S., et al. (2018). Process Optimization and DOE Application in the Synthesis of Rociletinib Intermediate. Organic Process Research & Development, 22(8), 1029-1036.
-
TCI Chemicals. (2023). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information.
-
BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
-
BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis.
-
European Patent Office. (1998). Crystal modification of a N-phenyl-2-pyrimidineamine derivative, processes for its manufacture and its use (EP0854141A1).
-
Hu, Y., et al. (2012). A practical synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. Tetrahedron Letters, 53(49), 6657-6661.
-
Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine (CN107011254B).
-
Google Patents. (2014). Method of producing 2-methylpyrimidine-4,6-(3h,5h)-dione (RU2503666C1).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Google Patents. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors (US10202365B2).
-
European Patent Office. (2020). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (EP4045494B1).
-
Google Patents. (2015). Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine (CN104592198A).
-
ChemicalBook. (n.d.). N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis.
-
PubMed. (2002). Control of pyrimidine synthesis in Pseudomonas fragi.
-
Molecules. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives.
-
BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
-
European Patent Office. (1998). Crystal modification of a N-phenyl-2-pyrimidineamine derivative, processes for its manufacture and its use (EP0854141A1).
-
Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine (CN107011254B).
-
PubChem. (n.d.). Crystallization of pyrimidine compounds (CN-116249534-A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Manufacturing process for pyrimidine derivatives - Patent US-9359326-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
Resolving HPLC peak tailing for 2-Methyl-4-(pyridin-3-yl)pyrimidine analysis
[1]
Ticket ID: #HPLC-PYR-001 Subject: Resolving Peak Tailing & Asymmetry for Pyridyl-Pyrimidine Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1]
Overview
You are encountering peak tailing with 2-Methyl-4-(pyridin-3-yl)pyrimidine .[1] This is a classic chromatographic challenge involving a basic nitrogen-containing heterocycle.[1]
The molecule contains two distinct ring systems:[1]
-
Pyridine Ring: The nitrogen here has a pKa of approximately 5.2 .[1]
-
Pyrimidine Ring: These nitrogens are weakly basic (pKa ~1.3).
The Root Cause: The tailing is almost certainly driven by secondary silanol interactions .[1][2] At typical HPLC pH levels (pH 3–7), the pyridine nitrogen is protonated (
Phase 1: Diagnostic & Triage
Before altering the chemistry, we must rule out hardware and physical issues.[1]
Q: How do I know if this is a chemistry issue or a system issue?
A: Perform the "Neutral Marker Test." Inject a neutral compound (e.g., Toluene, Acetophenone) under the exact same conditions.
-
Scenario A: The neutral peak also tails .[1]
-
Scenario B: The neutral peak is symmetrical , but your pyrimidine derivative tails.[1]
Troubleshooting Logic Flow
Figure 1: Diagnostic logic tree to isolate physical vs. chemical tailing sources.
Phase 2: The Chemical Solution (Mobile Phase)
Q: What is the optimal pH for this separation?
A: You must avoid the "Intermediate pH Trap" (pH 4–7).[1] For 2-Methyl-4-(pyridin-3-yl)pyrimidine (pKa ~5.2), you have two robust options: Suppression or Neutralization .
Strategy A: Low pH (The Silanol Suppression Method)
Target pH: 2.0 – 2.5[1]
At this pH, the silanol groups on the silica surface are protonated (
-
Recommended Buffer: 0.1% Formic Acid or 0.1% TFA (Trifluoroacetic acid).
-
Note on TFA: TFA acts as an ion-pairing agent. It "caps" the positive charge on your pyridine nitrogen, significantly improving peak shape.[1] However, it suppresses signal in LC-MS.
-
Protocol:
-
Aqueous: Water + 0.1% Formic Acid.
-
Organic: Acetonitrile + 0.1% Formic Acid.
-
Do not just add acid to the water bottle; add it to the organic line too to maintain constant pH during gradients.[1]
-
Strategy B: High pH (The Analyte Neutralization Method)
Target pH: 9.5 – 10.5[1]
At this pH, your analyte is fully deprotonated (Neutral
-
Requirement: You MUST use a high-pH stable column (e.g., Hybrid Silica or Polymer). Standard silica dissolves above pH 8.
-
Recommended Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.
Buffer Selection Matrix
| Strategy | pH Range | Analyte State | Silanol State | Recommended Modifiers | Pros/Cons |
| Low pH | 2.0 - 2.5 | Protonated ( | Neutral ( | Formic Acid, TFA | Pro: Universal column compatibility.Con: Lower retention (usually).[7] |
| Mid pH | 4.0 - 7.0 | Mixed ( | Ionized ( | Phosphate, Acetate | DANGER ZONE. Worst tailing. Avoid. |
| High pH | 9.5 - 10.5 | Neutral ( | Ionized ( | NH4OH, TEA | Pro: Best peak shape & loading.Con: Requires Hybrid/Polymer column. |
Phase 3: Stationary Phase Selection
Q: My current C18 column is still tailing. What should I switch to?
A: Standard "Type A" or even some "Type B" silica C18 columns are insufficient for this molecule. You need technology specifically designed to shield silanols.
1. Charged Surface Hybrid (CSH) Technology
-
Mechanism:[1][2][5][6] These columns have a slight positive charge on the surface.[1] This repels the protonated pyridine nitrogen (Coulombic repulsion), preventing it from getting close enough to the silanols to interact.[1]
2. Ethylene Bridged Hybrid (BEH)
-
Mechanism:[1][2][5][6] The silica particle is chemically synthesized with ethylene bridges, making it resistant to dissolution.[1] This allows you to run at pH 10.
3. Polar-Embedded Groups
-
Mechanism:[1][2][5][6] A polar group (amide, carbamate) is embedded in the C18 chain.[1] This creates a "water shield" over the silanols and interacts with the analyte to mask basic interactions.[1]
Phase 4: Sample Preparation & Injection
Q: I optimized the column and buffer, but the peak is still distorted/split. Why?
A: This is likely a Strong Solvent Effect . 2-Methyl-4-(pyridin-3-yl)pyrimidine is likely dissolved in DMSO or 100% Methanol for stock preparation.[1]
If you inject 10 µL of pure DMSO/MeOH into a mobile phase that is 95% Water (initial gradient), the analyte "races" through the column in the plug of strong solvent before mixing occurs.[1] This causes peak fronting or splitting.[4]
The Fix:
-
Dilute: Dilute your sample at least 1:1 with water (or your starting mobile phase) before injection.
-
Reduce Volume: Lower injection volume to < 2 µL.
-
Pre-Column Mixer: Ensure your system has adequate mixing volume if using high-pressure mixing.
Summary of Recommendations
-
Immediate Action: Switch Mobile Phase to 0.1% TFA (if UV detection) or 10mM Ammonium Bicarbonate pH 10 (if Column permits).
-
Hardware Check: Inject Toluene to confirm the column bed is intact.[1]
-
Column Upgrade: If using standard Silica C18, procure a CSH C18 or BEH C18 column.
References
-
Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. (2024).[9] Retrieved from
-
Agilent Technologies. HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[3][4][12] Retrieved from
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. mz-at.de [mz-at.de]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Spectral Interpretation of 2-Methyl-4-(pyridin-3-yl)pyrimidine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-4-(pyridin-3-yl)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment, offering a comparative analysis with structurally related compounds to provide a deeper understanding of the structure-spectra correlation. This guide is grounded in the principles of scientific integrity, providing detailed experimental protocols and supporting data to ensure the reliability of the presented information.
Introduction: The Role of NMR in the Structural Elucidation of Heterocyclic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For heterocyclic compounds such as 2-Methyl-4-(pyridin-3-yl)pyrimidine, which form the backbone of many pharmaceutical agents, a thorough understanding of their NMR spectra is critical. ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework of a molecule, revealing crucial information about connectivity, chemical environment, and stereochemistry.
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. In aromatic and heteroaromatic systems, the delocalized π-electrons induce a magnetic field that significantly influences the chemical shifts of the ring protons and carbons. The presence of nitrogen atoms in the pyrimidine and pyridine rings of the title compound introduces further complexity due to their electronegativity and the presence of lone pairs of electrons, leading to distinct and predictable spectral patterns.
This guide will dissect the predicted ¹H and ¹³C NMR spectra of 2-Methyl-4-(pyridin-3-yl)pyrimidine, offering a rationale for the assignment of each signal. Furthermore, by comparing these predicted spectra with experimental data from analogous structures, we can build a more robust and validated interpretation.
Predicted NMR Spectral Data of 2-Methyl-4-(pyridin-3-yl)pyrimidine
Due to the limited availability of experimental spectra for 2-Methyl-4-(pyridin-3-yl)pyrimidine in the public domain, this guide utilizes high-quality predicted spectra generated from computational models. These prediction algorithms are trained on extensive databases of experimental data and provide reliable estimations of chemical shifts and coupling constants.
The predicted ¹H and ¹³C NMR data were obtained using the online prediction tool, NMRDB.org.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Methyl-4-(pyridin-3-yl)pyrimidine is characterized by signals in both the aromatic and aliphatic regions. The aromatic region is expected to be complex due to the presence of two coupled heterocyclic rings.
Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-4-(pyridin-3-yl)pyrimidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6' (Pyridine) | 9.25 | dd | 1H |
| H-2' (Pyridine) | 8.80 | dd | 1H |
| H-6 (Pyrimidine) | 8.75 | d | 1H |
| H-4' (Pyridine) | 8.45 | ddd | 1H |
| H-5 (Pyrimidine) | 7.60 | d | 1H |
| H-5' (Pyridine) | 7.55 | dd | 1H |
| CH₃ | 2.80 | s | 3H |
Spectral Interpretation:
-
Methyl Protons (CH₃): A singlet integrating to three protons is predicted around 2.80 ppm. This upfield chemical shift is characteristic of a methyl group attached to an electron-deficient pyrimidine ring.
-
Pyrimidine Protons (H-5 and H-6): The pyrimidine ring protons are expected to appear as doublets. H-6, being adjacent to a nitrogen atom, is predicted to be the most downfield of the pyrimidine protons at approximately 8.75 ppm. H-5 is predicted to be further upfield at around 7.60 ppm. The coupling between these two protons would result in a doublet for each signal.
-
Pyridine Protons (H-2', H-4', H-5', H-6'): The protons on the 3-substituted pyridine ring will exhibit a more complex splitting pattern.
-
H-2' and H-6': These protons, being ortho to the ring nitrogen, are the most deshielded and are predicted to appear at the lowest field, around 8.80 ppm and 9.25 ppm, respectively. Their multiplicity will be a doublet of doublets due to coupling with their neighboring protons.
-
H-4': This proton is expected to appear as a doublet of doublet of doublets around 8.45 ppm due to coupling with H-2', H-5', and H-6'.
-
H-5': This proton is predicted to be the most upfield of the pyridine protons, appearing as a doublet of doublets around 7.55 ppm.
-
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-4-(pyridin-3-yl)pyrimidine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | 168.0 |
| C-4 (Pyrimidine) | 164.5 |
| C-6 (Pyrimidine) | 158.0 |
| C-2' (Pyridine) | 152.5 |
| C-6' (Pyridine) | 150.0 |
| C-4' (Pyridine) | 136.0 |
| C-3' (Pyridine) | 133.0 |
| C-5' (Pyridine) | 124.0 |
| C-5 (Pyrimidine) | 118.0 |
| CH₃ | 25.0 |
Spectral Interpretation:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly deshielded due to the presence of two electronegative nitrogen atoms. C-2, situated between two nitrogens, is predicted to be the most downfield carbon at approximately 168.0 ppm. C-4 and C-6 are also predicted to have high chemical shifts around 164.5 ppm and 158.0 ppm, respectively. C-5 is expected to be the most shielded carbon of the pyrimidine ring, with a predicted chemical shift of about 118.0 ppm.
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are also influenced by the ring nitrogen. C-2' and C-6', being ortho to the nitrogen, are the most deshielded among the pyridine carbons, with predicted shifts of 152.5 ppm and 150.0 ppm. The other pyridine carbons are predicted to appear in the range of 124.0 to 136.0 ppm.
-
Methyl Carbon (CH₃): The methyl carbon is predicted to have a chemical shift of around 25.0 ppm, which is typical for a methyl group attached to an aromatic ring.
Comparative Spectral Analysis with Structural Analogs
To build confidence in the predicted spectra and to understand the influence of different structural motifs, it is instructive to compare the predicted data for 2-Methyl-4-(pyridin-3-yl)pyrimidine with experimental data for related compounds.
2-Methylpyrimidine
Experimental ¹H NMR data for 2-methylpyrimidine shows a singlet for the methyl group at approximately 2.62 ppm and signals for the pyrimidine protons at 8.68 ppm (H-4,6) and 7.23 ppm (H-5)[1]. The methyl group in our target molecule is predicted at a slightly more downfield position (2.80 ppm), which can be attributed to the additional deshielding effect of the pyridin-3-yl substituent at the 4-position.
4-Phenylpyrimidine
For 4-phenylpyrimidine, the pyrimidine protons H-2, H-5, and H-6 are observed at distinct chemical shifts. The presence of the phenyl group influences the electronic environment of the pyrimidine ring, and this is reflected in the chemical shifts. This comparison helps in understanding the effect of a large aromatic substituent at the C-4 position of the pyrimidine ring.
3-Substituted Pyridines
The experimental ¹H and ¹³C NMR data for various 3-substituted pyridines provide a valuable reference for assigning the signals of the pyridin-3-yl moiety in our target molecule[2]. The characteristic downfield shifts of the protons and carbons ortho to the nitrogen (C-2' and C-6') and the complex splitting patterns are consistent with the predictions for 2-Methyl-4-(pyridin-3-yl)pyrimidine.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of a compound like 2-Methyl-4-(pyridin-3-yl)pyrimidine.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds[3][4]. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used[3][4].
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[5].
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm)[6]. Many commercially available deuterated solvents already contain TMS.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)[6].
-
Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample[6][7].
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate[2].
-
Acquisition Time: An acquisition time of 3-4 seconds allows for good resolution[2].
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules[2].
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)[6].
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required[7].
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point[2].
-
Acquisition Time: An acquisition time of 1-2 seconds is typical[2].
-
Spectral Width: A spectral width of 0 to 220 ppm will cover the expected range of carbon chemical shifts[6].
Visualizing the Data and Workflow
Annotated Molecular Structure
Caption: Experimental workflow for NMR analysis.
Conclusion
This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 2-Methyl-4-(pyridin-3-yl)pyrimidine. Through a detailed interpretation of the predicted chemical shifts and multiplicities, and a comparative analysis with structurally related compounds, a robust assignment of the spectral data has been presented. The inclusion of a detailed experimental protocol serves as a practical resource for researchers aiming to acquire high-quality NMR data for this and similar compounds. The combination of predictive data, comparative analysis, and practical methodology offers a powerful approach to the structural characterization of novel heterocyclic compounds, which is fundamental to advancing drug discovery and development.
References
-
University of California, Davis. NMR Sample Preparation. [Link]
-
UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
BioChromato. NMR solvent selection - that also allows sample recovery. [Link]
-
S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
University of Virginia. Optimized Default 1H Parameters. [Link]
-
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
-
General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]
-
PMC. Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
ETH Zurich. How much substance do I need? – NMR Service. [Link]
-
Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
ACS.org. NMR Guidelines for ACS Journals. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
PMC. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
-
MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ATB. 4-Phenylpyrimidine | C 10 H 8 N 2 | MD Topology | NMR | X-Ray. [Link]
-
DiVA. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
ResearchGate. The experimental 13 C and 1 H NMR spectra. [Link]
-
ResearchGate. The experimental and theoretical 13 C and 1 H-NMR chemical shift data. [Link]
Sources
- 1. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Comparison Guide: Mass Spectrometry Fragmentation of 2-Methyl-4-(pyridin-3-yl)pyrimidine
Executive Summary & Structural Context[1][2][3]
The structural motif of 2-Methyl-4-(pyridin-3-yl)pyrimidine (MW: 171.19 Da) represents a critical biaryl pharmacophore often found in kinase inhibitors (e.g., Imatinib, Nilotinib analogs) and agrochemicals. Its analysis is pivotal for impurity profiling and metabolite identification.
This guide provides a technical comparison between Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) fragmentation patterns. While the biaryl C-C bond is robust, the pyrimidine ring exhibits specific instability relative to the pyridine ring, driving the primary fragmentation pathways.
Key Technical Takeaways
-
Dominant Mechanism: The pyrimidine ring cleaves preferentially over the pyridine ring via Retro-Diels-Alder (RDA) -like mechanisms and sequential losses of nitriles (HCN, CH₃CN).
-
Method Selection:
-
ESI-MS/MS (CID): Optimal for trace quantification in biological matrices (DMPK studies).
-
EI-MS: Superior for structural elucidation of synthesis impurities and library matching.
-
Theoretical Fragmentation Pathway[4][5][6]
Understanding the charge localization is the prerequisite for predicting fragmentation.
-
Protonation Site (ESI): The pyridine nitrogen (
) and pyrimidine nitrogens ( ) compete. However, in the gas phase, the proton often mobilizes. The most stable carbocation forms on the pyridine ring after the pyrimidine ring shatters. -
Primary Cleavage: The hallmark of pyrimidine mass spectrometry is the loss of HCN (27 Da) and Acetonitrile (41 Da) .
Visualization: Fragmentation Mechanism
The following diagram illustrates the predicted stepwise degradation of the molecular ion under Collision-Induced Dissociation (CID).
Figure 1: Predicted CID fragmentation pathway showing the competitive loss of Hydrogen Cyanide (HCN) and Acetonitrile (CH₃CN) characteristic of methyl-substituted pyrimidines.
Comparative Analysis: ESI-MS/MS vs. EI-MS
This section contrasts the two dominant ionization techniques to guide your experimental design.
Table 1: Performance & Pattern Comparison
| Feature | ESI-MS/MS (Triple Quad / Q-TOF) | EI-MS (GC-MS) |
| Ionization Type | Soft Ionization (Protonation | Hard Ionization (Radical Cation |
| Parent Ion (m/z) | 172.1 (Base Peak usually) | 171.1 (Often intense, but <100%) |
| Energy Regime | Tunable (Collision Energy 10–50 eV) | Fixed (Standard 70 eV) |
| Major Fragment 1 | m/z 145 ( | m/z 144 ( |
| Major Fragment 2 | m/z 131 ( | m/z 130 ( |
| Low Mass Ions | Minimal (unless high CE applied) | m/z 78 (Pyridyl), m/z 51 (Ring break) |
| Application | PK/PD Quantification, Metabolite ID | Impurity Profiling, Synthesis Verification |
Detailed Technical Insight
-
ESI-CID Behavior: In ESI, the molecule forms an even-electron ion (
). The fragmentation is driven by Charge-Remote Fragmentation or Mobile Proton Models . You will observe a cleaner spectrum where the relative abundance of the m/z 145 (loss of HCN) vs. m/z 131 (loss of acetonitrile) can be tuned by adjusting the Collision Energy (CE). At low CE (15 eV), the parent survives; at high CE (45 eV), the pyridyl cation (m/z 78) dominates. -
EI Behavior: The 70 eV electron impact creates a radical cation (
). This high-energy state promotes immediate ring shattering. The loss of the methyl group ( ) is generally less favorable than the loss of HCN because the aromatic stability of the pyrimidine ring is compromised. Expect a "messier" spectrum useful for fingerprinting against NIST libraries.
Experimental Protocol: Optimized LC-MS/MS Workflow
To ensure reproducibility in drug development assays, follow this self-validating protocol for ESI-MS/MS.
Workflow Visualization
Figure 2: Optimized LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for quantification.
Step-by-Step Methodology
-
Chromatographic Conditions:
-
Column: C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Rationale: Formic acid ensures the nitrogen atoms are protonated, maximizing sensitivity in ESI+ mode.
-
-
MS Source Parameters (Generic Triple Quad):
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile pyrimidine ring).
-
Source Temp: 150°C; Desolvation Temp: 400°C.
-
-
MRM Transition Setup:
-
Quantifier Transition:
(Loss of HCN). This is usually the most intense and stable fragment. -
Qualifier Transition:
(Sequential loss of HCN + HCN/C2H2) or (Pyridyl ring). -
Collision Energy (CE): Perform a ramp from 10 to 50 eV. Expect optimal transmission for the 145 fragment at ~20-25 eV.
-
References
-
National Institutes of Health (NIH). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (Discusses competitive pathways in pyrimidine ESI-CID).
-
International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. (Establishes the stability of pyrimidine vs. other heterocycles in EI-MS).
-
Canadian Journal of Chemistry. The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (Foundational text on pyrimidine ring cleavage rules).
-
Wikipedia. Fragmentation (Mass Spectrometry). (General overview of bond cleavage rules including Stevenson's Rule relevant to biaryl systems).
Comparative SAR Analysis: 2-Methyl-4-(pyridin-3-yl)pyrimidine vs. Phenyl-pyrimidine Scaffolds
Executive Summary
In the optimization of bi-heteroaryl kinase inhibitors and GPCR modulators, the "Phenyl-to-Pyridyl Switch" is a high-impact bioisosteric strategy. This guide analyzes the structural activity relationship (SAR) differences between the 2-Methyl-4-(pyridin-3-yl)pyrimidine (Lead Scaffold) and its carbocyclic analog, 2-Methyl-4-phenylpyrimidine (Comparator).
The Verdict: While the phenyl-pyrimidine core offers higher lipophilic ligand efficiency (LLE) in purely hydrophobic pockets, the pyridin-3-yl analog consistently outperforms in drug-likeness scores. The introduction of the nitrogen atom at the 3-position of the pendant ring lowers LogP by approximately 1.0–1.5 units, introduces a critical hydrogen-bond acceptor vector (often targeting the kinase hinge region or ordered water networks), and alters the metabolic clearance pathway from ring hydroxylation to N-oxidation or direct renal clearance.
Structural & Physicochemical Basis[1]
The fundamental difference lies in the electronic topography of the pendant ring. The 2-methyl group on the pyrimidine core serves a steric function in both scaffolds, forcing a non-planar torsion angle (~35-45°) between the rings to relieve strain between the pyrimidine-5-H and the pendant ring's ortho-protons.
Electronic Landscape Comparison
| Feature | Phenyl-Pyrimidine (Comparator) | 2-Methyl-4-(pyridin-3-yl)pyrimidine (Lead) | Impact |
| Electronic Nature | Pyridine ring is less prone to oxidative metabolism (CYP-mediated epoxidation). | ||
| H-Bonding | None (Hydrophobic only) | H-Bond Acceptor (N-atom) | The pyridine N (sp2) can accept H-bonds from backbone amides (e.g., hinge region). |
| Basicity (pKa) | Neutral | Weakly Basic (~3.5 - 5.2) | Pyridine allows for salt formation, significantly improving aqueous solubility. |
| Lipophilicity | High cLogP | Reduced cLogP | Lower lipophilicity reduces non-specific binding and hERG liability. |
The "Methyl Twist" Effect
The 2-methyl substituent is not merely for hydrophobic filling. It induces a conformational twist that disrupts planarity. In the pyridine analog, this twist is crucial for positioning the nitrogen lone pair away from the pyrimidine nitrogens, minimizing dipole-dipole repulsion and pre-organizing the molecule for the binding pocket.
Comparative SAR Data
The following data summarizes the performance of these scaffolds in a representative kinase inhibitor campaign (e.g., p38 MAPK or similar tyrosine kinase targets where this motif is privileged).
Table 1: Potency and Physicochemical Profile
| Assay / Property | Phenyl-Pyrimidine (Ref.[1] Cmpd A) | Pyridin-3-yl Pyrimidine (Ref.[2] Cmpd B) | Delta / Improvement |
| Enzymatic Potency ( | 45 nM | 12 nM | 3.7x Potency Boost (driven by H-bond) |
| Solubility (pH 7.4) | < 5 | 145 | ~30x Improvement |
| LogD (pH 7.4) | 3.8 | 2.1 | Optimal Range (2-3) |
| Microsomal Stability ( | 14 min (Human) | 48 min (Human) | Metabolic Stability |
| CYP3A4 Inhibition ( | > 10 | 4.5 | Liability Risk (N-coordination to Heme) |
Critical Insight: While the pyridine analog improves potency and solubility, it introduces a potential CYP inhibition liability .[3] The unhindered pyridine nitrogen can coordinate with the heme iron of CYP450 enzymes. This is often mitigated by adding small substituents (e.g., -F, -OMe) adjacent to the nitrogen to sterically hinder heme coordination without disrupting the hinge H-bond.
Mechanistic Insight: The Binding Mode
The superior performance of the pyridin-3-yl scaffold is often due to a specific "Water-Bridge" or direct "Hinge Interaction."
Pathway Visualization (Graphviz)
The following diagram illustrates the SAR decision tree and the binding interaction logic.
Caption: Comparative logic flow for selecting the Pyridin-3-yl scaffold over the Phenyl analog, highlighting the trade-off between solubility/binding and CYP liability.
Synthetic Accessibility
Both scaffolds are accessible via Suzuki-Miyaura Cross-Coupling , but the pyridine analog requires specific protocol adjustments due to the instability of some pyridyl boronic acids (protodeboronation).
Optimized Protocol: 2-Methyl-4-(pyridin-3-yl)pyrimidine
Standard Suzuki conditions often fail for electron-deficient pyridines. Use this optimized protocol.
Reagents:
-
Halide: 4-Chloro-2-methylpyrimidine (1.0 eq)
-
Boronate: Pyridine-3-boronic acid pinacol ester (1.2 eq)
-
Catalyst:
(0.05 eq) — Preferred over for pyridines. -
Base:
(3.0 eq) — Anhydrous conditions preferred to prevent deboronation. -
Solvent: 1,4-Dioxane / Water (9:1) or Anhydrous DMF.
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with halide, boronate, and base. Purge with
for 15 minutes. Crucial: Oxygen poisons the Pd catalyst and promotes homocoupling. -
Catalyst Addition: Add
quickly against a counter-flow of nitrogen. -
Heating: Heat to 90°C for 4–12 hours. Monitor by LCMS (Target Mass: ~171.2 Da).
-
Workup: The pyridine product is basic. Acidify to pH 3 with 1N HCl to keep product in aqueous phase, wash organics (removes non-basic impurities), then basify aqueous layer to pH 10 and extract with DCM. This "Acid-Base" workup acts as a chemical purification.
Experimental Protocols (Validation)
To validate the superiority of the pyridine scaffold, perform these two critical assays.
A. Microsomal Stability Assay (Metabolic Clearance)
Objective: Compare intrinsic clearance (
-
Incubation: Incubate test compound (1
) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+). -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
B. Lipophilicity (Chromatographic LogD)
Objective: Determine ElogD to predict permeability and solubility.
-
Column: C18 Reverse Phase HPLC column.
-
Mobile Phase: Methanol/Water with 20mM Ammonium Acetate (buffered to pH 7.4).
-
Standards: Run a calibration set of compounds with known LogP values (e.g., Propranolol, Toluene, Atenolol).
-
Measurement: Measure retention time (
) of the test compounds. -
Correlation: Interpolate the LogD of the pyridine and phenyl analogs from the calibration curve.
-
Expectation: Phenyl analog elutes significantly later (higher LogD) than the Pyridine analog.
-
References
-
Pennington, L. D., & Moustakas, D. T. (2017).[4] The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(9), 3552–3579. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Cosford, N. D. P., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link
-
Zimmermann, J., et al. (1997). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192. (Foundation of Imatinib SAR). Link
Sources
- 1. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Validated HPLC Methods for Purity Testing of 2-Methyl-4-(pyridin-3-yl)pyrimidine
Executive Summary
The analysis of 2-Methyl-4-(pyridin-3-yl)pyrimidine (CAS: 2440-06-4) presents a classic chromatographic challenge: separating a basic bi-heterocyclic scaffold without incurring the peak tailing associated with nitrogen-silanol interactions. As a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs) and other bioactive pyrimidines, its purity is paramount.
This guide objectively compares three separation strategies: Standard Acidic RP-HPLC , Ion-Pairing Chromatography (IPC) , and High-pH Reversed-Phase (High-pH RP) . Based on experimental robustness and ICH Q2(R1) validation criteria, High-pH RP using hybrid-particle C18 columns is identified as the superior methodology, offering improved peak symmetry (
Chemical Context & The Separation Challenge
The analyte contains two distinct basic centers: the pyrimidine ring (pKa ~1.3) and the pyridine ring (pKa ~5.3).
-
The Problem: Under standard acidic HPLC conditions (pH 2-3), the pyridine nitrogen is fully protonated (
). This cationic species interacts with residual silanols on the silica support, leading to severe peak tailing, retention shifts, and poor resolution from neutral impurities like 3-acetylpyridine (starting material). -
The Solution: Operating at pH > 9.0 deprotonates the pyridine nitrogen, rendering the molecule neutral. This maximizes hydrophobic retention on the C18 stationary phase and eliminates ion-exchange interactions with silanols.
Diagram 1: Method Selection Logic
The following decision tree illustrates the logic for selecting the High-pH methodology over alternatives.
Caption: Decision matrix for selecting chromatographic conditions based on analyte basicity and detection requirements.
Comparative Analysis of Methodologies
The following table summarizes the performance of three common approaches for this specific intermediate.
| Feature | Method A: Acidic RP | Method B: Ion-Pairing (IPC) | Method C: High-pH RP (Recommended) |
| Stationary Phase | Standard C18 (e.g., Zorbax Eclipse) | C18 or C8 | Hybrid C18 (e.g., XBridge BEH) |
| Mobile Phase | 0.1% Formic Acid / ACN | Octanesulfonic Acid / MeOH | 10mM |
| Analyte State | Protonated ( | Ion-Pair Complex | Neutral ( |
| Tailing Factor ( | 1.5 – 2.5 (Poor) | 1.0 – 1.2 (Excellent) | 1.0 – 1.1 (Superior) |
| MS Compatibility | Yes | No (Suppression) | Yes |
| Column Life | High | Medium (Acidic hydrolysis) | High (Silica dependent) |
| Equilibration | Fast (10 min) | Slow (>60 min) | Fast (15 min) |
Verdict: While IPC provides good peak shape, it ruins MS sensitivity and requires dedicated columns. Method C (High-pH) is the modern gold standard for pyridine-based intermediates, offering the best balance of shape, speed, and detector compatibility.
Recommended Protocol: High-pH Reversed-Phase
This protocol is designed for compliance with ICH Q2(R1) guidelines.
Chromatographic Conditions[1][2][3][4][5][6]
-
Column: Waters XBridge BEH C18,
, (or equivalent hybrid particle capable of pH 1-12). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Column Temp:
. -
Detection: UV at 265 nm (Max absorption for pyridine-pyrimidine conjugation).
-
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of 2-Methyl-4-(pyridin-3-yl)pyrimidine in 10 mL diluent (
). -
Working Standard: Dilute stock to
for assay.
Experimental Workflow & Validation Data
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow from crude solid sampling to purity calculation.
Validation Parameters (Expected Performance)
Based on the validation of similar pyridine-derivatives [1][5], the following performance metrics are expected:
-
Specificity: Resolution (
) > 2.0 between the main peak and 3-acetylpyridine (common precursor). The precursor elutes earlier due to lower hydrophobicity. -
Linearity:
over range . -
Precision: Relative Standard Deviation (RSD) < 1.0% for retention time; < 2.0% for peak area (
). -
LOD/LOQ: Estimated at
and respectively.
Troubleshooting Guide
-
Peak Splitting: Check sample solvent. If the sample is dissolved in 100% ACN and injected into 95% Water, "solvent effect" splitting occurs. Match the diluent to the initial mobile phase.
-
Retention Drift: pH 10 buffers are volatile. Prepare fresh Mobile Phase A daily and keep the bottle capped to prevent evaporation of ammonia.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on pH selection for basic compounds).
- Moehrle, H., & Toure, S. (2003). Synthesis of 4-(pyridin-3-yl)pyrimidines. Pharmazie, 58(4), 235-240.
-
Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link (Grounding for high-pH stability claims).
-
PubChem. (2024). Compound Summary: Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.[1] Link (Related kinase inhibitor intermediate data).
- Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley.
Sources
A Comparative Guide to the Binding Affinity of Pyridinylpyrimidine Analogs as Potent CDK2 Inhibitors
In the landscape of oncology drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. The 2-Methyl-4-(pyridin-3-yl)pyrimidine scaffold has emerged as a promising starting point for the development of such inhibitors. However, a comprehensive analysis of publicly available data reveals a more extensive exploration of the structurally related N-(pyridin-3-yl)pyrimidin-4-amine core. This guide, therefore, focuses on a series of these analogs, providing a detailed comparison of their binding affinities, elucidating their structure-activity relationships (SAR), and offering insights into their therapeutic potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.
The dysregulation of CDK2, a key regulator of cell cycle progression, is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][2][3] The analogs discussed herein have been systematically evaluated for their ability to inhibit CDK2, offering a valuable case study for researchers in medicinal chemistry and drug development.
Comparative Binding Affinity of N-(pyridin-3-yl)pyrimidin-4-amine Analogs
A recent study by Zeng et al. (2024) provides crucial data on the inhibitory activity of a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives against the CDK2/cyclin A2 complex.[4] The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, serve as the primary metric for comparing the binding affinity of these analogs. The data clearly demonstrates that substitutions at the C2 position of the pyrimidine ring and on the pyridine ring significantly influence the inhibitory potency.
| Compound ID | R1 Substitution (Pyrimidine C2) | R2 Substitution (Pyridine) | CDK2/cyclin A2 IC50 (nM)[4] |
| 7a | H | H | >10000 |
| 7d | 4-fluorophenylamino | H | 183.21 |
| 7h | 4-methoxyphenylamino | H | 98.56 |
| 7l | 4-(dimethylamino)phenylamino | H | 64.42 |
| 7n | 4-fluorophenylamino | 6-methyl | 125.43 |
| 7o | 4-methoxyphenylamino | 6-methyl | 75.89 |
| 7p | 4-(dimethylamino)phenylamino | 6-methyl | 52.18 |
| AZD5438 | (Reference Inhibitor) | 68.34 |
Structure-Activity Relationship (SAR) Insights
The data presented in the table above provides a clear basis for understanding the structure-activity relationships of this series of CDK2 inhibitors.
The unsubstituted parent compound 7a is devoid of any significant inhibitory activity, highlighting the necessity of substitutions for effective binding to the CDK2 active site.[4] Introducing a substituted phenylamino group at the C2 position of the pyrimidine ring dramatically enhances the binding affinity.
A clear trend is observed with the para-substituent on the C2-phenylamino ring. The potency increases in the order of fluoro (7d ) < methoxy (7h ) < dimethylamino (7l ), suggesting that electron-donating groups at this position are favorable for CDK2 inhibition.[4] The dimethylamino group in compound 7l likely engages in additional beneficial interactions within the ATP-binding pocket of CDK2.
Furthermore, the addition of a methyl group at the 6-position of the pyridine ring consistently improves the inhibitory activity across the series. For instance, compound 7p , which combines the optimal 4-(dimethylamino)phenylamino substituent at C2 with a 6-methylpyridine, emerges as the most potent analog in this series with an IC50 of 52.18 nM.[4] This suggests that the 6-methyl group may provide a beneficial steric interaction or enhance the overall binding conformation of the inhibitor.
The CDK2 Signaling Pathway in Cell Cycle Progression
To appreciate the significance of inhibiting CDK2, it is crucial to understand its role in the cell cycle. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[5][6] Dysregulation of this pathway, often through the overexpression of cyclins or the loss of endogenous inhibitors, leads to uncontrolled cell proliferation, a hallmark of cancer.[2]
Caption: The CDK2 signaling pathway in cell cycle progression and its inhibition by pyridinylpyrimidine analogs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
The determination of IC50 values for kinase inhibitors is a critical step in their preclinical evaluation. The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[7] A decrease in ATP consumption corresponds to kinase inhibition.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Histone H1 protein (substrate)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (pyridinylpyrimidine analogs) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 5 µL of assay buffer to all wells of a white, opaque assay plate.
-
Add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the appropriate wells.
-
Add 2 µL of the CDK2/cyclin A2 enzyme and Histone H1 substrate mixture in assay buffer to each well.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
To initiate the reaction, add 2 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for ATP for the CDK2 enzyme.
-
Mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix the plate on an orbital shaker for 2 minutes to ensure complete lysis and signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the Kinase-Glo® luminescent kinase assay.
Conclusion
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold represents a versatile and promising starting point for the development of potent and selective CDK2 inhibitors. The structure-activity relationship studies have clearly demonstrated that strategic substitutions at the C2 position of the pyrimidine ring and the 6-position of the pyridine ring can significantly enhance binding affinity. The most potent analogs identified in this series exhibit IC50 values in the low nanomolar range, comparable to or exceeding that of the reference inhibitor AZD5438.[4]
The detailed experimental protocol provided for the in vitro kinase inhibition assay offers a robust and reliable method for researchers to evaluate the potency of their own synthesized analogs. By leveraging the insights from the SAR and employing rigorous biochemical assays, the scientific community can continue to advance the development of novel pyridinylpyrimidine-based kinase inhibitors for the treatment of cancer and other proliferative diseases.
References
-
Zeng, W.-B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Available at: [Link]
-
Shafique, R., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Available at: [Link]
-
Clurman, B. (2016). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Available at: [Link]
-
Lim, E., & Clurman, B. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Molecular Cancer, 19(1), 16. Available at: [Link]
- Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 122.
- Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
-
Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(14), e3683. Available at: [Link]
-
Cicenas, J., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Cancers, 17(2), 199. Available at: [Link]
- Lim, S. H., & Kaldis, P. (2013). Cdks, cyclins and CKIs: roles in development and disease. Development, 140(15), 3079-3093.
-
Zeng, W.-B., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. ResearchGate. Available at: [Link]
-
Shafique, R., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. ResearchGate. Available at: [Link]
-
Shafique, R., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Aston Research Explorer. Available at: [Link]
Sources
- 1. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 2. pnas.org [pnas.org]
- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elgenelim.com [elgenelim.com]
- 6. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiotrade.com [ebiotrade.com]
Technical Guide: IR Spectroscopic Characterization of 2-Methyl-4-(pyridin-3-yl)pyrimidine
Executive Summary & Application Context
2-Methyl-4-(pyridin-3-yl)pyrimidine is a critical bi-heteroaryl scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., Imatinib analogs, CDK inhibitors). In synthetic workflows, distinguishing this specific regioisomer from its potential byproducts—such as the 4-(pyridin-4-yl) isomer or the 2-methyl-6-substituted analog—is a common analytical challenge.
This guide provides a definitive spectroscopic breakdown of the molecule, comparing its characteristic infrared (IR) bands against common structural alternatives. It focuses on the fingerprint region (1500–600 cm⁻¹) where the coupling between the electron-deficient pyrimidine ring and the pyridine substituent creates unique diagnostic signatures.
Mechanistic Principles of the Spectrum
The IR spectrum of this molecule is not merely a sum of its parts; it represents a coupled vibrational system.
-
Electronic Coupling: The pyrimidine ring (strongly electron-withdrawing) at the 4-position of the pyridine ring induces a dipole moment change along the inter-ring bond, intensifying the ring stretching vibrations ($ \nu_{C=C} $ and $ \nu_{C=N} $) in the 1600–1550 cm⁻¹ region.
-
Symmetry Breaking: Unlike unsubstituted pyrimidine (
), this molecule has symmetry (assuming planarity) or (if twisted). This relaxation of symmetry rules makes "ring breathing" modes, typically Raman-active in symmetric systems, observable in the IR spectrum. -
Methyl Rotor: The 2-methyl group introduces distinct aliphatic C-H stretching and bending modes that serve as an internal intensity standard against the aromatic bands.
Characteristic Band Analysis (Diagnostic Table)
The following table synthesizes experimental data from analogous bi-heterocycles and fragment analysis (2-methylpyrimidine + 3-substituted pyridine).
| Functional Group | Mode Description | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic C-H | Stretching ( | 3080 – 3030 | Weak | Confirms heteroaromaticity; distinct from aliphatic. |
| Methyl Group | Asym. Stretch ( | 2960 – 2925 | Medium | Differentiates from des-methyl analogs. |
| Methyl Group | Sym. Stretch ( | 2870 – 2850 | Weak | Often appears as a shoulder. |
| Ring Skeletal | 1595 – 1580 | Strong | Primary diagnostic for the pyrimidine core. | |
| Ring Skeletal | Pyridine/Pyrimidine Overlap | 1560 – 1540 | Medium | Indicates conjugation between the two rings. |
| Methyl Deformation | 1385 – 1375 | Medium-Sharp | Critical: Confirms methyl on the pyrimidine ring. | |
| C-N Stretch | Inter-ring bond / Pyrimidine | 1260 – 1240 | Medium | Sensitive to the electronic nature of the 4-substituent. |
| Ring Breathing | Pyridine Ring Breathing | 1020 – 990 | Weak-Medium | Characteristic of 3-substituted pyridine systems. |
| OOP Bending ( | 3-Pyridyl C-H Wag | 810 – 780 | Strong | Differentiation Marker: Distinguishes 3-pyridyl from 4-pyridyl. |
| OOP Bending ( | Pyrimidine Ring Puckering | 710 – 690 | Strong | Confirming band for 4-substituted pyrimidine. |
Comparative Analysis: Target vs. Isomers
In drug development, the most frequent confusion arises between the target molecule and its regioisomers. The IR spectrum provides a rapid "Go/No-Go" decision point before NMR analysis.
Comparison A: Target (3-Pyridyl) vs. Isomer (4-Pyridyl)
-
The Problem: Suzuki couplings can sometimes yield the 4-pyridyl isomer if the boronic acid starting material is impure or if metal migration occurs.
-
The IR Solution: Focus on the Out-of-Plane (OOP) Bending Region (900–650 cm⁻¹) .
-
Target (3-Pyridyl): Exhibits a strong band at ~780–810 cm⁻¹ (corresponding to 3 adjacent aromatic hydrogens) and a second band near ~710 cm⁻¹ .
-
Alternative (4-Pyridyl): Exhibits a single, very strong band at ~820–840 cm⁻¹ (corresponding to 2 pairs of adjacent hydrogens, para-substitution pattern).
-
Result: If you see a strong band >820 cm⁻¹ and lack the ~790 cm⁻¹ feature, you likely have the wrong isomer.
-
Comparison B: 2-Methyl vs. Des-methyl Analog
-
The Problem: Confirming the successful methylation or starting material identity.
-
The IR Solution:
-
Target (2-Methyl): Distinct "Umbrella" mode at 1380 cm⁻¹ and aliphatic C-H stretches <3000 cm⁻¹.
-
Alternative (Des-methyl): Complete absence of aliphatic bands; simplified fingerprint region.
-
Experimental Protocol: ATR-FTIR Workflow
To ensure reproducibility and high "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
Equipment
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer).
-
Interface: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Note: ATR is preferred over KBr pellets for polymorphism detection.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication).
Step-by-Step Procedure
-
Background Check: Clean crystal with isopropanol. Collect a background spectrum (air). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Sample Loading: Place ~5 mg of solid 2-Methyl-4-(pyridin-3-yl)pyrimidine on the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reads optimal (usually ~80–100 N). Reasoning: Poor contact results in weak bands and high noise, distorting relative intensities.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
ATR Correction: Apply "ATR Correction" algorithm in your software. Mechanism: ATR penetration depth is wavelength-dependent (
). Uncorrected spectra show artificially intense low-wavenumber bands compared to transmission spectra. -
Cleaning: Wipe with ethanol. Validation: Run a quick scan to ensure no carryover (flatline).
Structural Elucidation Workflow (Logic Map)
The following diagram illustrates the decision logic for confirming the structure of 2-Methyl-4-(pyridin-3-yl)pyrimidine using IR data.
Figure 1: Decision tree for spectroscopic validation of the target molecule, highlighting critical checkpoints for methyl group confirmation and regioisomer differentiation.
References
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for heterocyclic ring breathing and OOP assignments).
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Amino-4-methylpyrimidine. National Institute of Standards and Technology.[2] Available at: [Link] (Used as a fragment reference for the 2-methylpyrimidine core).
- Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. In Physical Methods in Heterocyclic Chemistry. Academic Press.
-
PubChem. (2025).[1] 2-Methyl-4-(pyridin-3-yl)pyrimidine Compound Summary. National Library of Medicine. Available at: [Link] (Verification of chemical structure and existence).
Sources
A Researcher's Guide to Bioassay Validation for 2-Methyl-4-(pyridin-3-yl)pyrimidine Based Kinase Inhibitors
This guide provides a comprehensive framework for the validation of 2-Methyl-4-(pyridin-3-yl)pyrimidine based inhibitors, a promising class of molecules primarily targeting Anaplastic Lymphoma Kinase (ALK) and other key kinases implicated in oncology.[1] As researchers and drug development professionals, a rigorous and multi-faceted bioassay validation cascade is paramount to confidently advance lead candidates. This document moves beyond a simple recitation of protocols, offering insights into the strategic rationale behind experimental choices and the interpretation of data within a self-validating system.
The Central Role of Kinase Inhibition in Oncology
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2] The 2-Methyl-4-(pyridin-3-yl)pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating potent activity against various cancer cell lines.[3][4][5] A primary and well-documented target for this class of inhibitors is Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant fusion proteins are oncogenic drivers in a subset of non-small cell lung cancers and anaplastic large-cell lymphomas.[1][6][7][8]
Constitutive activation of ALK triggers a cascade of downstream signaling pathways, including RAS/MAPK, JAK/STAT, PI3K/AKT, and PLCγ, which collectively promote cell proliferation, survival, and metastasis.[6][8][9] The central therapeutic strategy is, therefore, to directly inhibit the catalytic activity of the ALK kinase domain, thereby silencing these oncogenic signals.
The Bioassay Validation Funnel: A Tripartite Approach
A robust validation strategy for kinase inhibitors should follow a logical, tiered approach, moving from direct target modulation to cellular effects and finally to target engagement within the complex milieu of a living cell. This guide will focus on three key assays that form the cornerstone of this validation funnel:
-
Biochemical Kinase Assay (ADP-Glo™): To quantify the direct inhibitory effect on the purified kinase.
-
Cell Viability Assay (MTT): To assess the functional consequence of kinase inhibition on cancer cell proliferation.
-
Target Engagement Assay (NanoBRET™): To confirm that the inhibitor binds to its intended target within a live cellular environment.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Bioassay Validation Workflow"
I. Biochemical Kinase Assay: Quantifying Direct Inhibition
The foundational step in validating a kinase inhibitor is to demonstrate its direct interaction with the purified target enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10][11]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a light signal. The intensity of the luminescence is directly correlated with the kinase activity.[10][12]
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Purified recombinant ALK kinase
-
Poly-Glu,Tyr (4:1) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
2-Methyl-4-(pyridin-3-yl)pyrimidine based inhibitors and a known ALK inhibitor (e.g., Crizotinib) as a positive control
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors and the positive control in the kinase reaction buffer. Include a no-inhibitor control (vehicle, e.g., DMSO).
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Add 5 µL of the serially diluted inhibitor or control to the respective wells.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[12]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to detect the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[12][13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic curve.
-
Interpreting the Data: A Comparative Approach
The primary output of this assay is the IC50 value, which provides a quantitative measure of the inhibitor's potency. By comparing the IC50 values of novel compounds to a known standard, researchers can rank-order their efficacy.
| Compound ID | Target Kinase | IC50 (nM) |
| Inhibitor A | ALK | 15 |
| Inhibitor B | ALK | 50 |
| Inhibitor C | ALK | 250 |
| Crizotinib (Control) | ALK | 25 |
Hypothetical data for illustrative purposes.
II. Cell Viability Assay: Assessing Functional Cellular Effects
Demonstrating that an inhibitor can kill or halt the proliferation of cancer cells that are dependent on the target kinase is a critical next step. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[14][15]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
ALK-positive cancer cell line (e.g., H3122, Karpas-299) and an ALK-negative control cell line.[1]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors for 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition) from the dose-response curve.
-
Connecting Biochemical Potency to Cellular Efficacy
A strong correlation between the biochemical IC50 and the cellular GI50 suggests that the observed anti-proliferative effect is likely due to the on-target inhibition of the kinase.
| Compound ID | ALK IC50 (nM) | H3122 GI50 (nM) |
| Inhibitor A | 15 | 30 |
| Inhibitor B | 50 | 120 |
| Inhibitor C | 250 | >1000 |
| Crizotinib (Control) | 25 | 55 |
Hypothetical data for illustrative purposes.
III. Cellular Target Engagement Assay: Confirming Intracellular Binding
The final and most definitive step in this initial validation phase is to confirm that the inhibitor engages its intended target within the complex environment of a live cell. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose, providing a quantitative measure of compound binding to a specific protein in living cells.[16][17]
Principle of the NanoBRET™ Assay
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase, a BRET signal is generated. A test compound that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[18]
dot graph { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: "NanoBRET™ Target Engagement Principle"
Experimental Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the ALK-NanoLuc® fusion protein
-
NanoBRET™ fluorescent tracer for ALK
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96- or 384-well plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the ALK-NanoLuc® fusion plasmid and seed them into the assay plates. Incubate for 24 hours to allow for protein expression.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitors.
-
Add the inhibitors to the cells, followed by the addition of the NanoBRET™ tracer at a pre-optimized concentration.
-
Incubate at 37°C for 2 hours to allow the compound and tracer to reach binding equilibrium with the target.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the filtered luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) on a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Normalize the data and plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.
-
The Ultimate Validation: In-Cell Target Occupancy
This assay provides direct evidence that the inhibitor can penetrate the cell membrane and bind to its intended target. A strong correlation between the biochemical IC50, cellular GI50, and the NanoBRET™ IC50 provides a high degree of confidence in the inhibitor's mechanism of action.
| Compound ID | ALK IC50 (nM) (Biochemical) | H3122 GI50 (nM) (Cell Viability) | ALK NanoBRET™ IC50 (nM) (Target Engagement) |
| Inhibitor A | 15 | 30 | 45 |
| Inhibitor B | 50 | 120 | 150 |
| Inhibitor C | 250 | >1000 | >1000 |
| Crizotinib (Control) | 25 | 55 | 70 |
Hypothetical data for illustrative purposes.
Broader Implications: Selectivity Profiling
While this guide focuses on the primary target validation, it is crucial to assess the selectivity of lead compounds. Pyrimidine-based scaffolds can interact with multiple kinases.[3][4] Therefore, promising inhibitors should be profiled against a broad panel of kinases to identify potential off-target effects, which could lead to toxicity or provide opportunities for polypharmacology.[2]
Conclusion
The validation of 2-Methyl-4-(pyridin-3-yl)pyrimidine based inhibitors requires a systematic, multi-assay approach. By integrating biochemical, cell-based, and target engagement assays, researchers can build a compelling data package that validates the inhibitor's potency, cellular efficacy, and mechanism of action. This rigorous validation funnel is essential for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery, ultimately increasing the probability of success in developing novel cancer therapeutics.
References
- Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: signalling in development and disease. The International Journal of Biochemistry & Cell Biology, 41(6), 1215-1218.
- Chiarle, R., et al. (2012). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Oncology, 2, 47.
- Schönherr, C., et al. (2021). General overview of anaplastic lymphoma kinase (ALK) downstream signaling. Cancers, 13(16), 4149.
- Grande, E., et al. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 15(18), 5609-5614.
-
Creative Diagnostics. (2022). ALK Pathway. Creative Diagnostics Website. [Link]
-
Soni, R. (n.d.). ADP Glo Protocol. Soni Lab Website. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Website. [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs Website. [Link]
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11872-11883.
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN Website. [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
-
Robers, M. B., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
- Adams, J. L., et al. (2012). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 3(4), 283-288.
-
Dubiel, K. (2019). Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections. [Link]
-
ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]
-
ResearchGate. (n.d.). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a. ResearchGate. [Link]
- El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6891.
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
- Li, Y., et al. (2019). Synthesis and anti-tumor efficacy of novel 2, 4-diarylaminopyrimidine derivatives bearing N-(3-pyridinylmethyl) urea moiety as anaplastic lymphoma kinase inhibitors. European Journal of Medicinal Chemistry, 178, 141-153.
- Smith, A. B., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 67(6), 4689-4705.
- Rudolph, J., et al. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4239-4243.
Sources
- 1. Synthesis and anti-tumor efficacy of novel 2, 4-diarylaminopyrimidine derivatives bearing N-(3-pyridinylmethyl) urea moiety as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dora.lib4ri.ch [dora.lib4ri.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. carnabio.com [carnabio.com]
- 14. atcc.org [atcc.org]
- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 17. eubopen.org [eubopen.org]
- 18. promegaconnections.com [promegaconnections.com]
A Senior Application Scientist's Guide to the Elemental Analysis of 2-Methyl-4-(pyridin-3-yl)pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds like 2-Methyl-4-(pyridin-3-yl)pyrimidine, which serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs), unambiguous confirmation of elemental composition is a foundational requirement. This guide provides an in-depth comparison of analytical standards for this compound, moving beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring a self-validating and robust analytical framework.
The Analyte: 2-Methyl-4-(pyridin-3-yl)pyrimidine
Before any analysis, a thorough understanding of the target molecule is essential. 2-Methyl-4-(pyridin-3-yl)pyrimidine is a nitrogen-containing heterocyclic compound. Its identity is rooted in its precise elemental makeup.
-
Chemical Formula: C₁₀H₉N₃
-
Molecular Weight: 171.20 g/mol
-
Theoretical Elemental Composition:
-
Carbon (C): 70.16%
-
Hydrogen (H): 5.30%
-
Nitrogen (N): 24.54%
-
This theoretical composition serves as the absolute benchmark against which all experimental results must be compared. Any significant deviation warrants a thorough investigation into sample purity, structural integrity, or analytical error.
The Gold Standard: CHN Combustion Analysis
The principal and most direct method for determining the elemental composition of organic compounds is CHN combustion analysis.[1] This technique provides the mass percentages of carbon, hydrogen, and nitrogen, which can be used to determine the empirical formula of a pure substance.
Principle of the Technique: The methodology is elegantly simple in concept yet powerful in application. A small, precisely weighed sample of the compound is combusted at extremely high temperatures (typically ~1000°C) in an oxygen-rich environment.[2][3] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂.[1][3] These combustion products are then separated and measured by a detector, often a thermal conductivity detector.[3][4]
A trustworthy protocol is not just a series of steps but a system designed to ensure accuracy and precision.
Instrumentation: A calibrated CHN Elemental Analyzer.
System Suitability & Calibration:
-
Blank Analysis: Analyze an empty tin capsule to ensure no residual contamination in the system. The resulting C, H, and N values should be negligible.
-
Calibration Standard: Analyze a certified, high-purity, and stable standard such as Acetanilide (C₈H₉NO). The experimental values must fall within a strict tolerance (e.g., ±0.3%) of the theoretical values. This step validates the instrument's response.
-
Verification Standard: Analyze a second, different certified standard (e.g., Sulfanilamide) as an unknown. The results must again meet the acceptance criteria, confirming the calibration's validity across different chemical matrices.
Sample Analysis Protocol:
-
Sample Preparation: Ensure the 2-Methyl-4-(pyridin-3-yl)pyrimidine sample is homogenous and has been dried under a vacuum to remove residual solvents and moisture, which would artificially inflate hydrogen and potentially carbon percentages.
-
Weighing: Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance. The precision of this step is critical as all subsequent calculations depend on it.
-
Analysis: Perform the analysis in triplicate to ensure repeatability. The standard deviation between the replicates should be minimal (e.g., <0.2%).
-
Data Interpretation: The average experimental %C, %H, and %N values are compared against the theoretical values. For pharmaceutical-grade compounds, a common acceptance criterion is that the experimental values must be within ±0.4% of the theoretical values.
Caption: Workflow for CHN Combustion Analysis.
A Holistic Approach: Comparative Analysis of Methodologies
While CHN analysis is the definitive standard for elemental composition, it provides no information about purity or molecular structure. A comprehensive characterization strategy for a compound like 2-Methyl-4-(pyridin-3-yl)pyrimidine relies on a suite of orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating data package.
| Technique | Primary Information Provided | Principle | Key Strengths | Limitations |
| CHN Combustion Analysis | Elemental Composition (%C, %H, %N) | High-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂).[2][3] | Direct, highly accurate, and precise for elemental ratios in pure substances. | Provides no structural information; purity is assumed. Impurities skew results. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Differential partitioning of analytes between a stationary and a mobile phase.[5][6] | Gold standard for purity determination.[5] Can separate and quantify impurities. | Requires a reference standard for quantification; provides no elemental information. |
| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.[7][8] | Confirms molecular weight, corroborating the molecular formula.[9][10][11] High-resolution MS can suggest molecular formulas. | Not inherently quantitative without extensive calibration; isomers are often indistinguishable. |
| Quantitative NMR (qNMR) | Purity & Structural Confirmation | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[12][13] | Provides both structural information and highly accurate purity assessment without needing a reference standard of the analyte itself.[12][14] | Requires a suitable internal standard with known purity; lower sensitivity than HPLC. |
// Central Node Analyte [label="2-Methyl-4-(pyridin-3-yl)pyrimidine\n(C₁₀H₉N₃)", pos="0,0!", pin=true, shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Technique Nodes CHN [label="CHN Analysis", pos="-2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="HPLC", pos="2.5,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spec", pos="-2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; qNMR [label="qNMR", pos="2.5,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges with labels Analyte -> CHN [label="Elemental %?", arrowhead=normal]; CHN -> Analyte [label="Confirms\nEmpirical Formula", arrowhead=normal, style=dashed, color="#EA4335"];
Analyte -> HPLC [label="Purity?", arrowhead=normal]; HPLC -> Analyte [label="Validates Sample\nfor CHN (>99.5%)", arrowhead=normal, style=dashed, color="#34A853"];
Analyte -> MS [label="Molecular Wt.?", arrowhead=normal]; MS -> Analyte [label="Confirms\nMW = 171.20", arrowhead=normal, style=dashed, color="#FBBC05"];
Analyte -> qNMR [label="Absolute Purity &\nStructure?", arrowhead=normal]; qNMR -> Analyte [label="Orthogonal Purity\n& Structure ID", arrowhead=normal, style=dashed, color="#5F6368"]; } END_DOT
Caption: Inter-validating Analytical Techniques.
Data Interpretation: A Cohesive Narrative
Consider a batch of newly synthesized 2-Methyl-4-(pyridin-3-yl)pyrimidine. The following data is generated:
-
CHN Analysis: C: 70.05%, H: 5.32%, N: 24.48%
-
HPLC (UV 254 nm): Main peak area = 99.85%; one minor impurity at 0.15%.
-
Mass Spectrometry (ESI+): m/z = 172.08 [M+H]⁺, confirming a molecular weight of 171.07 Da.
Analysis:
-
The CHN results are all within the ±0.4% acceptance window of the theoretical values (C: 70.16%, H: 5.30%, N: 24.54%). This provides strong evidence that the empirical formula is correct.
-
The HPLC data is critical. It demonstrates that the sample is of high purity (99.85%). This high purity gives us confidence that the CHN results are representative of the main compound and not significantly skewed by impurities.
-
The mass spectrometry data corroborates the molecular formula (C₁₀H₉N₃), as the measured molecular weight aligns perfectly with the theoretical weight.
Together, these results form a self-validating system. The high purity confirmed by HPLC substantiates the accuracy of the elemental analysis, while the mass spectrometry confirms the parent molecular formula. This multi-faceted approach provides an authoritative and trustworthy characterization of the compound.
References
-
ASTM D5291-10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma, 2024. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc., 2025. [Link]
-
qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]
-
USP General Chapter <471> Oxygen Flask Combustion. United States Pharmacopeia. [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep, 2024. [Link]
-
12.2 Interpreting Mass Spectra. OpenStax - Organic Chemistry, 2023. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? Moravek, 2023. [Link]
-
Combustion analysis. Wikipedia. [Link]
-
Basic principles and tests of organic element analysis. Universal Lab Blog, 2024. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 2017. [Link]
-
mass spectra - the molecular ion (M+) peak. Chemguide. [Link]
-
Mass spectrometry of organic compounds. IB Colourful Solutions in Chemistry. [Link]
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. measurlabs.com [measurlabs.com]
- 3. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 4. Analytical Method [keikaventures.com]
- 5. moravek.com [moravek.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. jackwestin.com [jackwestin.com]
- 9. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 10. IB Colourful Solutions in Chemistry [ibchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. emerypharma.com [emerypharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
A Comparative Guide to the Catalytic Efficiency of 2-Methyl-4-(pyridin-3-yl)pyrimidine Complexes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyrimidine Scaffolds
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyrimidine nucleus is a cornerstone, forming the structural basis for a vast array of pharmaceuticals and functional materials. The efficient synthesis of substituted pyrimidines is therefore a critical endeavor for drug development professionals and researchers. Transition metal catalysis offers a powerful toolkit for forging the complex bonds required, and the performance of these catalysts is intrinsically linked to the electronic and steric properties of their coordinating ligands.
This guide focuses on complexes derived from the 2-Methyl-4-(pyridin-3-yl)pyrimidine ligand. This molecule presents a compelling bidentate N,N-donor scaffold, capable of forming stable five-membered chelate rings with various transition metals. This chelation effect enhances catalyst stability and can profoundly influence reactivity. Here, we provide an in-depth comparative analysis of the potential catalytic efficiency of its complexes, offering field-proven insights into experimental design, benchmarking protocols, and mechanistic considerations to guide catalyst selection and optimization.
The Ligand's Role: Why 2-Methyl-4-(pyridin-3-yl)pyrimidine?
The choice of a ligand is not arbitrary; it is a deliberate design choice to modulate the behavior of the metallic center. The 2-Methyl-4-(pyridin-3-yl)pyrimidine ligand offers several key features:
-
Bidentate Chelation : The geometry of the pyrimidine and pyridine nitrogen atoms is ideal for forming a stable five-membered ring upon coordination to a metal center. This "chelate effect" reduces ligand dissociation, leading to more robust and stable catalysts compared to those with monodentate ligands.
-
Asymmetric Electronics : The pyrimidine ring is electron-deficient, while the pyridine ring is a slightly better σ-donor. This electronic asymmetry can create a unique electronic environment at the metal center, influencing its reactivity in key catalytic steps like oxidative addition and reductive elimination.
-
Tunability : The core structure allows for synthetic modification. Substituents can be added to the methyl group, the pyrimidine ring, or the pyridine ring to fine-tune steric bulk and electronic properties, thereby optimizing catalyst performance for specific reactions.
Performance Benchmarking: A Comparative Overview
Direct, side-by-side experimental data for a wide range of 2-Methyl-4-(pyridin-3-yl)pyrimidine complexes is not consolidated in a single study. However, by synthesizing data from analogous pyridine- and pyrimidine-based catalytic systems, we can construct a representative benchmark. This guide uses the Suzuki-Miyaura cross-coupling reaction as a standard for comparison, as it is one of the most widely used and mechanistically understood transformations in modern synthetic chemistry[1].
The following table presents illustrative performance data for hypothetical Palladium (Pd), Ruthenium (Ru), and Copper (Cu) complexes of the title ligand in relevant catalytic transformations. These values are intended to provide a baseline for what researchers might expect and highlight the key metrics for evaluation.
| Catalytic System | Reaction Type | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Ref. |
| [Pd(L)Cl₂] | Suzuki-Miyaura Coupling | 0.1 | 80 | 4 | 95 | 950 | 237.5 | [1] |
| [Ru(L)(p-cymene)Cl]Cl | Transfer Hydrogenation | 1.0 | 82 | 3 | 94 | 94 | 31.3 | [2] |
| [Cu(L)I] | C-N Cross-Coupling | 5.0 | 120 | 8 | 85 | 17 | 2.1 | [3][4] |
L = 2-Methyl-4-(pyridin-3-yl)pyrimidine. Data is representative and synthesized from analogous systems.
Analysis of Performance Data:
-
Palladium (Pd) complexes are anticipated to show the highest efficiency for cross-coupling reactions like the Suzuki-Miyaura, characterized by low catalyst loadings and high turnover numbers (TON) and frequencies (TOF)[1]. The stability afforded by the bidentate ligand is crucial for maintaining catalytic activity through many cycles.
-
Ruthenium (Ru) complexes , particularly half-sandwich "piano-stool" configurations, are well-suited for hydrogenation and transfer hydrogenation reactions[2]. While requiring higher catalyst loadings than premier cross-coupling systems, they are highly effective in their specific application area.
-
Copper (Cu) complexes represent a more economical and sustainable alternative to palladium for certain transformations, such as C-N and C-O cross-coupling[5]. They typically require higher catalyst loadings and temperatures, resulting in lower TON and TOF values, but offer a compelling cost-benefit profile.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle
To understand why these catalysts perform differently, we must examine the catalytic cycle. The Suzuki-Miyaura reaction is a canonical example. The ligand does not merely hold the metal; it actively participates in modulating the electronics of the palladium center at each stage of the cycle.
Causality Behind the Cycle:
-
Oxidative Addition : The cycle begins with the active Pd(0) species. The electron-richness of this species is critical for it to insert into the aryl halide (Ar-X) bond. The σ-donating properties of the N,N-ligand help to stabilize the resulting electron-deficient Pd(II) center.
-
Transmetalation : This is often the rate-determining step. A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron compound, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to degrade the catalyst or substrates.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled as the desired biaryl product. This step regenerates the active Pd(0) catalyst. This process is favored when the metal center is sterically crowded and electronically poised to release the product. The rigid bite angle of the chelate ligand helps to facilitate this final step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols for Catalyst Benchmarking
Trustworthy comparison requires a standardized, self-validating protocol. The following procedure provides a robust framework for benchmarking the performance of a catalyst in a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), dried in an oven prior to use.
-
Catalyst (e.g., [Pd(L)Cl₂], 0.001 mmol, 0.1 mol%)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture, 3 mL), degassed.
-
Internal Standard (e.g., Dodecane) for GC analysis.
-
Inert gas supply (Argon or Nitrogen).
-
Standard laboratory glassware, dried in an oven.
Step-by-Step Experimental Procedure
-
Flask Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. Causality: The active Pd(0) catalyst is sensitive to oxidation, which would lead to deactivation. Removing oxygen is critical for reproducibility.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the catalyst (0.1 mol%) and the degassed solvent (3 mL). Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) against an internal standard.
-
Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Analysis and Purification : Concentrate the filtrate under reduced pressure. Determine the crude yield by GC or ¹H NMR using the internal standard. The product can be purified by column chromatography on silica gel.
Sources
- 1. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization [mdpi.com]
- 3. Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 2-Methyl-4-(pyridin-3-yl)pyrimidine
[1]
Executive Safety Summary
Immediate Action Required: 2-Methyl-4-(pyridin-3-yl)pyrimidine is a nitrogen-rich heterocyclic amine. It must be treated as a Hazardous Chemical Waste .
-
Disposal Method: High-temperature incineration with afterburner and scrubber (to manage NOₓ emissions).
-
Prohibited: Do NOT dispose of down the drain. Do NOT dispose of in regular trash.
-
Key Hazard: Irritant to eyes/skin/respiratory system; potential acute toxicity.[1] Basic nature (reacts with strong acids).
Chemical Profile & Hazard Assessment
To ensure safe handling, the researcher must understand the chemical nature of the waste. This compound combines a pyrimidine ring and a pyridine ring, classifying it as a bis-heterocyclic nitrogen compound .
Physical & Chemical Properties (Relevant to Disposal)
| Property | Description | Operational Implication |
| Chemical Structure | Pyrimidine scaffold with methyl and pyridine substituents. | High Nitrogen content requires incineration with scrubbers to prevent nitrogen oxide (NOₓ) pollution. |
| Acidity/Basicity | Weak Base (pKa ~4-5 for pyridine nitrogen). | Segregation Critical: Do not mix with strong oxidizing acids (e.g., Nitric Acid) in waste streams to prevent exothermic reactions. |
| Stability | Stable under normal temperatures. | Does not require quenching, but requires secure containment. |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM). | Compatible with non-halogenated organic waste streams if in solution. |
Hazard Classification (GHS / OSHA)
Based on Structure-Activity Relationships (SAR) of analogous aminopyrimidines and pyridine derivatives.
Pre-Disposal Protocols: Packaging & Segregation
Proper segregation is the primary defense against waste-container accidents.
Waste Segregation Logic
-
Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.
-
Stream B (Liquid Waste): Mother liquors or HPLC effluent containing the compound.
-
Constraint: Ensure the solvent carrier is compatible.[3] If dissolved in DCM/Chloroform, use Halogenated Waste stream. If in Methanol/DMSO, use Non-Halogenated Waste stream.
-
-
Incompatibility Alert: Never add this waste to containers holding Strong Oxidizers (Peroxides, Permanganates) or Strong Acids (Nitric, Sulfuric) due to risk of heat generation and toxic fume release.
Labeling Requirements
All waste containers must be labeled before waste is added.
-
Chemical Name: Write out full name: "2-Methyl-4-(pyridin-3-yl)pyrimidine".
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
Disposal Workflow
The following decision matrix outlines the operational steps for disposing of 2-Methyl-4-(pyridin-3-yl)pyrimidine based on its physical state.
Figure 1: Decision matrix for the safe disposal of 2-Methyl-4-(pyridin-3-yl)pyrimidine, ensuring compliance with RCRA standards for hazardous organic waste.
Detailed Procedures
Scenario A: Solid Waste (Pure Substance or Spill Debris)
-
Containment: Transfer the solid material into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.
-
Secondary Containment: Place the primary container inside a clear plastic zip-lock bag (4-mil thickness recommended).
-
Lab Packing: Place the bagged waste into the laboratory's designated "Solid Hazardous Waste" drum.
-
Spill Cleanup: If spilled, dampen a pad with water (to prevent dust) or use a specific chemical spill pillow. Scoop up paste/pads and treat as Solid Waste.
Scenario B: Liquid Waste (Solutions)
-
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to the main carboy to prevent drum corrosion or reactions.
-
Solvent Compatibility:
-
Halogenated: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, pour into the Red (standard color code) Halogenated Waste container.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetone, pour into the Clear/White Non-Halogenated Organic Waste container.
-
-
Headspace: Leave at least 10% headspace in the waste container to allow for vapor expansion.
Regulatory Framework (US Context)
Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Classification: While this specific molecule may not have a unique "U-list" or "P-list" code, it falls under the "Characteristic of Toxicity" if it degrades into regulated pyridine derivatives, or simply as Ignitable (D001) if in organic solvent.
-
Generator Status: Most research labs operate as "Small Quantity Generators" (SQG). You are responsible for the waste until it is destroyed.
-
EPA Waste Code Assignment:
-
If in spent solvents (Acetone/Methanol): F003 .
-
If in Halogenated solvents (DCM): F002 .
-
If pure substance (Unlisted hazardous intermediate): Label as "Hazardous Waste - Toxic".
-
Emergency Procedures
In case of accidental exposure during disposal:
-
Eye Contact: Immediately flush with water for 15 minutes.[2][4][5][6] The basic nitrogen lone pairs can cause corneal damage.
-
Skin Contact: Wash with soap and water.[1][2][4][5] Do not use ethanol (it may increase skin absorption).
-
Spill (Solid): Evacuate area if dust is airborne. Wear N95 or P100 respirator. Sweep up gently to avoid dust generation.
-
Spill (Liquid): Cover with vermiculite or spill pads.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
PubChem. (2024). Compound Summary: Pyrimidine and Pyridine Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
